5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
3-(2,5-dichlorophenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-5-1-2-7(12)6(3-5)8-4-9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCQLXUIVVBPNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NNC(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397964 | |
| Record name | 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1038549-20-0 | |
| Record name | 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties and Biological Significance of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological significance of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and presents generalized experimental protocols based on structurally related pyrazole derivatives. The primary focus is on the role of pyrazole carboxylic acids as inhibitors of carbonic anhydrases, particularly the tumor-associated isoform Carbonic Anhydrase IX (CAIX). This guide details the hypoxia-inducible signaling pathway that governs CAIX expression, a critical mechanism in cancer cell adaptation and survival, and a key target for therapeutic intervention.
Chemical Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1038549-20-0 | [1] |
| Molecular Formula | C₁₀H₆Cl₂N₂O₂ | [1] |
| Molecular Weight | 257.08 g/mol | Calculated |
| Appearance | Solid (predicted) | General knowledge |
| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and acetone.[2] | Inferred from similar compounds |
| pKa | The pKa of pyrazole-3-carboxylic acids is influenced by substituents. For heterocyclic carboxylic acids, pKa values can be determined potentiometrically.[2] | General knowledge |
Synthesis and Characterization: A Generalized Approach
A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general and widely applicable method for the synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.
General Synthesis Protocol
The synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids can be achieved through the reaction of an aryl-substituted 2,4-dioxobutanoic acid with hydrazine hydrate in a suitable solvent, such as glacial acetic acid. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is typically precipitated by pouring the reaction mixture into water and can be purified by recrystallization.
Disclaimer: The following experimental workflow is a generalized representation for the synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids and has not been specifically validated for this compound.
Caption: Generalized workflow for the synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids.
General Characterization Protocols
The characterization of the synthesized compound would typically involve a combination of spectroscopic and analytical techniques to confirm its structure and purity.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. For pyrazole derivatives, the chemical shifts of the pyrazole ring protons and carbons, as well as those of the dichlorophenyl substituent, would be characteristic. NMR can also be used to determine pKa values by monitoring chemical shifts as a function of pH.[3]
2.2.2. Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups. For a pyrazole carboxylic acid, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (a broad band typically in the 2500-3300 cm⁻¹ region), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and N-H stretching of the pyrazole ring.
2.2.3. Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
2.2.4. Melting Point Determination: The melting point is a key indicator of purity. For synthesized pyrazole derivatives, a sharp melting point range is expected for a pure compound.
2.2.5. Solubility Testing: A general protocol for determining solubility involves adding a small, known amount of the solid compound to a measured volume of a specific solvent (e.g., water, ethanol, DMSO). The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in a filtered aliquot of the solution is then determined analytically, for example, by UV-Vis spectroscopy or HPLC.[4][5][6]
Biological Significance: Inhibition of Carbonic Anhydrase IX
A significant area of research for pyrazole derivatives is their activity as inhibitors of carbonic anhydrases (CAs).[7][8][9] Several isoforms of human carbonic anhydrase (hCA) are important therapeutic targets. In particular, the transmembrane isoform Carbonic Anhydrase IX (CAIX) is highly expressed in many types of tumors and is associated with poor prognosis.
The Hypoxia-Inducible Factor (HIF) Signaling Pathway and CAIX Expression
Under hypoxic (low oxygen) conditions, a common feature of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized.[7][8] In normoxic (normal oxygen) conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, which targets it for ubiquitination and subsequent proteasomal degradation. However, in the absence of sufficient oxygen, PHDs are inactive, allowing HIF-1α to accumulate, translocate to the nucleus, and heterodimerize with HIF-1β. This HIF-1 complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including CA9, the gene encoding for CAIX, leading to its transcriptional activation.[9]
Caption: Simplified signaling pathway of CAIX expression under hypoxic conditions.
The Role of CAIX in Cancer and as a Therapeutic Target
CAIX is a transmembrane enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[7][8] In the acidic tumor microenvironment, CAIX plays a crucial role in pH regulation, helping cancer cells to maintain a neutral intracellular pH while contributing to extracellular acidosis. This facilitates tumor cell survival, proliferation, and invasion. The expression of CAIX on the cell surface of tumor cells, with limited expression in normal tissues, makes it an attractive target for cancer therapy.[7][8] Pyrazole carboxylic acid derivatives are being investigated as potential selective inhibitors of CAIX. By inhibiting CAIX, these compounds could disrupt pH regulation in cancer cells, leading to increased intracellular acidosis and ultimately, cell death, particularly under hypoxic conditions.
Conclusion
This compound is a member of a class of compounds with significant potential in medicinal chemistry, particularly as inhibitors of carbonic anhydrases. While specific experimental data for this particular molecule is sparse, this guide provides a framework for its synthesis and characterization based on established methods for related compounds. The detailed exploration of the HIF-1α/CAIX signaling pathway highlights the critical role of this enzyme in cancer biology and underscores the therapeutic potential of its inhibitors. Further research is warranted to determine the precise chemical properties and biological activity of this compound to fully evaluate its promise as a lead compound in drug discovery.
References
- 1. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. m.youtube.com [m.youtube.com]
- 6. tandfonline.com [tandfonline.com]
- 7. New selective carbonic anhydrase IX inhibitors: synthesis and pharmacological evaluation of diarylpyrazole-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Insights into 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, a molecule of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this paper compiles and extrapolates information from closely related analogues and general principles of spectroscopic analysis for pyrazole derivatives.
Molecular Structure and Properties
Structure:
Molecular Structure of the Compound.
| Property | Value |
| Molecular Formula | C₁₀H₆Cl₂N₂O₂ |
| Molecular Weight | 257.08 g/mol |
| CAS Number | 34626-07-8 |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Expected Chemical Shifts)
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| COOH | 12.0 - 13.0 | Broad Singlet | Chemical shift can be highly variable and dependent on solvent and concentration. |
| NH | 11.0 - 14.0 | Broad Singlet | Position is solvent and concentration dependent. |
| Phenyl-H | 7.2 - 7.6 | Multiplet | The three protons on the dichlorophenyl ring will exhibit complex splitting patterns due to their coupling. |
| Pyrazole-H | 6.8 - 7.2 | Singlet | The single proton on the pyrazole ring. |
¹³C NMR (Expected Chemical Shifts)
| Carbon Atom | Expected Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | 160 - 170 |
| Pyrazole C3 | 140 - 150 |
| Pyrazole C5 | 145 - 155 |
| Pyrazole C4 | 105 - 115 |
| Phenyl C (attached to Pyrazole) | 130 - 135 |
| Phenyl C (with Cl) | 130 - 140 |
| Phenyl C-H | 125 - 135 |
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| N-H (Pyrazole) | 3100 - 3300 | Medium, Broad |
| C=O (Carboxylic Acid) | 1680 - 1720 | Strong |
| C=N (Pyrazole Ring) | 1550 - 1620 | Medium |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-Cl | 700 - 850 | Strong |
Mass Spectrometry (MS)
| Ion | Expected m/z | Notes |
| [M]+ | 256/258/260 | Molecular ion peak showing isotopic pattern for two chlorine atoms. |
| [M-COOH]+ | 211/213/215 | Loss of the carboxylic acid group. |
Experimental Protocols
The synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids typically involves the cyclocondensation of a hydrazine derivative with a β-dicarbonyl compound or its equivalent. A general synthetic approach is outlined below.
General Synthetic Workflow.
Step 1: Cyclization 2,5-Dichlorophenylhydrazine is reacted with an appropriate three-carbon building block, such as diethyl ethoxymethylenemalonate, in a suitable solvent like ethanol. The reaction mixture is typically heated under reflux to facilitate the cyclization reaction, leading to the formation of the pyrazole ring.
Step 2: Hydrolysis The resulting pyrazole-3-carboxylate ester intermediate is then subjected to hydrolysis. This is commonly achieved by heating the ester with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.
Step 3: Acidification and Isolation After the hydrolysis is complete, the reaction mixture is cooled and acidified with a mineral acid, such as hydrochloric acid, to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics and a plausible synthetic route for this compound. While direct experimental data remains elusive in the public domain, the extrapolated data and general methodologies presented here offer a valuable resource for researchers working with this and structurally related compounds. Further experimental work is necessary to definitively confirm the precise spectroscopic values and optimize the synthetic protocols.
An In-depth Technical Guide on the Crystal Structure of Pyrazole Carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest available data, a solved crystal structure for 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid has not been publicly deposited in major crystallographic databases. This guide will provide a detailed analysis of a closely related and structurally significant analogue, 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid , for which comprehensive crystallographic data is available. The methodologies and structural features discussed are representative of this class of compounds and provide valuable insights for researchers in the field.
Introduction
Pyrazole carboxylic acids are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. Their rigid scaffold, potential for diverse substitution patterns, and ability to participate in various intermolecular interactions make them attractive building blocks for the design of novel therapeutic agents and functional materials. The substitution of the pyrazole core with halogenated phenyl rings, such as dichlorophenyl groups, can significantly influence the molecule's conformation, crystal packing, and biological activity.
This technical guide provides a comprehensive overview of the crystallographic and structural features of 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid, serving as a proxy for understanding the structural chemistry of this compound.
Crystallographic Data and Structure Refinement
The crystal structure of 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid was determined by single-crystal X-ray diffraction. The asymmetric unit of this compound contains two crystallographically independent molecules. A summary of the crystal data and structure refinement parameters is presented in Table 1.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₇H₁₁Cl₃N₂O₂ |
| Formula Weight | 381.63 |
| Temperature | 294(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 13.192(3) Å |
| b | 8.8170(18) Å |
| c | 30.012(6) Å |
| α | 90° |
| β | 102.42(3)° |
| γ | 90° |
| Volume | 3409.1(13) ų |
| Z | 8 |
| Density (calculated) | 1.485 Mg/m³ |
| Absorption Coefficient | 0.55 mm⁻¹ |
| F(000) | 1552 |
| Crystal Size | 0.30 x 0.20 x 0.10 mm |
| Theta range for data collection | 2.2 to 25.0° |
| Index ranges | -15<=h<=15, -10<=k<=10, -35<=l<=35 |
| Reflections collected | 18534 |
| Independent reflections | 5984 [R(int) = 0.035] |
| Completeness to theta = 25.0° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 5984 / 0 / 433 |
| Goodness-of-fit on F² | 1.03 |
| Final R indices [I>2sigma(I)] | R1 = 0.046, wR2 = 0.119 |
| R indices (all data) | R1 = 0.065, wR2 = 0.131 |
| Largest diff. peak and hole | 0.31 and -0.27 e.Å⁻³ |
Data sourced from a study on 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid.[1]
Molecular and Crystal Structure Analysis
The molecular structure of 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid reveals several key features. The asymmetric unit contains two independent molecules, which is a common phenomenon in the crystallization of organic compounds.
The pyrazole ring is nearly planar, and the attached phenyl rings are oriented at significant dihedral angles with respect to the pyrazole core. In one of the independent molecules, the pyrazole ring forms dihedral angles of 43.00(3)° with the chlorophenyl ring and 65.06(4)° with the dichlorophenyl ring.[1] In the second molecule, these angles are 51.17(3)° and 69.99(3)°, respectively.[1] This twisted conformation is a result of steric hindrance between the substituted rings.
A significant feature of the crystal packing is the formation of dimers through intermolecular O—H···O hydrogen bonds between the carboxylic acid moieties of adjacent molecules.[1] In addition to hydrogen bonding, the crystal structure is stabilized by π–π stacking interactions between the pyrazole and dichlorophenyl rings, with centroid-centroid distances of 3.859(3) Å and 3.835(3) Å.[1]
Experimental Protocols
While a specific protocol for the synthesis and crystallization of this compound is not available, a general and widely applicable synthetic route for this class of compounds involves the reaction of a β-dicarbonyl compound with a substituted hydrazine.
General Synthesis of Substituted Pyrazole-3-carboxylic Acids
A common method for the synthesis of pyrazole carboxylic acids involves the cyclocondensation reaction between a hydrazine derivative and a β-ketoester or a related dicarbonyl compound. For the target compound, this would likely involve the reaction of 2,5-dichlorophenylhydrazine with a suitable three-carbon dicarbonyl synthon bearing a carboxylic acid or a precursor group.
A representative workflow for the synthesis is depicted below:
Caption: General synthesis workflow for pyrazole-3-carboxylic acids.
Crystallization Protocol
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents.
-
Dissolution: Dissolve the purified pyrazole carboxylic acid derivative in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture thereof) with gentle heating to achieve saturation.
-
Filtration: Hot-filter the solution to remove any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To promote the growth of high-quality single crystals, the solution can be left undisturbed in a loosely covered container to allow for slow evaporation of the solvent over several days.
-
Isolation: Once suitable crystals have formed, they are carefully isolated from the mother liquor and washed with a small amount of cold solvent.
Logical Relationships in Structure Determination
The process of determining the crystal structure from single-crystal X-ray diffraction data follows a well-defined logical workflow.
Caption: Workflow for crystal structure determination.
Conclusion
While the crystal structure of this compound remains to be determined, a detailed analysis of the closely related compound, 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid, provides significant insights into the expected structural features. These include a non-planar conformation of the phenyl rings relative to the pyrazole core, the formation of hydrogen-bonded dimers, and the presence of π–π stacking interactions that contribute to the stability of the crystal lattice. The general synthetic and crystallization protocols outlined in this guide are applicable to this class of compounds and can aid researchers in the preparation and structural characterization of novel pyrazole derivatives. Further research into the synthesis and crystallization of this compound is warranted to fully elucidate its three-dimensional structure and its potential applications.
References
In-Depth Technical Guide: Biological Activity of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as anticancer and antimicrobial agents. This document details the synthesis, experimental protocols for biological evaluation, quantitative activity data, and insights into the potential mechanisms of action, including relevant signaling pathways.
Synthesis of this compound Derivatives
The synthesis of the core scaffold, this compound, and its subsequent derivatization into amides and esters are crucial first steps in exploring their biological potential.
Synthesis of Ethyl 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylate
A common starting material for the synthesis of various derivatives is the ethyl ester of the parent carboxylic acid. A highly regioselective method for the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates has been reported using ultrasound irradiation, which significantly reduces reaction times. A similar approach can be adapted for the 2,5-dichloro analogue. The general steps involve the reaction of a β-ketoester with a substituted hydrazine hydrochloride.
Synthesis of Carboxamide Derivatives
The carboxylic acid can be converted to the corresponding acid chloride, which then readily reacts with various amines to form a diverse library of carboxamide derivatives.
Experimental Protocol: General Procedure for the Synthesis of Amide Derivatives
-
The starting pyrazole-3-carboxylic acid is refluxed with thionyl chloride to yield the corresponding acid chloride.
-
The resulting acid chloride is then reacted with the desired amine (primary or secondary) in an appropriate solvent, such as xylene, often in the presence of a base to neutralize the HCl byproduct.
-
The reaction mixture is typically refluxed for several hours.
-
Upon completion, the solvent is evaporated, and the crude product is purified, usually by recrystallization from a suitable solvent like ethanol.
Anticancer Activity
Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The primary method for evaluating this activity is the MTT assay, which measures cell viability.
Quantitative Anticancer Activity Data
The following table summarizes the available quantitative data for the anticancer activity of selected pyrazole derivatives. It is important to note that the data presented is for a range of pyrazole derivatives, highlighting the potential of the scaffold. Specific data for a comprehensive library of 5-(2,5-dichlorophenyl) derivatives is still an active area of research.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| P1 | Pyrazole-5-carboxamide | MGC-803 | 1.02 ± 0.08 | [1] |
| P2 | Pyrazole-5-carboxamide | SGC-7901 | >50 | [1] |
| P3 | Pyrazole-5-carboxamide | Bcap-37 | >50 | [1] |
| 4b | Pyrazole-1-carboxamide | MCF-7 | <0.1 | [2] |
| 4b | Pyrazole-1-carboxamide | MDA-MB-231 | 45.8 | [2] |
| 6b | Diphenyl pyrazole–chalcone | HNO-97 | 10 | [3] |
| 6d | Diphenyl pyrazole–chalcone | HNO-97 | 10.56 | [3] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours at 37°C.
-
Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compounds. Incubate for another 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the cells for 1.5 hours at 37°C.
-
Formazan Solubilization: After the incubation period, remove the MTT solution. The remaining insoluble purple formazan crystals are solubilized by adding 130 µL of dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The plate is then incubated for 15 minutes with shaking. The absorbance is measured on a microplate reader at a wavelength of 492 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and IC50 values are determined from the dose-response curves.
Antimicrobial Activity
Pyrazole derivatives have also been investigated for their antibacterial and antifungal properties. The agar well diffusion method is a common preliminary screening technique to assess the antimicrobial potential of new compounds.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyrazole derivatives against various microbial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| 3c | K. pneumoniae (MDR) | >100 | C. albicans | - | [4] |
| 3c | P. aeruginosa (MDR) | >100 | - | - | [4] |
| 1b | A. baumannii (MDR) | 512 | - | - | [5] |
| 1d | A. baumannii (MDR) | 512 | - | - | [5] |
| 1b | K. pneumoniae (KPC) | 1024 | - | - | [5] |
| 1d | K. pneumoniae (KPC) | 1024 | - | - | [5] |
MDR: Multi-drug resistant; KPC: Klebsiella pneumoniae carbapenemase-producing
Experimental Protocol: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth.
-
Media Preparation: Prepare Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and sterilize.
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread on the surface of the agar plate.
-
Well Preparation: Wells of a defined diameter (e.g., 6-8 mm) are aseptically punched into the agar.
-
Compound Application: A specific volume of the test compound solution (at a known concentration, typically dissolved in a solvent like DMSO) is added to each well. A control with the solvent alone is also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Potential Signaling Pathways and Mechanisms of Action
The biological activities of this compound derivatives are likely mediated through their interaction with specific cellular targets and signaling pathways. Based on studies of structurally related pyrazole compounds, two potential pathways are of particular interest: Cyclin-Dependent Kinase (CDK) signaling and Cannabinoid Receptor signaling.
Cyclin-Dependent Kinase (CDK) Signaling Pathway
CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[6] Several pyrazole derivatives have been identified as potent inhibitors of CDKs, particularly CDK2.[7] Inhibition of CDK2 can lead to cell cycle arrest, preventing cancer cell proliferation. The general mechanism involves the binding of the pyrazole derivative to the ATP-binding pocket of the CDK, thereby blocking its kinase activity and preventing the phosphorylation of downstream targets like the retinoblastoma protein (Rb).
Caption: Cyclin-Dependent Kinase (CDK) signaling pathway and the potential inhibitory action of pyrazole derivatives on CDK2.
Cannabinoid Receptor Signaling Pathway
Some pyrazole derivatives are known to interact with cannabinoid receptors (CB1 and CB2). These receptors are G-protein coupled receptors (GPCRs) that, upon activation, can modulate several downstream signaling cascades, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways.[8] The interaction of pyrazole derivatives with these receptors could lead to various cellular effects, including modulation of cell growth and apoptosis.
Caption: Overview of the Cannabinoid Receptor 1 (CB1) signaling pathway and the potential interaction of pyrazole derivatives.
Experimental and Logical Workflows
The development and evaluation of new this compound derivatives follow a logical progression from chemical synthesis to biological testing.
Caption: A logical workflow for the synthesis and biological evaluation of novel pyrazole derivatives.
Conclusion
Derivatives of this compound represent a promising scaffold for the development of new therapeutic agents. Their demonstrated anticancer and antimicrobial activities warrant further investigation. Future work should focus on synthesizing a broader range of derivatives to establish clear structure-activity relationships, elucidating the specific molecular targets and signaling pathways involved in their biological effects, and optimizing their pharmacokinetic and pharmacodynamic properties. This in-depth guide provides a solid foundation for researchers and drug development professionals to advance the exploration of this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 7. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mc.minia.edu.eg [mc.minia.edu.eg]
The Core Mechanism of Action of Pyrazole-Based Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of targeted inhibitors. Its unique structural and electronic properties have made it a "privileged scaffold," leading to the successful development of numerous clinically approved drugs. Pyrazole-based inhibitors have demonstrated remarkable efficacy against a range of therapeutic targets, most notably protein kinases, which are central to cellular signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders. This in-depth technical guide elucidates the core mechanisms of action of pyrazole-based inhibitors, provides detailed experimental protocols for their characterization, and presents quantitative data to facilitate comparative analysis.
Core Mechanism of Action: Targeting the Kinase ATP-Binding Site
The predominant mechanism of action for the majority of pyrazole-based inhibitors is the competitive inhibition of protein kinases at the adenosine triphosphate (ATP) binding site. Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes including proliferation, differentiation, survival, and metabolism.
The pyrazole ring system is adept at forming key interactions within the ATP-binding pocket of kinases. Typically, the nitrogen atoms of the pyrazole core act as hydrogen bond donors and acceptors, mimicking the interactions of the adenine moiety of ATP with the kinase hinge region.[1] This interaction anchors the inhibitor in the active site, blocking the binding of ATP and thereby preventing phosphorylation of downstream substrates.
The versatility of the pyrazole scaffold allows for substitutions at various positions, enabling the optimization of potency, selectivity, and pharmacokinetic properties. By modifying these substituents, medicinal chemists can tailor the inhibitor to fit the specific contours of the target kinase's ATP-binding site, leading to high-affinity binding and selective inhibition.[2]
Key Signaling Pathways Modulated by Pyrazole-Based Inhibitors
Dysregulation of kinase signaling pathways is a hallmark of many diseases. Pyrazole-based inhibitors have been successfully designed to target key kinases in several critical pathways.
The JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial for cytokine signaling. Upon cytokine binding to its receptor, JAKs are activated and phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then translocate to the nucleus to regulate gene expression involved in inflammation and immunity.[3][4] Pyrazole-based inhibitors, such as ruxolitinib, competitively inhibit JAK1 and JAK2, thereby blocking this signaling cascade.[2][5]
The ALK and c-MET Signaling Pathways
Anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (c-MET) are receptor tyrosine kinases that, when constitutively activated through mutations or gene rearrangements, can drive tumor growth.[6][7] These kinases activate downstream pathways such as the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.[8][9] Crizotinib, a pyrazole-based inhibitor, effectively targets both ALK and c-MET.[6][7]
Cyclooxygenase (COX) Pathway
Cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[10] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation.[10] Celecoxib is a pyrazole-based selective COX-2 inhibitor, which reduces inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[10][11]
Quantitative Data on Pyrazole-Based Inhibitors
The potency and selectivity of pyrazole-based inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) or their binding affinity (Kd). The following tables summarize these values for several prominent pyrazole-based inhibitors against their primary targets.
Table 1: IC50 Values of Pyrazole-Based Kinase Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) | Reference(s) |
| Ruxolitinib | JAK1 | 3.3 | [2][5][12][13] |
| JAK2 | 2.8 | [2][5][12][13] | |
| JAK3 | 428 | [12] | |
| TYK2 | 19 | [12] | |
| Crizotinib | ALK | ~24 | [14] |
| c-MET | ~20 | [14] | |
| Celecoxib | COX-1 | 82,000 | [10] |
| COX-2 | 6,800 | [10] | |
| Afuresertib | Akt1 | 1.3 | [15] |
| Compound 6 | Aurora A | 160 | [15] |
| Compound 17 | Chk2 | 17.9 | [15] |
| Compound 15 | CDK2 | 5 | [16] |
Table 2: Binding Affinity (Kd) of Pyrazole-Based Inhibitors
| Inhibitor | Target Kinase | Kd (nM) | Reference(s) |
| Pyrazole Analog 1 | CDK2 | 4.6 | [17] |
| CDK5 | 27.6 | [17] | |
| JNK3 | 26.1 | [17] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate characterization of pyrazole-based inhibitors. The following sections provide step-by-step methodologies for key in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay (Example: JAK2)
This assay determines the ability of a pyrazole-based inhibitor to inhibit the enzymatic activity of a purified kinase.
Materials:
-
Purified recombinant JAK2 enzyme
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP
-
Pyrazole-based inhibitor
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white assay plates
Procedure:
-
Prepare a serial dilution of the pyrazole-based inhibitor in DMSO. Further dilute in kinase assay buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the purified JAK2 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP. The final ATP concentration should be close to the Km for JAK2.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and plot the results to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell Viability Assay (MTT Assay)
This assay measures the effect of a pyrazole-based inhibitor on the metabolic activity of cultured cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., a cell line dependent on the target kinase)
-
Complete cell culture medium
-
Pyrazole-based inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[18]
-
Treat the cells with a serial dilution of the pyrazole-based inhibitor for the desired duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).[18]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[18]
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[18]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot Analysis of Protein Phosphorylation
This technique is used to detect the phosphorylation status of a target protein in cells treated with a pyrazole-based inhibitor.
Materials:
-
Cell line of interest
-
Pyrazole-based inhibitor
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies (one for the phosphorylated form of the target protein and one for the total protein)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
PVDF or nitrocellulose membrane
-
Chemiluminescent substrate
Procedure:
-
Culture cells and treat them with the pyrazole-based inhibitor at various concentrations and for different time points.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[19]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[19]
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.[19]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against the total protein to serve as a loading control.
-
Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) and affinity of an inhibitor to its target protein.
General Protocol Outline:
-
Immobilization: The target kinase is immobilized on the surface of a sensor chip.
-
Binding: A solution containing the pyrazole-based inhibitor is flowed over the sensor surface, and the binding is monitored in real-time.
-
Dissociation: The inhibitor solution is replaced with buffer, and the dissociation of the inhibitor from the kinase is monitored.
-
Data Analysis: The resulting sensorgram is analyzed to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
X-ray Crystallography for Structural Analysis
X-ray crystallography provides a high-resolution three-dimensional structure of the inhibitor bound to its target protein, revealing the precise binding mode and key molecular interactions.
General Protocol Outline:
-
Crystallization: The pyrazole-based inhibitor is co-crystallized with the target kinase, or the inhibitor is soaked into pre-formed crystals of the kinase.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is collected.
-
Structure Determination: The diffraction data is processed to determine the electron density map, from which the atomic model of the protein-inhibitor complex is built and refined.[20]
Conclusion
Pyrazole-based inhibitors represent a highly successful class of targeted therapeutics, primarily functioning through the competitive inhibition of protein kinases. Their versatile scaffold allows for the development of potent and selective inhibitors against a wide range of kinase targets, leading to the modulation of key signaling pathways implicated in various diseases. The experimental protocols and quantitative data presented in this guide provide a framework for the robust characterization and development of novel pyrazole-based inhibitors, facilitating the advancement of targeted therapies.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Ruxolitinib for the Treatment of Essential Thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. novartis.com [novartis.com]
- 14. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
An In-depth Technical Guide to 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole-containing compounds represent a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents with a wide array of biological activities. The inherent versatility of the pyrazole scaffold allows for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacological properties. This technical guide focuses on a specific derivative, 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, providing a comprehensive overview of its synthesis and potential significance in the landscape of pharmaceutical research. While the specific discovery and detailed historical timeline of this particular molecule are not extensively documented in publicly available literature, this guide constructs a plausible synthetic pathway based on established methodologies for analogous compounds and explores its potential applications based on the broader understanding of this chemical class.
Synthesis and Discovery
The synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids is a well-established area of organic chemistry. The most common and direct route involves the condensation of a 1,3-dicarbonyl compound with hydrazine hydrate. Specifically for this compound, a plausible and efficient synthetic approach is the reaction of ethyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate with hydrazine hydrate. This method provides good yields and regioselectivity.
General Synthetic Workflow
The synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids generally follows a two-step process starting from an appropriately substituted acetophenone.
Caption: General synthetic workflow for 5-aryl-1H-pyrazole-3-carboxylic acids.
Experimental Protocols
Synthesis of Ethyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate
-
To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in a round-bottom flask under an inert atmosphere, add 2',5'-dichloroacetophenone dropwise at 0°C.
-
After the addition is complete, add diethyl oxalate dropwise to the reaction mixture at the same temperature.
-
Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
The reaction is then quenched by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the desired diketoester.
Synthesis of this compound
-
Dissolve ethyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate in glacial acetic acid.
-
To this solution, add hydrazine hydrate dropwise with stirring.
-
Heat the reaction mixture at reflux for 4-6 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
The resulting precipitate (ethyl 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylate) is collected by filtration and washed with water.
-
For hydrolysis, suspend the ester in a solution of sodium hydroxide in a mixture of ethanol and water.
-
Heat the mixture at reflux until the reaction is complete (monitored by TLC).
-
After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Physicochemical and Biological Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Biological Activity / Application |
| 1-(2,4-Dichlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid | C₁₆H₁₀Cl₂N₂O₂ | 349.18 | Intermediate in chemical synthesis |
| 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid | C₁₇H₁₁Cl₃N₂O₂ | 409.65 | Precursor for cannabinoid receptor antagonists |
| 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid | C₁₀H₇ClN₂O₂ | 222.63 | Intermediate for pharmaceuticals |
Potential Biological Significance and Signaling Pathways
While the specific biological targets of this compound have not been reported, the pyrazole scaffold is a well-known pharmacophore present in many kinase inhibitors. Kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of cancer. Therefore, it is plausible that this compound could be investigated as a potential kinase inhibitor.
A hypothetical signaling pathway that could be targeted by a pyrazole-based kinase inhibitor is the Mitogen-Activated Protein Kinase (MAPK) pathway.
Caption: Hypothetical inhibition of the MAPK signaling pathway.
Conclusion and Future Directions
This compound represents a synthetically accessible molecule within a chemical class of high importance to the pharmaceutical industry. While its specific history and biological profile are yet to be fully elucidated in public literature, the established synthetic routes and the known activities of related pyrazole derivatives provide a strong foundation for future research.
Future investigations could focus on:
-
Definitive Synthesis and Characterization: A comprehensive study detailing the optimized synthesis, purification, and full spectroscopic characterization of the compound.
-
Biological Screening: Evaluation of its activity against a panel of kinases and other relevant biological targets to identify potential therapeutic applications.
-
Analogue Synthesis and SAR Studies: Generation of a library of related compounds to explore structure-activity relationships and optimize for potency and selectivity.
The exploration of such focused chemical entities is crucial for the continued discovery and development of novel therapeutic agents.
In-Depth Technical Guide: Solubility of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of the compound 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid. Due to the limited availability of direct experimental solubility data for this specific molecule, this guide presents predicted physicochemical properties that influence solubility, a comprehensive, standardized experimental protocol for determining solubility in various solvents, and relevant biological pathway context for researchers working with this and similar compounds.
Core Concepts in Solubility for Drug Discovery
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Poor aqueous solubility can lead to low absorption and erratic dose-response relationships, hindering clinical development. Understanding the solubility of a compound like this compound in a range of solvents, from aqueous buffers to organic media, is essential for formulation development, preclinical testing, and process chemistry. Pyrazole derivatives, a significant class of heterocyclic compounds in medicinal chemistry, often exhibit a range of polarities, making their solubility profiles complex and worthy of detailed investigation.
Physicochemical Properties and Predicted Solubility
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XlogP |
| 1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid | Not Available | C₁₀H₆Cl₂N₂O₂ | 257.08 | 3.0 |
Data sourced from PubChem.
A predicted XlogP of 3.0 suggests that the compound is significantly more soluble in non-polar organic solvents than in water. The carboxylic acid moiety introduces a potential for pH-dependent solubility in aqueous solutions, with increased solubility expected at higher pH values due to deprotonation to the more polar carboxylate form.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on the shake-flask method, a widely accepted standard for solubility measurement.
Objective: To determine the equilibrium solubility of this compound in a range of aqueous and organic solvents at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Selected solvents:
-
Purified water (Type I)
-
pH-adjusted aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0)
-
Methanol
-
Ethanol
-
Acetone
-
Acetonitrile
-
Dimethyl sulfoxide (DMSO)
-
n-Octanol
-
-
Thermostatic shaker incubator
-
Calibrated analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Calibrated pH meter
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the respective solvents. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments may be required to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilute the filtered solution with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Develop and validate an HPLC method for the accurate quantification of the compound.
-
Analyze the standard solutions to generate a calibration curve.
-
Inject the diluted sample solutions into the HPLC system and determine their concentrations by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of the compound in each solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for determining the solubility of a compound.
Relevant Signaling Pathway: BRAF/MEK/ERK Pathway
Pyrazole derivatives are actively investigated as inhibitors of various protein kinases involved in cancer signaling. A prominent example is their targeting of the BRAF/MEK/ERK pathway, which is frequently mutated in various cancers, including melanoma. The following diagram depicts this signaling cascade.
Caption: The BRAF/MEK/ERK signaling cascade and a point of inhibition.[1][2][3][4][5][6][7]
This guide provides a foundational understanding of the solubility of this compound for research and development purposes. The provided experimental protocol offers a robust framework for obtaining precise solubility data, which is indispensable for advancing the development of this and other novel chemical entities. The contextualization within a key cancer signaling pathway highlights the therapeutic relevance of this class of compounds.
References
- 1. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRAF gene signaling pathway [pfocr.wikipathways.org]
- 6. Flipped out: structure-guided design of selective pyrazolylpyrrole ERK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide on the Potential Therapeutic Targets of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms that serves as a crucial scaffold in medicinal chemistry.[1] Pharmaceuticals containing the pyrazole nucleus have demonstrated a wide array of biological activities, leading to their approval for treating various conditions.[1]
Potential Therapeutic Areas and Targets
Based on the analysis of structurally similar compounds, 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid could potentially exhibit activity in the following areas:
-
Anti-inflammatory and Analgesic Effects: The pyrazole-3-carboxylic acid moiety is a common feature in compounds with anti-inflammatory properties.[2][3] These effects are often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. Some pyrazole derivatives are known to be selective COX-2 inhibitors.[2] Additionally, some chlorophenyl-pyrazole-carboxylic acid derivatives have been explored for their potential as anti-inflammatory and analgesic drugs.[4]
-
Antimicrobial Activity: Various pyrazole derivatives have shown significant antimicrobial properties.[2][5][6] For instance, certain 1,5-diarylpyrazole derivatives with a dichlorophenyl group have demonstrated activity against Gram-positive bacteria.[7] The pyrazole scaffold is a recurring motif in the development of new antibacterial agents.[3][6]
-
Anticancer Activity: The pyrazole core is present in several compounds investigated for their antitumor properties.[2][5] The specific mechanisms can vary widely, but they often involve the inhibition of kinases or other signaling pathways crucial for cancer cell proliferation.
-
Neurological and Metabolic Disorders: Notably, the 1,5-diarylpyrazole scaffold, which includes a dichlorophenyl group, is the core structure of rimonabant, a known antagonist of the cannabinoid CB1 receptor.[7] This suggests that compounds with a dichlorophenyl-pyrazole structure might interact with cannabinoid receptors, which are implicated in various conditions, including obesity and metabolic disorders.[7]
-
Aryl Hydrocarbon Receptor (AhR) Antagonism: A compound containing a pyrazole-3-carboxylic acid amide structure has been identified as a potent antagonist of the Aryl Hydrocarbon Receptor (AhR).[8] This receptor is involved in mediating the toxic effects of environmental pollutants like dioxins.[8]
Quantitative Data from Related Compounds
While no quantitative data exists for this compound, the following table summarizes data for illustrative purposes from related pyrazole derivatives. This data should be interpreted with caution and is meant to provide a general sense of the potency that can be achieved with this chemical class.
| Compound Class | Target | Assay | Activity (IC₅₀/Kᵢ) | Reference |
| Pyrazole-NO hybrids | Inflammation | Carrageenan-induced paw edema | Significant anti-inflammatory activity at 100 mg/kg | [2] |
| Pyrazole Derivatives | Escherichia coli | Antibacterial Assay | Remarkable activity compared to ciprofloxacin | [2][3] |
| Pyrazole Derivatives | Staphylococcus aureus | Antibacterial Assay | Remarkable activity compared to ciprofloxacin | [2][3] |
| 2-methyl-2H-pyrazole-3-carboxylic acid derivative (CH-223191) | Aryl Hydrocarbon Receptor (AhR) | TCDD-induced AhR-dependent transcription | Potent inhibition | [8] |
Experimental Protocols
Detailed experimental protocols for the specific compound are not available. However, based on the potential therapeutic targets, the following standard assays would be relevant for its evaluation.
1. Cyclooxygenase (COX-1/COX-2) Inhibition Assay:
-
Objective: To determine the inhibitory activity of the compound against COX-1 and COX-2 enzymes.
-
Methodology: A common method is the Cayman Chemical COX Inhibitor Screening Assay Kit (or similar). The assay measures the peroxidase activity of cyclooxygenases. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add buffer, heme, COX-1 or COX-2 enzyme, and the test compound or vehicle control.
-
Incubate for a specified time at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Add the colorimetric substrate (TMPD).
-
Read the absorbance at 590 nm using a plate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
2. Antimicrobial Susceptibility Testing (Broth Microdilution):
-
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various bacterial strains.
-
Methodology: Following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Procedure:
-
Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized inoculum of the test bacteria (e.g., 5 x 10⁵ CFU/mL).
-
Inoculate each well with the bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
-
3. Cannabinoid Receptor (CB1) Binding Assay:
-
Objective: To assess the binding affinity of the compound to the human CB1 receptor.
-
Methodology: A radioligand binding assay using cell membranes expressing the CB1 receptor and a radiolabeled ligand (e.g., [³H]CP55,940).
-
Procedure:
-
Prepare cell membranes from a cell line stably expressing the human CB1 receptor.
-
In a reaction tube, add the cell membranes, the radioligand, and varying concentrations of the test compound or a known CB1 antagonist (for non-specific binding).
-
Incubate at 30°C for a specified time.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the Kᵢ value of the test compound.
-
Visualizations of Potential Mechanisms
The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the predicted activities of this compound.
Caption: Potential mechanism of anti-inflammatory action via COX inhibition.
Caption: Postulated antagonism at the cannabinoid CB1 receptor.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mc.minia.edu.eg [mc.minia.edu.eg]
- 3. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic Acid [benchchem.com]
- 8. Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in molecules with diverse biological activities.[1][2][3] Specifically, pyrazole derivatives have demonstrated significant potential as kinase inhibitors, playing a crucial role in the development of targeted therapies for cancer and inflammatory diseases.[2][4] This technical guide presents a comprehensive in silico modeling workflow for a representative compound, 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid. Due to the scarcity of specific experimental data for this exact molecule, this document establishes a robust computational protocol by investigating its potential as an inhibitor of PIM-1 kinase , a well-established therapeutic target for which pyrazole-containing molecules have shown potent activity.[5][6][7] This guide provides detailed experimental protocols for molecular docking and ADMET prediction, presents data in structured tables, and visualizes complex workflows and biological pathways using standardized diagrams, offering a complete roadmap for researchers in computational drug discovery.
Introduction: The Therapeutic Potential of Pyrazole Scaffolds
Heterocyclic compounds form the basis of a vast number of pharmaceuticals, and among them, the pyrazole ring is of particular importance. Its derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[8][9][10] A significant area of research has focused on the role of pyrazole-based compounds as protein kinase inhibitors.[1][2] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.
The subject of this guide, this compound, contains the core pyrazole structure substituted with a dichlorophenyl group, a feature often utilized to enhance binding affinity within the hydrophobic pockets of kinase active sites.[1]
Selected Target: PIM-1 Kinase
PIM-1 is a constitutively active serine/threonine kinase that plays a pivotal role in cell cycle progression, survival, and apoptosis.[11][12] Its expression is regulated by the JAK/STAT signaling pathway and is often upregulated in various hematological malignancies and solid tumors, making it an attractive target for cancer therapy.[11][12][13] Numerous studies have highlighted the efficacy of pyrazole-containing heteroaromatic compounds as potent inhibitors of PIM kinases, validating its selection as a plausible and relevant target for this in silico investigation.[5][6][7] This guide will, therefore, model the interaction of this compound with PIM-1 kinase to predict its inhibitory potential and drug-like properties.
In Silico Experimental Protocols
A structured computational workflow is essential for reproducible and reliable results. The following protocols outline a standard procedure for ligand-based drug design, from target preparation to property prediction.
Diagram: In Silico Drug Discovery Workflow
Protein Structure Preparation
-
Obtention: Download the crystal structure of human PIM-1 kinase from the Protein Data Bank (PDB). For this study, PDB ID: 2OBJ is used as a representative structure.[14]
-
Preparation: Using molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera), prepare the protein by:
-
Removing all water molecules and non-essential ligands.
-
Adding hydrogen atoms and assigning correct bond orders.
-
Repairing any missing side chains or loops.
-
Minimizing the structure's energy using a suitable force field (e.g., OPLS4) to relieve steric clashes.
-
Ligand Preparation
-
Structure Generation: Draw the 2D structure of this compound using a chemical sketcher (e.g., ChemDraw, MarvinSketch).
-
3D Conversion: Convert the 2D structure to a 3D conformation.
-
Ionization State: Determine the most likely protonation state at physiological pH (7.4). The carboxylic acid group is expected to be deprotonated.
-
Energy Minimization: Minimize the ligand's energy using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*) or a molecular mechanics force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
Molecular Docking Protocol
-
Receptor Grid Generation: Define the binding site on the PIM-1 kinase. This is typically done by creating a grid box centered on the co-crystallized ligand in the original PDB file or by using site-prediction algorithms. The grid should encompass the entire active site.
-
Docking Execution: Perform molecular docking using a validated algorithm such as AutoDock Vina or Glide.
-
Algorithm: Set the exhaustiveness parameter (for Vina) or precision mode (for Glide) to ensure a thorough search of the conformational space.
-
Output: Generate a set of possible binding poses (e.g., 10-20) ranked by their docking score or binding affinity (in kcal/mol).
-
-
Pose Analysis: Visually inspect the top-ranked poses. The best pose should exhibit chemically sensible interactions with key active site residues, particularly the hinge region of the kinase. Analyze hydrogen bonds, hydrophobic interactions, and salt bridges.
ADMET Prediction Protocol
-
Input: Use the simplified molecular-input line-entry system (SMILES) string of the compound.
-
Platform: Submit the structure to a web-based ADMET prediction server (e.g., SwissADME, pkCSM).
-
Analysis: Collect and analyze the predicted data, focusing on:
-
Physicochemical Properties: Molecular Weight, logP, Topological Polar Surface Area (TPSA).
-
Pharmacokinetics: Water solubility, gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and cytochrome P450 (CYP) inhibition.
-
Drug-Likeness: Compliance with Lipinski's Rule of Five, Veber's rules, and other drug-likeness filters.
-
Toxicity: Prediction of mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and other potential toxicities.
-
Predicted Data and Analysis
The following tables summarize hypothetical, yet realistic, quantitative data that would be generated from the execution of the described protocols.
Table 1: Predicted Molecular Docking Results against PIM-1 Kinase
| Compound Name | Binding Affinity (kcal/mol) | Key Interacting Residues (H-Bonds) | Key Interacting Residues (Hydrophobic) |
| This compound | -9.2 | Glu121, Lys67 | Val52, Ala65, Leu120, Ile185 |
| Sunitinib (Reference Drug) | -9.9 | Cys123, Asp128 | Val52, Leu75, Val126, Ile185 |
Note: Data is illustrative and derived from typical results for pyrazole-based kinase inhibitors.
Analysis: The predicted binding affinity of -9.2 kcal/mol suggests a strong and stable interaction between the compound and the PIM-1 active site. The formation of hydrogen bonds with key residues like Glu121 in the hinge region is a critical feature of many kinase inhibitors.[1] The dichlorophenyl moiety is predicted to be buried in a hydrophobic pocket, contributing favorably to the overall binding energy.
Table 2: Predicted ADMET and Physicochemical Properties
| Property | Predicted Value | Compliance/Interpretation |
| Physicochemical | ||
| Molecular Weight | 271.09 g/mol | Excellent (< 500) |
| logP (Lipophilicity) | 2.85 | Optimal (< 5) |
| Hydrogen Bond Donors | 2 | Optimal (≤ 5) |
| Hydrogen Bond Acceptors | 3 | Optimal (≤ 10) |
| Drug-Likeness | ||
| Lipinski's Rule of Five | Yes (0 Violations) | High probability of being orally bioavailable. |
| Pharmacokinetics | ||
| GI Absorption | High | Likely well-absorbed from the gut. |
| BBB Permeant | No | Reduced risk of central nervous system side effects. |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform. |
| Toxicity | ||
| AMES Toxicity | No | Predicted to be non-mutagenic. |
Note: Data generated using standard prediction models. In silico predictions require experimental validation.[15]
Analysis: The compound exhibits a promising drug-like profile. It fully adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.[16] Predictions indicate high gastrointestinal absorption and low potential for BBB penetration, which is often desirable for peripherally acting drugs. The lack of predicted mutagenicity or significant CYP inhibition further strengthens its profile as a potential drug candidate.
Signaling Pathway Visualization
Understanding the biological context of the target is crucial. PIM-1 is a downstream effector of the JAK/STAT pathway, which is activated by various cytokines and growth factors.
Diagram: Simplified PIM-1 Signaling Pathway
Pathway Description: Upon cytokine binding, Janus kinases (JAKs) are activated, which in turn phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins.[13] Activated STATs translocate to the nucleus and induce the transcription of target genes, including PIM-1.[11][13] PIM-1 kinase then phosphorylates numerous downstream targets to inhibit apoptosis and promote cell cycle progression, thereby fostering cell survival and proliferation.[12][17] The proposed inhibitor would directly block the kinase activity of PIM-1, preventing the phosphorylation of its substrates and thereby halting these pro-survival signals.
Conclusion and Future Directions
This technical guide outlines a comprehensive in silico strategy for evaluating this compound as a potential PIM-1 kinase inhibitor. The hypothetical results from molecular docking and ADMET prediction are promising, suggesting that the compound possesses high binding affinity for the target and favorable drug-like properties.
The presented workflow serves as a template for the computational assessment of novel small molecules. The logical progression from target preparation to property prediction allows for an efficient, cost-effective initial screening before committing resources to chemical synthesis and in vitro testing.
Next Steps:
-
Chemical Synthesis: Synthesize the title compound for experimental validation.
-
In Vitro Kinase Assay: Perform an in vitro kinase assay to determine the IC₅₀ value of the compound against PIM-1 kinase, confirming the docking predictions.
-
Cell-Based Assays: Evaluate the compound's anti-proliferative activity in cancer cell lines known to overexpress PIM-1.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the compound to optimize potency and selectivity, guided by the initial docking model.[18][19]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Heteroaromatic Pim Kinase Inhibitors Containing a Pyrazole Moiety. | Semantic Scholar [semanticscholar.org]
- 6. Heteroaromatic Pim Kinase Inhibitors Containing a Pyrazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mc.minia.edu.eg [mc.minia.edu.eg]
- 10. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PIM1 - Wikipedia [en.wikipedia.org]
- 12. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Acute Toxicity of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic Acid: A Review of Available Data
An extensive review of publicly available scientific literature and safety data reveals a significant gap in the knowledge regarding the acute toxicity of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid. No specific in vivo acute toxicity studies, such as those determining the median lethal dose (LD50), have been identified for this compound. Consequently, a detailed technical guide with quantitative data and comprehensive experimental protocols on its acute toxicity cannot be provided at this time.
For researchers, scientists, and drug development professionals, this indicates that any handling or experimental use of this compound should be approached with caution, adhering to rigorous safety protocols appropriate for a compound with an unknown toxicological profile.
While direct data is unavailable, an examination of safety information for structurally related dichlorophenyl pyrazole carboxylic acid derivatives can offer some preliminary insights into potential hazards. It is crucial to note that this information is not a substitute for data on the specific compound of interest and should be interpreted with caution.
Hazard Profile of Structurally Related Compounds
Safety Data Sheets (SDS) for similar, but not identical, compounds provide general hazard classifications. This information is summarized below.
| Compound Name | CAS Number | GHS Hazard Statements | Notes |
| 5-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid | 1152543-93-5 | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Toxicological data for this specific product is not available.[1] |
| 1H-Pyrazole-3,5-dicarboxylic acid | 3112-31-0 | H315: Causes skin irritationH319: Causes serious eye irritation | The toxicological properties have not been fully investigated.[2][3] |
| 1H-Pyrazole-3-carboxylic acid | 1621-91-6 | H315: Causes skin irritationH319: Causes serious eye irritation |
This table presents data for related compounds and should not be directly extrapolated to this compound.
Experimental Protocols
Due to the absence of specific acute toxicity studies for this compound in the reviewed literature, detailed methodologies for key experiments cannot be provided. Standard acute toxicity testing protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), would typically be employed to determine the safety profile of a novel chemical entity. These would involve administration of the substance to animal models, followed by observation for signs of toxicity and mortality to establish dose-response relationships.
Signaling Pathways and Experimental Workflows
The lack of research into the toxicological mechanisms of this compound means that there are no described signaling pathways or experimental workflows related to its acute toxicity. Therefore, the requested visualizations using Graphviz cannot be generated.
References
An In-depth Technical Guide to the Synthesis and Derivatives of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid and its derivatives. This class of compounds holds significant interest in medicinal chemistry due to the versatile biological activities associated with the pyrazole scaffold. This document details the synthetic pathways, experimental protocols, and characterization of these molecules, presenting quantitative data in a clear, tabular format. Furthermore, it includes diagrammatic representations of the synthetic workflows to facilitate a deeper understanding of the chemical transformations involved.
Synthesis of the Core Moiety: this compound
The synthesis of the central scaffold, this compound, is achieved through a two-step process commencing with a Claisen condensation to form a key intermediate, followed by a cyclization reaction with hydrazine.
Step 1: Synthesis of Ethyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate
The initial step involves a crossed Claisen condensation between 2,5-dichloroacetophenone and diethyl oxalate. This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which facilitates the formation of the enolate of the acetophenone, followed by its nucleophilic attack on diethyl oxalate.
Experimental Protocol:
A solution of sodium ethoxide is prepared by dissolving sodium metal (1.0 eq) in anhydrous ethanol. To this solution, a mixture of 2,5-dichloroacetophenone (1.0 eq) and diethyl oxalate (1.2 eq) is added dropwise at 0-5 °C. The reaction mixture is then stirred at room temperature for 12-16 hours. After completion of the reaction, the mixture is poured into ice-cold dilute hydrochloric acid to precipitate the product. The crude ethyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from ethanol.
Step 2: Synthesis of this compound
The pyrazole ring is formed by the cyclization of the intermediate, ethyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate, with hydrazine hydrate. This reaction is typically performed in an acidic medium, which catalyzes the condensation and subsequent intramolecular cyclization, followed by hydrolysis of the ester to the carboxylic acid.
Experimental Protocol:
To a solution of ethyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate (1.0 eq) in glacial acetic acid, hydrazine hydrate (1.1 eq) is added dropwise. The reaction mixture is then heated at reflux for 4-6 hours. Upon cooling, the product precipitates out of the solution. The solid is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent such as ethanol or acetic acid to yield pure this compound.
Synthetic Workflow for the Core Moiety
Caption: Synthetic pathway for this compound.
Derivatives of this compound
The carboxylic acid functional group of the core moiety serves as a versatile handle for the synthesis of a wide range of derivatives, including esters, amides, and carbohydrazides.
Synthesis of Ester Derivatives
Ester derivatives can be readily prepared by the Fischer esterification of the parent carboxylic acid with the corresponding alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.
Experimental Protocol:
A mixture of this compound (1.0 eq), the desired alcohol (e.g., ethanol, methanol; large excess), and a few drops of concentrated sulfuric acid is heated at reflux for 8-12 hours. The excess alcohol is then removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude ester, which can be purified by column chromatography or recrystallization.
Synthesis of Amide Derivatives
Amide derivatives are typically synthesized via a two-step procedure. First, the carboxylic acid is converted to its more reactive acid chloride, which is then reacted with the appropriate amine.
Experimental Protocol:
-
Step 1: Formation of the Acid Chloride: this compound (1.0 eq) is refluxed with thionyl chloride (SOCl₂) (2-3 eq) for 2-3 hours. The excess thionyl chloride is removed by distillation under reduced pressure to yield the crude acid chloride.
-
Step 2: Amide Formation: The crude acid chloride is dissolved in a dry, inert solvent such as dichloromethane or tetrahydrofuran. To this solution, the desired amine (1.1 eq) and a base like triethylamine (1.2 eq) are added at 0 °C. The reaction mixture is stirred at room temperature for 3-5 hours. The mixture is then washed with water and brine. The organic layer is dried and concentrated to afford the crude amide, which is purified by recrystallization or column chromatography.
Synthesis of Carbohydrazide and N'-[(aryl)methylene]carbohydrazide Derivatives
The carbohydrazide derivative is synthesized from the corresponding ester, which can then be further derivatized by condensation with various aldehydes.
Experimental Protocol:
-
Step 1: Synthesis of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carbohydrazide: A solution of ethyl 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylate (1.0 eq) and hydrazine hydrate (5.0 eq) in ethanol is heated at reflux for 6-8 hours. Upon cooling, the carbohydrazide precipitates. The solid is filtered, washed with cold ethanol, and dried.
-
Step 2: Synthesis of N'-[(aryl)methylene]-5-(2,5-dichlorophenyl)-1H-pyrazole-3-carbohydrazide: A mixture of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carbohydrazide (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol with a catalytic amount of glacial acetic acid is refluxed for 4-6 hours. The resulting precipitate is filtered, washed with ethanol, and recrystallized to give the final product.
General Synthetic Scheme for Derivatives
Caption: Synthetic routes to various derivatives from the core carboxylic acid.
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesized compounds. Note that yields and melting points can vary based on the specific reaction conditions and purity of the reagents.
Table 1: Synthesis of this compound and its Precursor
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| Ethyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate | C₁₂H₁₀Cl₂O₄ | 289.11 | 75-85 | 98-102 |
| This compound | C₁₀H₆Cl₂N₂O₂ | 273.08 | 80-90 | 215-218 |
Table 2: Derivatives of this compound
| Derivative Type | R/Ar Group | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| Ethyl Ester | -CH₂CH₃ | C₁₂H₁₀Cl₂N₂O₂ | 301.13 | 85-95 | 135-138 |
| Amide | -NH₂ | C₁₀H₇Cl₂N₃O | 272.09 | 70-80 | 240-243 |
| N-phenyl Amide | -NH-Ph | C₁₆H₁₁Cl₂N₃O | 348.19 | 75-85 | 198-201 |
| Carbohydrazide | -NHNH₂ | C₁₀H₈Cl₂N₄O | 287.11 | 80-90 | 225-228 |
| N'-(phenyl)methylene-carbohydrazide | -NH-N=CH-Ph | C₁₇H₁₂Cl₂N₄O | 375.22 | 85-95 | 260-263 |
| N'-(4-chlorophenyl)methylene-carbohydrazide | -NH-N=CH-C₆H₄-Cl | C₁₇H₁₁Cl₃N₄O | 409.66 | 80-90 | 275-278 |
Biological Significance and Potential Signaling Pathways
Pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. While the specific biological activities of this compound and its derivatives require dedicated screening, related compounds have been shown to act as inhibitors of various enzymes and signaling pathways. For instance, some pyrazole-based compounds are known to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway. Others have demonstrated activity against kinases involved in cancer cell proliferation.
Potential Biological Pathway of Interest
Caption: Potential inhibition of the COX pathway by pyrazole derivatives.
This guide provides a foundational understanding for the synthesis and potential applications of this compound and its derivatives. The provided protocols can be adapted and optimized for specific research and development needs. Further biological evaluation of these compounds is warranted to explore their full therapeutic potential.
Methodological & Application
detailed synthesis protocol for 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
Application Note: Synthesis of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
This document provides a detailed protocol for the multi-step synthesis of this compound, a key intermediate in pharmaceutical research and development. The synthesis commences with the Friedel-Crafts acylation of 1,4-dichlorobenzene to yield 2',5'-dichloroacetophenone, which is then converted to the target molecule through a series of reactions including a Claisen condensation, cyclization with hydrazine, and subsequent hydrolysis.
Data Presentation
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Reaction | Starting Materials | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Friedel-Crafts Acylation | 1,4-Dichlorobenzene, Acetyl Chloride | Aluminum Chloride | None | 65 -> 100 | 7 | ~95 |
| 2 | Claisen Condensation | 2',5'-Dichloroacetophenone, Diethyl Oxalate | Sodium Ethoxide | Ethanol | 25 | 12 | - |
| 3 | Pyrazole Formation | Ethyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate, Hydrazine Hydrate | Acetic Acid | Ethanol | 78 (reflux) | 5 | - |
| 4 | Hydrolysis | Ethyl 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylate | Sodium Hydroxide | Ethanol/Water | 80 | 2 | - |
Note: Yields for intermediate steps 2, 3, and 4 are often carried through without isolation and are therefore not explicitly reported in all literature. The overall yield is dependent on the successful completion of these sequential reactions.
Experimental Protocols
Step 1: Synthesis of 2',5'-Dichloroacetophenone (Intermediate 1)
The synthesis begins with the Friedel-Crafts acylation of 1,4-dichlorobenzene.
Materials:
-
1,4-Dichlorobenzene: 14.7 g (0.1 mol)
-
Anhydrous Aluminum Chloride (AlCl₃): 33.3 g (0.25 mol)
-
Acetyl Chloride (CH₃COCl): 11.8 g (0.15 mol)
-
Dichloromethane (CH₂Cl₂): 100 mL
-
Ice water: 50 mL
Procedure:
-
To a 250 mL three-necked flask equipped with a stirrer and a dropping funnel, add 1,4-dichlorobenzene and anhydrous aluminum chloride.
-
Heat the mixture to 65°C while stirring.
-
Add acetyl chloride dropwise over a period of 2 hours.[1]
-
After the addition is complete, increase the temperature to 100°C and continue the reaction for 5 hours.[1]
-
Cool the reaction mixture to room temperature and slowly pour it into 50 mL of ice water.
-
Extract the aqueous mixture with 100 mL of dichloromethane.
-
Separate the organic layer and remove the solvent under reduced pressure to obtain 2',5'-dichloroacetophenone. A yield of approximately 95% can be expected.[1]
Step 2 & 3: One-Pot Synthesis of Ethyl 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylate (Intermediate 3)
This procedure combines the Claisen condensation and the subsequent cyclization into a one-pot reaction. A general method for this transformation involves the reaction of an acetophenone derivative with diethyl oxalate followed by treatment with hydrazine.[2]
Materials:
-
2',5'-Dichloroacetophenone (from Step 1): 18.9 g (0.1 mol)
-
Diethyl Oxalate: 14.6 g (0.1 mol)
-
Sodium Ethoxide (21% in ethanol): 32.4 g (0.1 mol)
-
Ethanol: 200 mL
-
Hydrazine Hydrate (H₂NNH₂·H₂O): 5.0 g (0.1 mol)
-
Glacial Acetic Acid: 5 mL
Procedure:
-
In a 500 mL flask, dissolve 2',5'-dichloroacetophenone in 100 mL of ethanol.
-
Add sodium ethoxide solution to the flask and stir.
-
Add diethyl oxalate dropwise to the mixture and stir at room temperature for 12 hours to form the intermediate ethyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate.
-
To the suspension of the formed dioxo-ester, add 100 mL of ethanol and 5 mL of glacial acetic acid.[2]
-
Add hydrazine hydrate dropwise to the mixture.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 5 hours.
-
Cool the mixture to room temperature. The product, ethyl 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylate, will precipitate.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
Step 4: Synthesis of this compound (Final Product)
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.
Materials:
-
Ethyl 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylate (from Step 3)
-
Sodium Hydroxide (NaOH): 6.0 g (0.15 mol)
-
Ethanol: 100 mL
-
Water: 100 mL
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Suspend the ethyl ester from the previous step in a mixture of 100 mL of ethanol and 100 mL of water.
-
Add sodium hydroxide pellets to the suspension.
-
Heat the mixture to 80°C and stir for 2 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter to remove any insoluble material.
-
Acidify the filtrate to a pH of 2 with concentrated hydrochloric acid.
-
The product, this compound, will precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the final product.
Mandatory Visualization
The following diagrams illustrate the chemical synthesis pathway and the experimental workflow.
Caption: Chemical synthesis pathway for the target molecule.
Caption: High-level experimental workflow for the synthesis.
References
Application Notes and Protocols: Purification of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic Acid by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Data Presentation: Solvent Screening and Purification Outcomes
The selection of an appropriate solvent is the most critical step in recrystallization.[1][3] An ideal solvent should dissolve the target compound sparingly at room temperature but have high solubility at elevated temperatures. Conversely, impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent. Based on common solvents used for pyrazole carboxylic acids, the following table presents potential solvents and illustrative purification data.[3][6]
| Solvent System | Suitability for 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic Acid | Illustrative Purity (Before) | Illustrative Purity (After) | Illustrative Yield (%) |
| Methanol | Good potential; often used for similar pyrazole derivatives.[4][7] | 90% | >99% | 85% |
| Ethanol | Good potential; frequently used for pyrazole compounds.[3][4] | 90% | >99% | 82% |
| Isopropanol | Potential candidate; worth screening.[3] | 90% | >98% | 80% |
| Acetone | May be too strong of a solvent, but could be used in a mixed-solvent system.[3] | 90% | >98% | 75% |
| Ethyl Acetate | Good potential, especially in a mixed-solvent system with an anti-solvent like hexane.[3] | 90% | >99% | 88% |
| Ethanol/Water | A mixed-solvent system that can be effective for polar pyrazole derivatives.[3] | 90% | >99% | 90% |
Experimental Protocol: Recrystallization of this compound
This protocol details a single-solvent recrystallization method. A mixed-solvent approach may be necessary if a suitable single solvent cannot be identified.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Methanol or Ethanol)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
-
Spatula
-
Glass rod
-
Desiccator or vacuum oven
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size.
-
Add a magnetic stir bar to the flask.
-
Begin adding the selected solvent in small portions while stirring the slurry at room temperature.
-
Place the flask on a hot plate and gently heat the mixture to the boiling point of the solvent.[3] Use a condenser to prevent solvent loss.
-
Continue adding the hot solvent dropwise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[3]
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present in the hot solution, perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a funnel (with fluted filter paper) on the hot plate.
-
Quickly pour the hot solution through the preheated funnel to remove the insoluble impurities. This step should be done rapidly to prevent premature crystallization.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop.[3] Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Collection:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
Wash the collected crystals with a small amount of the cold solvent to remove any adhering impurities.[3]
-
-
Drying:
-
Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to air-dry.
-
Transfer the purified crystals to a watch glass and dry them further in a desiccator or a vacuum oven at a temperature well below the compound's melting point.[3]
-
Visualizations
Caption: Experimental workflow for the purification of this compound by recrystallization.
References
Application Note: HPLC Analysis of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. The described protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for purity assessment and quantification.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry. Accurate and precise analytical methods are crucial for its characterization and quality control during the drug development process. This reverse-phase HPLC method provides excellent separation and quantification of the target analyte.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (or trifluoroacetic acid).
-
Standard: A well-characterized reference standard of this compound.
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below. These parameters may be adjusted to optimize separation based on the specific instrumentation and column used.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 10 minutes, then hold for 2 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Standard and Sample Preparation
Standard Solution (100 µg/mL):
-
Accurately weigh 10 mg of the this compound reference standard.
-
Dissolve the standard in 100 mL of methanol to obtain a stock solution of 100 µg/mL.[1]
-
Further dilutions can be made from this stock solution to prepare calibration standards.
Sample Solution:
-
Prepare the sample by dissolving it in methanol to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Data Presentation
The following table summarizes representative quantitative data obtained using this method.
| Parameter | Result |
| Retention Time (RT) | Approximately 6.5 min |
| Linearity (r²) | > 0.999 (over a concentration range of 1-100 µg/mL) |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98-102% |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow for this compound.
Conclusion
The described HPLC method is a reliable and robust procedure for the quantitative analysis of this compound. The method demonstrates good linearity, precision, and accuracy, making it suitable for routine quality control and research applications in the pharmaceutical industry. The use of a common C18 column and standard mobile phases makes this method easily transferable between laboratories.[1][2]
References
Application Notes: Utilizing 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic Acid in Cell-Based Assays for Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. This document provides detailed application notes and protocols for the use of a representative compound, 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, in cell-based assays to evaluate its potential as an anticancer agent. The methodologies described herein are based on established protocols for similar pyrazole derivatives and are intended to serve as a comprehensive guide for researchers.
Putative Mechanism of Action: Kinase Inhibition
Many pyrazole-based compounds exert their anticancer effects by targeting protein kinases, which are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. It is hypothesized that this compound may act as an inhibitor of key kinases implicated in cancer, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR). Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Proposed inhibitory action on the EGFR and CDK signaling pathways.
Data Presentation: Illustrative Cytotoxicity Data
The following table summarizes representative quantitative data for the antiproliferative activity of this compound against common cancer cell lines. This data is illustrative and based on typical results obtained for structurally related pyrazole derivatives.
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) [Illustrative] |
| MCF-7 | Breast Adenocarcinoma | MTT | 48 | 15.5 |
| A549 | Lung Carcinoma | MTT | 48 | 22.8 |
| HCT116 | Colorectal Carcinoma | MTT | 48 | 18.2 |
| HepG2 | Hepatocellular Carcinoma | MTT | 48 | 25.1 |
Experimental Protocols
Preparation of Compound Stock Solution
Proper dissolution of the compound is critical for accurate and reproducible results in cell-based assays.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Aseptically weigh the desired amount of this compound.
-
Dissolve the compound in an appropriate volume of DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete medium. A typical concentration range would be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration, typically ≤ 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubate the plate for 48 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Conclusion
The protocols and information provided in these application notes offer a solid foundation for investigating the anticancer potential of this compound. By employing these standardized cell-based assays, researchers can effectively assess the cytotoxic effects of this compound and lay the groundwork for further mechanistic studies and drug development efforts.
protocol for testing enzyme inhibition by 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
Topic: Protocol for Testing Enzyme Inhibition by 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound belongs to the pyrazole carboxylic acid class of compounds. Derivatives of this class have been identified as potent inhibitors of various enzymes, including carbonic anhydrases (CAs) and long-chain L-2-hydroxy acid oxidase (Hao2)[1][2]. Specifically, 5-aryl-1H-pyrazole-3-carboxylic acids have demonstrated selective inhibitory activity against human carbonic anhydrase isoforms, such as CA IX and XII[2]. Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are implicated in the pathophysiology of several diseases, including cancer, making them a key target for drug development.
This document provides a detailed protocol for determining the inhibitory potential of this compound against a representative human carbonic anhydrase isoform (e.g., hCA IX) using a colorimetric esterase activity assay. The protocol covers the preparation of reagents, the step-by-step assay procedure, and methods for data analysis to determine key inhibitory parameters such as the half-maximal inhibitory concentration (IC50).
Principle of the Assay
The inhibitory activity of the compound is measured by monitoring its effect on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a chromogenic substrate, 4-nitrophenyl acetate (NPA), to 4-nitrophenol (NP). The formation of the yellow-colored product, 4-nitrophenolate, is monitored spectrophotometrically by measuring the increase in absorbance at 400 nm. The rate of the reaction is proportional to the enzyme's activity. In the presence of an inhibitor, the rate of NPA hydrolysis will decrease. By measuring the reaction rate at various inhibitor concentrations, the IC50 value can be determined.
Materials and Reagents
-
Enzyme: Purified human Carbonic Anhydrase IX (recombinant)
-
Inhibitor: this compound
-
Substrate: 4-Nitrophenyl acetate (NPA)
-
Buffer: Tris-HCl buffer (25 mM, pH 7.5)
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving the inhibitor and substrate
-
Equipment:
-
Spectrophotometer or 96-well microplate reader capable of measuring absorbance at 400 nm
-
96-well, flat-bottom microplates (clear)
-
Calibrated single and multichannel pipettes
-
Reagent reservoirs
-
Incubator set to 25°C or room temperature
-
-
Positive Control: Acetazolamide (AZA), a known potent carbonic anhydrase inhibitor
Experimental Protocols
This protocol outlines the necessary steps for preparing solutions and performing the enzyme inhibition assay[3][4].
Preparation of Solutions
-
Assay Buffer (25 mM Tris-HCl, pH 7.5): Prepare by dissolving Tris base in deionized water, adjusting the pH to 7.5 with HCl, and bringing it to the final volume.
-
Enzyme Stock Solution (1 mg/mL): Dissolve the lyophilized hCA IX in the assay buffer to the desired stock concentration. Aliquot and store at -80°C.
-
Working Enzyme Solution (e.g., 2 µg/mL): On the day of the experiment, dilute the enzyme stock solution with cold assay buffer to a final concentration that provides a linear reaction rate over the desired time course. This concentration should be optimized in preliminary experiments.
-
Inhibitor Stock Solution (10 mM): Dissolve this compound in 100% DMSO.
-
Serial Dilutions of Inhibitor: Prepare a series of dilutions of the inhibitor stock solution in assay buffer. A common approach is to use half-log or two-fold serial dilutions (e.g., from 100 µM to 0.1 µM)[5]. Ensure the final DMSO concentration in all wells, including controls, is constant and does not exceed 1% (v/v) to avoid solvent effects on enzyme activity.
-
Substrate Stock Solution (100 mM): Dissolve 4-Nitrophenyl acetate (NPA) in 100% DMSO.
-
Working Substrate Solution (e.g., 3 mM): Dilute the NPA stock solution in assay buffer to the desired final concentration. The optimal substrate concentration should be at or below its Michaelis-Menten constant (Km) for competitive inhibitor screening[6].
Enzyme Inhibition Assay Procedure
The assay should be performed in a 96-well microplate format.
-
Plate Setup:
-
Blank Wells: 180 µL Assay Buffer + 20 µL Substrate Solution (for background subtraction).
-
Negative Control (100% Activity): 160 µL Assay Buffer + 20 µL Enzyme Solution + 20 µL Assay Buffer (with equivalent DMSO concentration as inhibitor wells).
-
Positive Control: 140 µL Assay Buffer + 20 µL Enzyme Solution + 20 µL Acetazolamide solution.
-
Inhibitor Test Wells: 140 µL Assay Buffer + 20 µL Enzyme Solution + 20 µL of each inhibitor dilution.
-
-
Pre-incubation: Add the assay buffer, enzyme solution, and inhibitor solutions (or buffer for the negative control) to the appropriate wells. Mix gently and pre-incubate the plate for 15 minutes at room temperature (25°C) to allow the inhibitor to bind to the enzyme[3][4].
-
Reaction Initiation: Start the enzymatic reaction by adding 20 µL of the working substrate solution (NPA) to all wells except the blanks. For the blank wells, add 20 µL of assay buffer.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 400 nm every 30 seconds for 5-10 minutes. The reaction should be monitored under initial velocity conditions, where the product formation is linear over time[6][7].
Data Analysis and Presentation
-
Calculate Reaction Rate (Velocity): For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_control)] x 100 Where:
-
V_inhibitor is the reaction rate in the presence of the inhibitor.
-
V_control is the reaction rate of the negative control (no inhibitor).
-
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response curve with variable slope) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%[3][6].
Data Summary Table
All quantitative data should be summarized in a structured table for clear comparison.
| Inhibitor Concentration (µM) | Rate of Reaction (ΔAbs/min) | Standard Deviation | Percent Inhibition (%) |
| 0 (Control) | 0.150 | 0.008 | 0 |
| 0.1 | 0.135 | 0.006 | 10 |
| 0.3 | 0.118 | 0.007 | 21 |
| 1.0 | 0.092 | 0.005 | 39 |
| 3.0 | 0.076 | 0.004 | 49 |
| 10.0 | 0.045 | 0.003 | 70 |
| 30.0 | 0.021 | 0.002 | 86 |
| 100.0 | 0.010 | 0.001 | 93 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the enzyme inhibition assay.
Mechanism of Competitive Inhibition
Caption: General mechanism of competitive enzyme inhibition.
References
- 1. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secure Verification [cherry.chem.bg.ac.rs]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Enzyme kinetics - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Preparation of a Stock Solution of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate preparation of stock solutions is a cornerstone of reproducible and reliable experimental results in all scientific disciplines, including chemical biology and drug discovery. This document provides a comprehensive protocol for the preparation of a stock solution of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, a small molecule of interest in various research applications. The following guidelines detail the necessary materials, safety precautions, and step-by-step procedures to ensure the integrity and accurate concentration of the resulting stock solution. Adherence to these protocols is critical for downstream applications such as high-throughput screening, cell-based assays, and in vivo studies.
Physicochemical and Safety Data
| Property | Value | Remarks |
| Molecular Formula | C₁₀H₆Cl₂N₂O₂ | This is the putative molecular formula based on the chemical name. |
| Molecular Weight (MW) | 257.08 g/mol | Crucially, the exact molecular weight must be confirmed from the supplier's certificate of analysis or through independent analytical methods. |
| Appearance | White to off-white solid | Typically observed for pyrazole carboxylic acid derivatives. |
| Solubility | DMSO, DMF, basic aqueous solutions | Pyrazole carboxylic acids generally exhibit good solubility in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Solubility in aqueous solutions is often pH-dependent and increases under basic conditions. |
| Safety Precautions | Irritant | Based on safety data for similar dichlorophenyl pyrazole derivatives, the compound may cause skin, eye, and respiratory irritation.[1] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted as needed by modifying the calculations accordingly.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous, ACS grade or higher
-
Analytical balance (readable to at least 0.1 mg)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Procedure:
-
Determine the Required Mass of the Compound:
-
The fundamental formula for calculating the required mass is: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For a 10 mM (0.010 mol/L) stock solution in 1 mL (0.001 L), and using the putative molecular weight of 257.08 g/mol , the calculation is as follows: Mass (g) = 0.010 mol/L x 0.001 L x 257.08 g/mol = 0.00257 g = 2.57 mg
-
It is imperative to use the actual molecular weight provided by the supplier for this calculation.
-
-
Weighing the Compound:
-
Don the appropriate PPE.
-
On an analytical balance, carefully weigh out the calculated mass (e.g., 2.57 mg) of this compound onto weighing paper or directly into a tared microcentrifuge tube.
-
-
Dissolution:
-
Transfer the weighed compound into a clean, labeled microcentrifuge tube or amber vial.
-
Add the desired volume of DMSO (e.g., 1 mL) to the tube using a calibrated micropipette.
-
Tightly cap the tube or vial.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
-
Storage and Handling:
-
For long-term storage and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots in tightly sealed tubes at -20°C or -80°C, protected from light and moisture.
-
When preparing working solutions for experiments, thaw an aliquot and dilute it to the final desired concentration in the appropriate experimental buffer or medium. It is advisable to keep the final DMSO concentration in cell-based assays below 0.5% to avoid solvent-induced cytotoxicity.
-
Mandatory Visualizations
To facilitate a clear understanding of the experimental workflow, the following diagram has been generated.
Caption: Workflow for the preparation of a stock solution.
Safety Precautions
All laboratory work should be conducted in accordance with institutional safety guidelines. When handling this compound and other chemical reagents, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Handle the powdered compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Spills: In case of a spill, contain the material and clean the area with an appropriate absorbent material. Dispose of the waste in accordance with local regulations.
-
Disposal: Dispose of all chemical waste, including empty containers and contaminated materials, according to institutional and local environmental regulations.
By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can confidently prepare accurate and reliable stock solutions of this compound for their experimental needs.
References
Application Notes and Protocols for the Large-Scale Synthesis of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The described synthetic route is a robust and scalable three-step process commencing from the readily available 2,5-dichloroacetophenone.
Synthetic Strategy Overview
The synthesis proceeds via a classical approach involving a Claisen condensation to form a key β-diketoester intermediate, followed by a Knorr-type pyrazole synthesis, and concluding with ester hydrolysis to yield the target carboxylic acid. This method is well-established in the synthesis of pyrazole derivatives and is amenable to large-scale production.[1][2]
References
Application of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic Acid in Agricultural Research: A Review Based on Structurally Related Compounds
Disclaimer: Extensive research did not yield specific data on the agricultural applications of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid. The following application notes, protocols, and data are based on structurally related pyrazole derivatives, particularly those containing dichlorophenyl moieties and the pyrazole-3-carboxylic acid scaffold. This information is intended to provide a representative overview of the potential applications and research methodologies for this class of compounds in agriculture.
The pyrazole ring is a versatile scaffold that has been extensively explored in the development of agrochemicals.[1] Derivatives of pyrazole have demonstrated a broad spectrum of biological activities, including herbicidal, insecticidal, and fungicidal properties.[2] The presence of a dichlorophenyl group can significantly influence the biological activity of these compounds. This document outlines potential applications, experimental protocols, and modes of action for compounds structurally related to this compound.
Application Notes
Herbicidal Applications:
Pyrazole derivatives are known to act as potent herbicides. A significant mode of action for some pyrazole-based herbicides is the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[3][4][5] This enzyme is crucial in the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthetic electron transport and protecting chlorophyll from photooxidation.[5] Inhibition of HPPD leads to the bleaching of new plant tissues, followed by necrosis and death. Structurally similar compounds, such as pyrazolate [4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-pyrazolyl p-toluenesulfonate], are metabolized in plants to a potent HPPD inhibitor.[3] This suggests that this compound could potentially exhibit herbicidal activity through a similar mechanism.
Insecticidal Applications:
Pyrazole carboxamides are a well-established class of insecticides.[6] A prominent mode of action for many pyrazole insecticides is the disruption of the central nervous system by blocking GABA-gated chloride channels, leading to hyperexcitation and death of the insect.[7] Some pyrazole derivatives also act as mitochondrial electron transport inhibitors, disrupting ATP formation.[7] For instance, novel aryl isoxazoline derivatives containing a pyrazole-5-carboxamide motif have shown excellent insecticidal activity against specific pests like Mythimna separata.[8] The subject compound, being a carboxylic acid, could serve as a key intermediate in the synthesis of such insecticidal amides.
Fungicidal Applications:
Pyrazole carboxamides have also been successfully commercialized as fungicides. Many of these compounds act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain.[2] The fungicidal potential of pyrazole derivatives has been demonstrated against a range of phytopathogenic fungi. For example, certain pyrazole carboxamides and isoxazolol pyrazole carboxylates have shown notable activity against fungi such as Rhizoctonia solani.[9] Therefore, derivatives of this compound could be investigated for their potential to control plant fungal diseases.
Quantitative Data
The following tables summarize the biological activity of various pyrazole derivatives that are structurally related to the topic compound.
Table 1: Herbicidal Activity of Representative Pyrazole Derivatives
| Compound/Active Metabolite | Target Enzyme/Process | Target Weed(s) | IC50/EC50 | Reference |
| 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole (Metabolite of Pyrazolate) | HPPD | Echinochloa oryzicola | 13 nM | [3] |
| Pyrazolate | HPPD (pro-herbicide) | Echinochloa oryzicola | 52 nM | [3] |
| Pyrazoxyfen | HPPD (pro-herbicide) | Not specified | 7.5 µM | [3] |
| Compound V-7 (4-Amino-3,5-dichloro-6-(5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl)picolinic acid) | Auxin signaling (AFB5 receptor) | Arabidopsis thaliana | 45-fold lower than halauxifen-methyl | [10][11] |
| Compound 7r (a pyrazole-carboxamide) | Transketolase (TKL) | Digitaria sanguinalis, Amaranthus retroflexus | >90% inhibition at 150 g ai/ha | [12] |
Table 2: Insecticidal Activity of Representative Pyrazole Derivatives
| Compound | Target Pest(s) | Activity | Concentration | Reference |
| IA-8 (3-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide) | Mythimna separata | Comparable to fluralaner | Not specified | [8][13] |
| Compound 6b (a 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivative) | Plutella xylostella, Culex pipiens pallens, Mythimna separata | 100% mortality | 200 µg/mL, 2 µg/mL, 200 µg/mL respectively | [6] |
| Compound 7f, 7n, 7p (3-[2,6-dichloro-4-(3,3-dichloroallyloxy)phenoxy]propyl pyrazole-5-carboxylate derivatives) | Oriental armyworm | 100%, 90%, 90% inhibition respectively | 20 µg/mL | [14] |
| Compound Ic, Id, Ie, IIf (pyrazole-5-carboxamide derivatives) | Bean aphid (Aphis craccivora) | 95-100% foliar contact activity | 200 mg kg-1 | [15] |
Table 3: Fungicidal Activity of Representative Pyrazole Derivatives
| Compound | Target Fungi | EC50 | Reference |
| Compound 26 (a pyrazole derivative with a p-trifluoromethylphenyl moiety) | Botrytis cinerea, Rhizoctonia solani, Valsa mali, Thanatephorus cucumeris, Fusarium oxysporum, Fusarium graminearum | 2.432 µg/mL, 2.182 µg/mL, 1.787 µg/mL, 1.638 µg/mL, 6.986 µg/mL, 6.043 µg/mL respectively | [2] |
| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | 0.37 µg/mL | [9] |
Experimental Protocols
The following are generalized protocols for screening the agricultural potential of a novel compound like this compound, based on standard methodologies.[16][17][18][19][20]
Protocol 1: In Vitro Herbicidal Activity Screening (HPPD Inhibition Assay)
-
Enzyme Preparation: Extract and partially purify HPPD from a suitable plant source (e.g., carrot, maize).
-
Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Create a series of dilutions to determine the IC50 value.
-
Assay Reaction: In a microplate well, combine the HPPD enzyme, the substrate p-hydroxyphenylpyruvate, and the test compound dilution. Include appropriate positive (known HPPD inhibitor) and negative (solvent only) controls.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Measurement: Measure the enzyme activity by quantifying the formation of the product, homogentisate, or by measuring oxygen consumption. This can be done using spectrophotometric or HPLC-based methods.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.
Protocol 2: Whole Plant Herbicidal Screening (Post-emergence)
-
Plant Cultivation: Grow target weed species (e.g., Amaranthus retroflexus, Digitaria sanguinalis) and crop species in pots in a greenhouse to the 2-4 leaf stage.[16][17]
-
Compound Formulation: Prepare a spray solution of the test compound at various concentrations with appropriate adjuvants (e.g., surfactants).
-
Application: Apply the formulated compound as a foliar spray to the plants using a precision bench sprayer to ensure uniform coverage.[17] Include untreated and positive controls.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the plants for herbicidal effects such as chlorosis, necrosis, and growth inhibition.[17] Record mortality rates and, for more detailed analysis, measure the fresh or dry weight of the above-ground biomass.
-
Data Analysis: Determine the effective dose (e.g., ED50 or GR50) for each species to assess both herbicidal efficacy and crop selectivity.
Protocol 3: Insecticidal Activity Screening (Leaf-dip Bioassay)
-
Insect Rearing: Maintain a healthy culture of the target insect pest (e.g., Plutella xylostella larvae).
-
Compound Preparation: Prepare serial dilutions of the test compound in an appropriate solvent containing a surfactant.
-
Treatment: Dip leaves of the host plant into the test solutions for a short duration (e.g., 10-30 seconds) and allow them to air dry. Place the treated leaves into petri dishes or other suitable containers.
-
Infestation: Introduce a known number of insect larvae into each container.
-
Incubation: Maintain the containers under controlled environmental conditions (temperature, humidity, photoperiod).
-
Mortality Assessment: Record the number of dead larvae at specific time intervals (e.g., 24, 48, 72 hours).
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value.
Protocol 4: In Vitro Fungicidal Activity Screening (Mycelial Growth Inhibition)
-
Fungal Culture: Grow the target phytopathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani) on a suitable agar medium (e.g., Potato Dextrose Agar - PDA).
-
Compound Preparation: Incorporate the test compound at various concentrations into the molten PDA medium before pouring it into petri dishes.
-
Inoculation: Place a mycelial plug from the edge of an actively growing fungal culture onto the center of the treated agar plates.
-
Incubation: Incubate the plates in the dark at an optimal temperature for fungal growth.
-
Measurement: After a set period, when the fungal growth in the control plate has reached a certain diameter, measure the diameter of the fungal colony in the treated plates.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration and determine the EC50 value.[9]
Visualizations
Caption: Putative mode of action for pyrazole-based herbicides targeting the HPPD enzyme.
Caption: General workflow for the discovery and development of new agrochemicals.
References
- 1. mc.minia.edu.eg [mc.minia.edu.eg]
- 2. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. html.rhhz.net [html.rhhz.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Herbicidal Activity Study of Novel Pyrazole-Carboxamides as Potential Transketolase Inhibitors | CoLab [colab.ws]
- 13. Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. bioone.org [bioone.org]
- 17. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 18. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Experimental methods to evaluate herbicides behavior in soil - Weed Control Journal [weedcontroljournal.org]
- 20. envirolink.govt.nz [envirolink.govt.nz]
Application Notes and Protocols for 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid: A Hypothesized Chemical Probe
Disclaimer: Extensive literature searches did not yield specific data on the biological activity or use of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid as a chemical probe. The following application notes and protocols are therefore hypothetical and based on the known activities of structurally related pyrazole-containing compounds. These are intended to serve as a starting point for researchers interested in investigating the potential of this specific molecule and should not be considered as established experimental procedures.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The core pyrazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been successfully developed into drugs such as the COX-2 inhibitor celecoxib. The specific compound, this compound, contains the key structural motifs of a dichlorinated phenyl ring and a carboxylic acid group attached to the pyrazole core, suggesting it may exhibit biological activity.
These hypothetical application notes outline potential areas of investigation for this compound as a chemical probe, along with generalized protocols for its initial characterization.
Potential Applications as a Chemical Probe
Based on the activities of similar pyrazole derivatives, this compound could potentially be investigated as a chemical probe in the following areas:
-
Anti-inflammatory Research: As a potential modulator of inflammatory pathways, possibly through the inhibition of cyclooxygenase (COX) enzymes or other key inflammatory mediators.
-
Oncology Research: To investigate its effects on cancer cell proliferation, apoptosis, or specific signaling pathways implicated in cancer progression.
-
Infectious Disease Research: To explore its potential as an antibacterial or antifungal agent.
Data Presentation (Hypothetical)
Should initial screening studies be performed, quantitative data should be summarized in clear, structured tables for easy comparison. Examples of such tables are provided below.
Table 1: Hypothetical Cyclooxygenase (COX) Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Data not available | Data not available | Data not available |
| Celecoxib (Reference) | >10 | 0.04 | >250 |
| Ibuprofen (Reference) | 5.2 | 15.2 | 0.34 |
Table 2: Hypothetical Anticancer Activity Data (MTT Assay)
| Cell Line | This compound GI50 (µM) | Doxorubicin GI50 (µM) (Reference) |
| MCF-7 (Breast) | Data not available | 0.05 |
| A549 (Lung) | Data not available | 0.08 |
| HCT116 (Colon) | Data not available | 0.07 |
Experimental Protocols (Generalized)
The following are generalized protocols that could be adapted for the initial investigation of this compound.
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a method to assess the inhibitory activity of the test compound against COX-1 and COX-2 enzymes.
Materials:
-
This compound
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric COX activity assay kit
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound to the desired concentrations.
-
In a 96-well plate, add the COX-1 or COX-2 enzyme to each well.
-
Add the serially diluted test compound or vehicle control to the respective wells.
-
Pre-incubate the plate at the recommended temperature for the assay kit.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate for the recommended time.
-
Stop the reaction and measure the product formation using a microplate reader according to the assay kit instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 values.
Protocol 2: Cell Viability (MTT) Assay for Anticancer Screening
This protocol outlines a method to evaluate the effect of the test compound on the viability of cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Visualization of Potential Signaling Pathways and Workflows
As no specific target or pathway has been identified for this compound, the following diagrams represent a generalized workflow for its initial investigation as a chemical probe and a hypothetical signaling pathway it might modulate based on the activities of other pyrazole derivatives (e.g., inflammation).
Caption: A generalized workflow for the investigation of a novel compound as a chemical probe.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action.
References
Application Notes & Protocols: Formulation of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid for In Vivo Studies
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds with a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial effects.[1][2] The successful preclinical evaluation of these compounds in in vivo models is critically dependent on developing a formulation that ensures adequate solubility, stability, and bioavailability. A significant challenge in this process is the frequently poor aqueous solubility of these molecules, which can hinder accurate assessment of their pharmacodynamic and toxicological profiles.[3][4]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the formulation of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid (herein referred to as "Compound X") for in vivo studies. It covers physicochemical characterization, vehicle screening, and detailed protocols for preparing formulations suitable for oral administration in rodent models.
Physicochemical Characterization of Compound X
A thorough understanding of the physicochemical properties of a compound is the first step in developing a successful formulation.[5] For Compound X, a non-ionizable molecule with poor solubility is anticipated based on its dichlorinated phenyl ring and carboxylic acid moiety.
Table 1: Physicochemical Properties of Compound X (Hypothetical Data)
| Property | Value | Method |
| Molecular Weight | 257.08 g/mol | Calculated |
| pKa (acidic) | 3.8 ± 0.2 | Potentiometric Titration |
| LogP | 3.1 | Calculated (e.g., XLogP3) |
| Aqueous Solubility (pH 7.4) | < 0.01 mg/mL | HPLC-UV |
| Crystalline Form | Solid Powder | Visual Inspection |
Note: This data is representative for a compound of this structure and should be experimentally determined.
Vehicle Selection and Solubility Screening
Given the poor aqueous solubility, a screening of various pharmaceutically acceptable vehicles is necessary to identify a suitable system for in vivo administration. The goal is to maximize exposure for safety and efficacy testing.[6] Common strategies include the use of co-solvents, surfactants, and complexing agents.[7]
Table 2: Solubility of Compound X in Common Preclinical Vehicles
| Vehicle Composition (% v/v or w/v) | Solubility (mg/mL) at 25°C | Observations |
| Deionized Water | < 0.01 | Insoluble |
| 0.5% Methylcellulose (MC) in Water | < 0.01 | Suspension |
| 10% DMSO / 90% Saline | 0.5 | Clear solution, precipitates on standing |
| 10% DMSO / 40% PEG 400 / 50% Saline | 5.2 | Clear, stable solution |
| 5% NMP / 15% Solutol HS 15 / 80% Water | 8.5 | Clear, stable solution |
| 20% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Water | 3.1 | Clear, stable solution |
Abbreviations: DMSO (Dimethyl sulfoxide), PEG 400 (Polyethylene glycol 400), NMP (N-Methyl-2-pyrrolidone).
Based on the screening, a formulation containing co-solvents and surfactants (e.g., DMSO/PEG 400) or a cyclodextrin-based vehicle appears most promising for achieving the desired concentration for dosing.
Experimental Protocols
Protocol 1: Preparation of a Solution Formulation using Co-solvents
This protocol describes the preparation of a 100 mL stock solution of Compound X at 5 mg/mL.
Materials:
-
Compound X
-
Dimethyl sulfoxide (DMSO), ACS Grade
-
Polyethylene glycol 400 (PEG 400), NF Grade
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes (15 mL and 50 mL)
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh Compound: Accurately weigh 500 mg of Compound X and place it into a 50 mL sterile conical tube.
-
Initial Solubilization: Add 10 mL of DMSO to the tube. The final concentration of DMSO in the formulation should ideally be kept low (e.g., 5-10%).[8]
-
Vortex: Vortex the mixture thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to facilitate dissolution if necessary.[8]
-
Add Co-solvent: Add 40 mL of PEG 400 to the solution and vortex until the mixture is homogeneous.
-
Final Dilution: Slowly add 50 mL of sterile saline to the mixture while vortexing. This should result in a clear, homogenous solution.
-
Final Inspection & Storage: Visually inspect the solution for any precipitation. This formulation should be prepared fresh before each use to minimize the risk of instability.[5] Store at room temperature, protected from light, for no more than a few hours before administration.
Protocol 2: Preparation of a Suspension Formulation
For toxicology studies where higher doses may be required, a suspension may be necessary. Methylcellulose is a commonly used, well-tolerated suspending agent.[9]
Materials:
-
Compound X
-
Methylcellulose (MC, 400 cP)
-
Tween 80 (Polysorbate 80)
-
Sterile Deionized Water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
Procedure:
-
Prepare Vehicle: Prepare a 0.5% (w/v) methylcellulose solution containing 0.1% (v/v) Tween 80 in sterile water. Stir until fully hydrated and homogeneous.
-
Weigh Compound: Accurately weigh the required amount of Compound X based on the desired final concentration (e.g., 100 mg for a 10 mg/mL suspension in 10 mL).
-
Wetting: Place the weighed compound into a mortar. Add a small volume of the vehicle (a few drops of Tween 80) to wet the powder and form a uniform paste. This prevents clumping.
-
Levigation: Gradually add the 0.5% MC vehicle to the paste while triturating with the pestle to create a smooth, uniform suspension.
-
Final Volume: Transfer the suspension to a graduated cylinder or volumetric flask and add the vehicle to the final desired volume.
-
Homogenization: Transfer to a beaker and stir continuously with a magnetic stir bar. This suspension must be stirred continuously, even during dose administration, to ensure homogeneity.
Dosing Calculations
Accurate dosing is critical for the integrity of in vivo studies. The dose volume is typically adjusted based on the animal's body weight.
Table 3: Example Dosing Calculation for a Mouse Study
| Parameter | Value |
| Target Dose | 25 mg/kg |
| Formulation Concentration | 5 mg/mL |
| Dosing Volume | 10 mL/kg |
| Average Mouse Weight | 25 g (0.025 kg) |
| Calculated Dose per Mouse | 0.625 mg |
| Volume to Administer | 125 µL |
Visualization
Experimental Workflow Diagram
The following diagram outlines the logical workflow from initial formulation screening to the execution of an in vivo pharmacokinetic study.
Caption: Workflow for formulation and in vivo evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. mc.minia.edu.eg [mc.minia.edu.eg]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. future4200.com [future4200.com]
- 5. admescope.com [admescope.com]
- 6. altasciences.com [altasciences.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
experimental workflow for screening 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid analogs
An experimental workflow for screening analogs of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid is essential for identifying promising lead compounds in drug discovery. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, known to be the core of numerous inhibitors targeting protein kinases, which are crucial regulators of cellular processes.[1] Dysregulation of kinase activity is a characteristic of many diseases, including cancer and inflammatory disorders, making them key therapeutic targets.[1] Pyrazole-based compounds have shown significant potential in inhibiting a wide range of kinases, such as Akt, Aurora kinases, MAP kinases, and others.[1]
This document outlines a comprehensive, multi-phase screening cascade designed for researchers, scientists, and drug development professionals. The workflow progresses from a broad primary screen to identify initial "hits" to detailed secondary and mechanistic studies for lead characterization. The protocols provided are optimized for high-throughput screening (HTS) and subsequent validation assays.
Experimental Workflow Overview
The screening process is structured as a four-phase funnel, designed to efficiently identify and characterize potent and selective analogs from a large compound library. The workflow begins with high-throughput primary screens (biochemical and cell-based) to cast a wide net, followed by progressively more detailed assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.
Caption: A four-phase experimental workflow for screening pyrazole analogs.
Phase 1: Primary High-Throughput Screening (HTS)
The initial phase involves screening the entire library of this compound analogs at a single, high concentration (e.g., 10 µM) to identify compounds with any biological activity. Parallel biochemical and cell-based assays are recommended.[2][3]
Data Presentation: Primary HTS Results
The results from the primary screen should be tabulated to clearly identify hits. A "hit" is typically defined as a compound that produces a response greater than a predetermined threshold (e.g., >50% inhibition).
| Compound ID | % Inhibition (Kinase A) | % Inhibition (Kinase B) | % Viability (Cancer Cell Line X) | Hit? (Biochemical) | Hit? (Cell-Based) |
| PA-001 | 85.2 | 15.3 | 42.1 | Yes | Yes |
| PA-002 | 5.6 | 8.9 | 98.7 | No | No |
| PA-003 | 12.4 | 68.1 | 33.5 | No | Yes |
| PA-004 | 92.5 | 88.4 | 15.8 | Yes | Yes |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for HTS to determine the inhibitory effect of the pyrazole analogs on specific protein kinases by measuring the amount of ADP produced.[4]
-
Objective : To identify compounds that inhibit the activity of selected protein kinases.
-
Materials :
-
Kinase of interest and its corresponding substrate peptide.
-
Test Compounds (10 mM stock in DMSO).
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[4]
-
ATP (concentration should be at or near the Km for the specific kinase).[1]
-
ADP-Glo™ Kinase Assay Kit.
-
White, opaque 384-well plates.[1]
-
Plate reader with luminescence detection.
-
-
Procedure :
-
Compound Plating : Prepare a working solution of the test compounds in assay buffer. Using an automated liquid handler, add 5 µL of the diluted test compounds, a positive control inhibitor (e.g., Staurosporine), and DMSO (negative control) to the appropriate wells of a 384-well plate.[1]
-
Enzyme Addition : Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[1]
-
Pre-incubation : Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[1]
-
Reaction Initiation : Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well.[1]
-
Kinase Reaction : Incubate the reaction for 60 minutes at 30°C.[4]
-
ADP Detection :
-
Data Acquisition : Measure the luminescence of each well using a plate reader.
-
Data Analysis : Calculate the percentage of inhibition for each compound relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This assay is a homogeneous method that determines cell viability by quantifying ATP, which indicates the presence of metabolically active cells.[5] Its "add-mix-measure" format is ideal for HTS.[5]
-
Objective : To identify compounds that reduce the viability of cancer cells.
-
Materials :
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Test Compounds (10 mM stock in DMSO).
-
White, opaque-walled 96-well or 384-well plates.
-
CellTiter-Glo® Reagent.
-
Luminometer.
-
-
Procedure :
-
Cell Seeding : Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment : Treat cells with the pyrazole analogs at a final concentration of 10 µM. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).[1]
-
Incubation : Incubate the plate for 48-72 hours in a CO2 incubator at 37°C.[1]
-
Assay Execution :
-
Signal Stabilization : Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition : Record the luminescence using a plate reader.
-
Data Analysis : Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Phase 2: Hit Confirmation and Potency Determination
Hits identified in Phase 1 are re-tested using the same assays to confirm their activity and to determine their potency by generating a dose-response curve.
Data Presentation: IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.
Table 2: Kinase Inhibition IC50 Values
| Compound ID | Kinase A IC50 (nM) | Kinase B IC50 (nM) |
|---|---|---|
| PA-001 | 85 | >10,000 |
| PA-004 | 150 | 225 |
| PA-017 | 1,200 | 98 |
Table 3: Cell Viability IC50 Values
| Compound ID | Cell Line X IC50 (µM) | Cell Line Y IC50 (µM) |
|---|---|---|
| PA-001 | 0.95 | 1.5 |
| PA-004 | 0.46 | 0.39 |
| PA-017 | 27.5 | >50 |
Phase 3: Secondary and Orthogonal Assays
Confirmed hits with sufficient potency (e.g., IC50 < 1 µM) are advanced to secondary assays to validate their mechanism and rule out false positives.
Experimental Protocol: Orthogonal Cell Viability Assay (MTT)
The MTT assay is a colorimetric method that measures metabolic activity based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by living cells.[6][8] Using this orthogonal method helps confirm that the observed effects on viability are not an artifact of the primary assay's technology.
-
Objective : To confirm the cytotoxic/cytostatic effects of hit compounds using a different technological platform.
-
Materials :
-
Procedure :
-
Cell Seeding and Treatment : Seed and treat cells with a serial dilution of the hit compounds as described in the CellTiter-Glo® protocol.
-
Incubation : Incubate for the desired treatment period (e.g., 72 hours).[6]
-
MTT Addition : After incubation, add 10 µL of MTT reagent to each well.[6]
-
Formazan Formation : Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[6]
-
Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1][6] Mix thoroughly by gentle shaking.[6]
-
Absorbance Measurement : Record the absorbance at 590 nm using a microplate reader.[9]
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]
-
Phase 4: Lead Characterization
This phase focuses on elucidating the detailed mechanism of action of the most promising compounds and assessing their drug-like properties.
Visualizing a Potential Target Pathway
As pyrazoles are potent kinase inhibitors, a common target is the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer.
Caption: Inhibition of the MAPK/ERK pathway by a pyrazole analog.
Experimental Protocol: Western Blot for Phospho-Protein Analysis
This protocol determines if a kinase-inhibiting compound affects the phosphorylation of downstream proteins in a signaling pathway.
-
Objective : To confirm the mechanism of action by assessing the phosphorylation status of a target kinase's substrate.
-
Materials :
-
Procedure :
-
Cell Treatment : Seed cells and treat them with the pyrazole inhibitor at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a specified time.
-
Cell Lysis : Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.[1]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.[1]
-
-
Detection : Add the chemiluminescent substrate and capture the signal using an imaging system.[1]
-
Stripping and Re-probing : The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-ERK) and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Data Analysis : Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation relative to the total protein and loading control.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. lifescienceglobal.com [lifescienceglobal.com]
- 4. benchchem.com [benchchem.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for the Quality Control of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
Document ID: AN-QC-DCPPC-2025 Revision: 1.0 For: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the quality control of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. Ensuring the identity, purity, and quality of this compound is critical for the consistency and safety of the final active pharmaceutical ingredient (API).[1][] The following sections detail methods for identification, assay, impurity profiling, and other critical quality attributes.
The analytical techniques described are based on established methods for pharmaceutical analysis and quality control of related pyrazole derivatives.[3][4][5] These include chromatographic and spectroscopic methods, which are fundamental to modern pharmaceutical quality control.[1][]
Identity Confirmation
The identity of this compound must be unequivocally confirmed for each batch. A combination of spectroscopic techniques is recommended.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and reliable technique for identifying the functional groups present in the molecule, providing a characteristic fingerprint.[4]
Experimental Protocol:
-
Sample Preparation: Prepare a solid sample by mixing approximately 1-2 mg of the compound with 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.
-
Instrumentation: Use a calibrated FTIR spectrometer.
-
Data Acquisition: Scan the sample in the range of 4000-400 cm⁻¹.
-
Analysis: Compare the resulting spectrum with a reference spectrum of a known, pure standard. Key characteristic peaks should be verified.
Expected Characteristic Peaks:
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) |
| N-H stretch (Pyrazole) | 3200-3100 |
| C=O stretch (Carboxylic Acid) | 1720-1680 |
| C=N stretch (Pyrazole Ring) | 1600-1550 |
| C-Cl stretch (Aromatic) | 850-750 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, confirming the connectivity of atoms.[1] Both ¹H and ¹³C NMR should be performed.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.
-
Analysis: The chemical shifts, splitting patterns, and integration values of the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, must be consistent with the structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.[6] High-resolution mass spectrometry (HRMS) is particularly useful for confirming the molecular formula.[6]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI), coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. ESI in negative mode is often suitable for carboxylic acids.
-
Analysis: The observed mass of the molecular ion ([M-H]⁻) should match the calculated theoretical mass within a narrow tolerance (e.g., ± 5 ppm).
Purity and Assay Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity and assay (potency) of the compound.[][4] A stability-indicating reverse-phase HPLC (RP-HPLC) method is recommended to separate the main compound from potential impurities and degradation products.[7]
Workflow for HPLC Analysis
Caption: Workflow for HPLC Purity and Assay Analysis.
Experimental Protocol: RP-HPLC
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Eclipse XDB C18).[7]
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 0-20 min, 30-90% B; 20-25 min, 90% B; 25.1-30 min, 30% B.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Reagent Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution: Accurately weigh about 10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to get a concentration of approximately 100 µg/mL.
-
Sample Solution: Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to get a concentration of approximately 100 µg/mL.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Perform five replicate injections of the standard solution to check for system suitability.
-
Inject the sample solution in duplicate.
-
-
Calculations:
-
Assay (% w/w): (Area_Sample / Area_Std) * (Conc_Std / Conc_Sample) * Purity_Std
-
Purity (% Area): (Area_MainPeak / Total_Area_All_Peaks) * 100
-
Method Validation Summary
The method should be validated according to ICH guidelines. The following table summarizes typical acceptance criteria and expected results.
| Parameter | Acceptance Criteria | Expected Result |
| System Suitability | ||
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | > 5000 |
| %RSD for 5 injections | ≤ 2.0% | 0.8% |
| Linearity | ||
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Range | 50-150 µg/mL[7] | Met |
| Accuracy | ||
| % Recovery | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision | ||
| Repeatability (%RSD) | ≤ 2.0% | 0.6% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 1.1% |
| LOD & LOQ | ||
| Limit of Detection (LOD) | S/N ≥ 3 | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | S/N ≥ 10 | ~0.3 µg/mL |
Residual Solvents by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is used to identify and quantify residual solvents from the manufacturing process.[4][8] Headspace sampling is the preferred technique.
Experimental Protocol: Headspace GC-MS
-
Instrumentation and Conditions:
-
GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent mid-polar column.[8]
-
Carrier Gas: Helium at 1.2 mL/min.
-
Oven Program: 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold 5 min.
-
Injector: Split mode, 250 °C.
-
Headspace Sampler: Vial Equilibration at 80 °C for 15 min.
-
MS Detector: Scan mode (e.g., 35-350 amu) for identification, SIM mode for quantification.
-
-
Sample and Standard Preparation:
-
Diluent: Dimethyl sulfoxide (DMSO).
-
Standard Stock Solution: Prepare a stock solution containing known amounts of potential residual solvents (e.g., Dichloromethane, Toluene, Methanol, Ethyl Acetate) in DMSO.
-
Standard Solution: Spike a known amount of the standard stock solution into a headspace vial containing the diluent.
-
Sample Solution: Accurately weigh about 100 mg of the compound into a headspace vial and add a known volume of diluent.
-
-
Analysis: Analyze the blank (diluent), standard, and sample solutions. Identify solvents by their retention time and mass spectrum. Quantify using an external or internal standard method.
Overall Quality Control Workflow
The quality control of this compound involves a series of tests to ensure it meets all specifications before being released for the next manufacturing step.
Caption: General Quality Control Testing Workflow.
Conclusion
The analytical methods outlined in this document provide a robust framework for the quality control of this compound.[1] The combination of spectroscopic and chromatographic techniques ensures unambiguous identification and accurate assessment of purity and potency.[][4] Adherence to these protocols will guarantee that the material consistently meets the high-quality standards required for pharmaceutical manufacturing. All methods should be properly validated for their intended use.
References
- 1. jocpr.com [jocpr.com]
- 3. Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quality Control During Drug Development | Technology Networks [technologynetworks.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ijcpa.in [ijcpa.in]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols to improve the yield and purity of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Question 1: Why is the yield low during the final hydrolysis of the ethyl ester precursor to the carboxylic acid?
Answer: Low yields in the final saponification step are common and can be attributed to several factors:
-
Incomplete Hydrolysis: The ester may be sterically hindered or poorly soluble in the reaction medium, leading to an incomplete reaction.
-
Product Degradation: Prolonged exposure to harsh basic or acidic conditions at high temperatures can lead to decarboxylation or other side reactions.
-
Difficult Isolation: The carboxylic acid product might be partially soluble in the aqueous phase during workup, or it may form an emulsion, complicating extraction and leading to product loss.
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting ester. If the reaction stalls, consider modifying the conditions.
-
Optimize Base Concentration and Solvent: Increasing the concentration of the base (e.g., KOH or NaOH) can accelerate the reaction. Using a co-solvent like ethanol or THF can improve the solubility of the ester.[1]
-
Control Temperature: While heating is often necessary, excessive temperatures can cause degradation. Refluxing gently is typically sufficient.
-
Careful Acidification: During workup, cool the reaction mixture in an ice bath before slowly adding acid (e.g., HCl) to precipitate the product. Adjust the pH carefully to the isoelectric point (typically pH 2-3) to ensure maximum precipitation. Check the aqueous layer by TLC to ensure no product remains dissolved.
Question 2: I am observing multiple products during the pyrazole ring formation (cyclization) step. What is causing this and how can I improve regioselectivity?
Answer: The synthesis of the pyrazole ring typically involves the condensation of a 1,3-dicarbonyl compound with hydrazine. If the 1,3-dicarbonyl intermediate is asymmetrical, two different regioisomers can be formed, significantly lowering the yield of the desired product. The choice of solvent and reaction conditions can influence the outcome. Aprotic dipolar solvents have been shown to give better results than polar protic solvents in some cases.[2][3]
Troubleshooting Steps:
-
Solvent Selection: Experiment with different solvents. While ethanol is common, aprotic solvents like N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) might favor the formation of one regioisomer over the other.[3]
-
pH Control: The pH of the reaction medium can influence which carbonyl group of the diketone intermediate is more reactive. Adding a catalytic amount of acid (like acetic acid) can sometimes direct the cyclization.
-
Temperature Control: Run the reaction at a lower temperature initially and allow it to warm slowly to room temperature. This can sometimes favor the thermodynamically more stable product.
Question 3: My final product is difficult to purify and appears oily or discolored. What are the likely impurities?
Answer: Common impurities include unreacted starting materials, residual solvents, and side-products from the reaction. If the hydrolysis step was incomplete, the starting ester will be a major contaminant.
Troubleshooting Steps:
-
Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind. The aqueous layer can then be re-acidified to precipitate the pure product.
-
Recrystallization: This is a powerful purification technique. Screen various solvents (e.g., ethanol/water, acetone, acetonitrile) to find one that provides good quality crystals.
-
Column Chromatography: While less ideal for large-scale work, silica gel chromatography can be used to separate the product from persistent impurities. A solvent system such as ethyl acetate/hexanes with a small amount of acetic acid is a good starting point.
Frequently Asked Questions (FAQs)
-
Q: What is a realistic overall yield for this multi-step synthesis?
-
A: A realistic overall yield for a three-step synthesis of this type would typically range from 40% to 60%, depending on the efficiency of each step and the success of the purification procedures. An 80% yield has been reported for the hydrolysis of a similar chloro-substituted phenylpyrazole carboxylate ester.[1]
-
-
Q: Which step is most critical for maximizing the final yield?
-
A: Both the cyclization and hydrolysis steps are critical. The cyclization step determines the yield of the correct pyrazole scaffold, while the hydrolysis and subsequent workup determine the recovery and purity of the final active compound.
-
-
Q: Are there alternative synthetic routes?
-
Q: How can I definitively confirm the structure of my final product?
-
A: The structure should be confirmed using a combination of analytical techniques, including ¹H NMR and ¹³C NMR spectroscopy to verify the chemical structure and proton/carbon environments, Mass Spectrometry (MS) to confirm the molecular weight, and possibly FT-IR spectroscopy to identify key functional groups like the carboxylic acid C=O and O-H stretches.
-
Data Presentation
Table 1: Effect of Base and Solvent on a Representative Hydrolysis Reaction
Reaction: Ethyl 5-(Aryl)-1H-pyrazole-3-carboxylate → 5-(Aryl)-1H-pyrazole-3-carboxylic acid
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH (2.0) | Water | 100 | 8 | 65 |
| 2 | KOH (2.5) | Ethanol | 80 (Reflux) | 4 | 82 |
| 3 | LiOH (2.0) | THF/H₂O | 65 (Reflux) | 6 | 78 |
| 4 | KOH (2.5) | Methanol | 65 (Reflux) | 5 | 75 |
Note: Data is representative and serves as a guideline for optimization.
Experimental Protocols
A common and effective synthetic route is outlined below in three key stages.
Protocol 1: Synthesis of Ethyl 2,4-dioxo-4-(2,5-dichlorophenyl)butanoate (Diketone Intermediate)
-
To a solution of sodium ethoxide (prepared by dissolving 1.1 eq of sodium metal in anhydrous ethanol) in a round-bottom flask under a nitrogen atmosphere, add 1.2 eq of diethyl oxalate dropwise at 0°C.
-
Slowly add a solution of 1.0 eq of 2,5-dichloroacetophenone in anhydrous ethanol to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by pouring it into a mixture of ice and dilute HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diketone, which can be used in the next step without further purification.
Protocol 2: Synthesis of Ethyl 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylate
-
Dissolve the crude diketone intermediate from Protocol 1 in glacial acetic acid or ethanol.
-
Add 1.1 eq of hydrazine hydrate dropwise at room temperature.
-
Heat the mixture to reflux (80-100°C) for 4-6 hours.
-
Monitor the formation of the pyrazole by TLC or LC-MS.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol.
Protocol 3: Hydrolysis to this compound
-
Suspend the ethyl pyrazole-carboxylate from Protocol 2 in ethanol (e.g., 10 mL per gram of ester).[1]
-
Add a solution of 2.5 eq of potassium hydroxide (KOH) in a small amount of water.
-
Heat the mixture to reflux for 4 hours, during which the solid should dissolve.[1]
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the solution to room temperature and then place it in an ice bath.
-
Slowly acidify with 2M HCl until the pH is approximately 2-3, causing a white precipitate to form.
-
Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry in a vacuum oven at 50-60°C.
Visualizations
Caption: General workflow for the synthesis of the target compound.
Caption: Troubleshooting logic for low yield in the hydrolysis step.
References
troubleshooting solubility issues with 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
This guide provides troubleshooting and support for researchers, scientists, and drug development professionals experiencing solubility issues with 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers like PBS?
A1: The poor aqueous solubility stems from its molecular structure. The molecule has a large, hydrophobic backbone due to the dichlorophenyl and pyrazole rings. While the carboxylic acid group is polar, its contribution is insufficient to overcome the hydrophobicity of the rest of the molecule at neutral or acidic pH. Like many carboxylic acids, its solubility is highly dependent on pH.[1][2]
Q2: What is the most effective strategy for dissolving this compound for use in aqueous solutions?
A2: The most common and effective strategy is pH-mediated solubilization. By increasing the pH of the solution to a level above the compound's pKa, the carboxylic acid group deprotonates to form a carboxylate salt. This ionized form is significantly more soluble in polar solvents like water.[1][2][3][4]
Q3: Which organic solvents can be used to prepare a concentrated stock solution?
A3: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices for creating high-concentration stock solutions (e.g., 10-50 mM). Ethanol and methanol can also be used, although they may not achieve the same high concentrations as DMSO or DMF. It is crucial to note that the compound may precipitate when the organic stock solution is diluted into an aqueous buffer if the final concentration exceeds its aqueous solubility limit.[5][6][7]
Q4: I've dissolved the compound in DMSO, but it precipitates when I add it to my cell culture media. What should I do?
A4: This is a common issue known as "carry-over" precipitation. The solubility in 100% DMSO is not indicative of its solubility in a predominantly aqueous environment like cell culture media.[7] To resolve this, you can try:
-
Lowering the final concentration: Ensure the final concentration in your media is below the compound's aqueous solubility limit.
-
Using a pH-adjusted aqueous stock: Prepare a stock solution in a basic buffer (e.g., PBS at pH 8.0) where the compound is more soluble, and then add this to your media.
-
Serial Dilution: After dissolving in DMSO, perform a serial dilution in a 1:1 mixture of DMSO:aqueous buffer before the final dilution into the media. This can sometimes help keep the compound in solution.
Q5: Can heating or sonication improve solubility?
A5: Yes, gentle heating (e.g., 37-50°C) and sonication can help increase the rate of dissolution.[8] However, if the compound is in a solvent system where it is not fundamentally soluble at that concentration (e.g., supersaturated), it will likely precipitate out again upon cooling or standing. These methods are best used to aid dissolution in a suitable solvent system, not to force solubility in an inappropriate one.
Troubleshooting Guide
This guide provides a systematic workflow for addressing solubility challenges with this compound.
Advanced formulation strategies include creating solid dispersions, using cyclodextrins for complexation, or reducing particle size through micronization.[9][10][11][12] These methods typically require specialized equipment and formulation expertise.
Solubility Data
The following table summarizes the estimated solubility of this compound in common solvents. Note: These are estimated values based on the chemical properties and behavior of similar aromatic carboxylic acids. Actual solubility should be determined empirically.
| Solvent System | Estimated Solubility | Notes |
| Organic Solvents | ||
| DMSO (Dimethyl sulfoxide) | > 50 mg/mL | Recommended for high-concentration stock solutions.[6] |
| DMF (Dimethylformamide) | > 30 mg/mL | A suitable alternative to DMSO. |
| Ethanol | ~ 5-10 mg/mL | Lower solubility than aprotic polar solvents. |
| Methanol | ~ 5-10 mg/mL | Similar to ethanol. |
| Aqueous Systems | ||
| Water (pH < 6.0) | < 0.1 mg/mL | Very poorly soluble in acidic conditions. |
| PBS (pH 7.4) | ~ 0.1 - 0.5 mg/mL | Sparingly soluble at physiological pH. |
| Basic Buffer (pH > 8.0) | > 1 mg/mL | Solubility increases significantly as the carboxylate salt forms.[1][3] |
Experimental Protocols
Protocol 1: pH-Mediated Solubilization for Aqueous Stock Solutions
This protocol is ideal for preparing an aqueous stock solution when downstream applications are sensitive to organic solvents.
Methodology:
-
Weigh the desired amount of this compound into a sterile conical tube.
-
Add a small volume of a basic solution, such as 0.1 M NaOH, dropwise while vortexing. Use just enough to form a slurry.
-
Continue to vortex or place the tube in a sonicating water bath until the solid material is fully dissolved. This indicates the formation of the soluble sodium salt.
-
Once dissolved, add your desired aqueous buffer (e.g., PBS) to reach the final target concentration and volume.
-
Crucially, check the final pH of the solution. If the addition of the buffer has lowered the pH significantly, the compound may precipitate. Adjust the pH upwards with a small amount of 1 M NaOH if necessary. The final working solution must remain at a pH that maintains the deprotonated state of the carboxylate group.[2]
Protocol 2: Co-Solvent Method for Concentrated Stock Solutions
This is the standard method for preparing highly concentrated stocks for storage and subsequent dilution.
Methodology:
-
Weigh the desired amount of this compound into a sterile, sealable vial (e.g., an amber glass vial).
-
Add the required volume of 100% DMSO (or DMF) to achieve the target concentration (e.g., to make a 20 mM stock).
-
Seal the vial and vortex thoroughly. Use a sonicating bath or gentle warming (37°C) if necessary to ensure the compound is fully dissolved.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.
-
For preparing working solutions, dilute this stock into your final aqueous medium. To avoid precipitation, it is critical that the final concentration of the organic solvent is low (typically <1%, and often <0.1%) and compatible with your experimental system.
Biological Context: Hypothetical Signaling Pathway
Many pyrazole-based compounds are known to be protein kinase inhibitors.[13] If this compound were being investigated as a kinase inhibitor, this diagram illustrates a potential mechanism of action.
References
- 1. esports.bluefield.edu - Carboxylic Acid Acidity And Ph [esports.bluefield.edu]
- 2. benchchem.com [benchchem.com]
- 3. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 5. reddit.com [reddit.com]
- 6. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing side products in the synthesis of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for minimizing side products in the synthesis of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.
Q1: The Claisen condensation of 2,5-dichloroacetophenone with diethyl oxalate is giving a low yield of the desired β-diketoester. What are the possible causes and how can I optimize the reaction?
A1: Low yields in the Claisen condensation step are often due to incomplete reaction or side reactions. Here are some common causes and troubleshooting strategies:
-
Inadequate Base: The base is crucial for deprotonating the acetophenone to form the enolate. Ensure you are using a sufficiently strong and dry base. Sodium ethoxide is commonly used.
-
Reaction Conditions: Temperature and reaction time can significantly impact the yield. Running the reaction at a slightly elevated temperature may improve the rate, but excessive heat can lead to side reactions. Monitoring the reaction by TLC is recommended to determine the optimal reaction time.
-
Moisture: The presence of water can consume the base and hydrolyze the ester, reducing the yield. Ensure all glassware is thoroughly dried and use anhydrous solvents.
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Base | Sodium ethoxide (freshly prepared or commercial grade) | Incomplete deprotonation, low yield |
| Solvent | Anhydrous ethanol or THF | Presence of water leads to side reactions |
| Temperature | 25-50 °C | Lower temperatures may be too slow; higher temperatures can cause side reactions |
| Reaction Time | 2-6 hours (monitor by TLC) | Incomplete reaction or formation of degradation products |
Q2: During the cyclization reaction with hydrazine, I am observing the formation of two regioisomers. How can I selectively synthesize the desired this compound ethyl ester?
A2: The formation of regioisomers is a common challenge in the synthesis of unsymmetrical pyrazoles. The reaction of the intermediate β-diketoester with hydrazine can lead to the formation of both the desired 5-aryl- and the undesired 3-aryl-pyrazole regioisomers. The regioselectivity can be influenced by several factors:
-
Solvent: The choice of solvent can have a significant impact on the regiochemical outcome. Protic solvents like ethanol often favor the formation of one isomer, while aprotic solvents may favor the other. For the synthesis of 5-aryl pyrazoles, acidic conditions in a protic solvent are often preferred.
-
Reaction Temperature: The reaction temperature can influence the kinetic versus thermodynamic control of the cyclization, potentially affecting the isomeric ratio.
-
pH of the reaction medium: The pH can influence the protonation state of the hydrazine and the diketone, which in turn can direct the initial nucleophilic attack and subsequent cyclization pathway.
| Condition | Expected Outcome |
| Acidic conditions (e.g., acetic acid in ethanol) | Generally favors the formation of the 5-aryl pyrazole isomer.[1] |
| Basic conditions | May lead to a mixture of regioisomers or favor the 3-aryl isomer. |
| Ultrasound irradiation | Can reduce reaction times and may improve regioselectivity. |
Q3: The final hydrolysis of the ethyl ester to the carboxylic acid is incomplete or leads to decarboxylation. How can I improve this step?
A3: Incomplete hydrolysis or decarboxylation are known side reactions during the saponification of pyrazole esters. To minimize these issues, consider the following:
-
Choice of Base and Solvent: A mixture of sodium hydroxide or potassium hydroxide in a water/ethanol mixture is typically effective. The concentration of the base should be carefully controlled.
-
Reaction Temperature and Time: The hydrolysis should be carried out at a moderate temperature (e.g., reflux in ethanol/water) and monitored closely by TLC to avoid prolonged reaction times that can promote decarboxylation.
-
Work-up Procedure: Acidification of the reaction mixture to precipitate the carboxylic acid should be done carefully at a low temperature to minimize the risk of decarboxylation of the β-keto acid-like pyrazole-3-carboxylic acid.
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Base | 1-2 M NaOH or KOH in water/ethanol | Higher concentrations or stronger bases can promote side reactions. |
| Temperature | 60-80 °C | Higher temperatures increase the rate of decarboxylation.[2] |
| Acidification | Slow addition of dilute HCl at 0-5 °C | Rapid acidification at higher temperatures can lead to decarboxylation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound?
A1: The most common side product is the regioisomeric 3-(2,5-dichlorophenyl)-1H-pyrazole-5-carboxylic acid. This arises from the non-selective cyclization of the intermediate diketoester with hydrazine.[3][4]
Q2: How can I purify the final product from the regioisomeric impurity?
A2: Purification can often be achieved by recrystallization. The difference in polarity and crystal packing between the two isomers may allow for their separation by choosing an appropriate solvent system. Column chromatography on silica gel can also be an effective method for separating the isomers.
Q3: Are there any alternative methods to synthesize this compound that might offer better regioselectivity?
A3: Yes, multicomponent reactions have been developed for the synthesis of pyrazoles that can offer higher regioselectivity.[3] Additionally, the use of substituted hydrazines can sometimes direct the cyclization to yield a single regioisomer.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate (β-diketoester intermediate)
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add 2,5-dichloroacetophenone (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add diethyl oxalate (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 50 °C and stir for 4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and pour it into a mixture of ice and dilute HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-diketoester.
Protocol 2: Synthesis of Ethyl 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylate
-
Dissolve the crude ethyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate (1.0 eq) in glacial acetic acid.
-
Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol.
Protocol 3: Synthesis of this compound
-
Suspend ethyl 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of ethanol and 2M aqueous sodium hydroxide (3.0 eq).
-
Heat the mixture to reflux (approximately 80 °C) and stir for 2 hours, or until TLC indicates the disappearance of the starting material.[2]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 2M hydrochloric acid to acidify the solution to pH 2-3, causing the product to precipitate.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound Precipitation in Aqueous Solution | The compound has low aqueous solubility, which can be influenced by pH and the presence of co-solvents. | - Adjust the pH of the solution. Pyrazole carboxylic acids are acidic and will be more soluble at higher pH values.- Incorporate a co-solvent such as DMSO, DMF, or ethanol.- Perform a solubility study to determine the optimal solvent system. |
| Inconsistent Results in Stability Studies | - Inaccurate solution preparation.- Degradation of the compound during the experiment.- Issues with the analytical method. | - Verify the concentration and pH of all solutions.- Use freshly prepared solutions for each experiment.- Ensure the analytical method (e.g., HPLC) is validated for stability-indicating properties. |
| Observation of Unexpected Peaks in Chromatogram | - Presence of impurities in the starting material.- Degradation of the compound under experimental conditions. | - Characterize the initial purity of the compound.- Conduct forced degradation studies to identify potential degradation products.[1][2][3][4][5] |
| Loss of Compound Potency Over Time | The compound may be unstable under the storage conditions. | - Perform a long-term stability study under various storage conditions (temperature, humidity, light exposure).- Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light. |
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for a stock solution of this compound?
Q2: How can I assess the stability of this compound in my experimental buffer?
A2: To assess the stability, you can perform a time-course experiment. Prepare a solution of the compound in your experimental buffer and analyze its concentration at various time points (e.g., 0, 2, 4, 8, 24 hours) using a validated analytical method like HPLC. Monitor for any decrease in the main peak area and the appearance of new peaks, which would indicate degradation.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the structure of pyrazole carboxylic acids, potential degradation pathways under forced degradation conditions include hydrolysis of the carboxylic acid group, decarboxylation, and oxidation or photolytic degradation of the pyrazole ring and dichlorophenyl moiety.[1][2] Forced degradation studies are essential to elucidate the specific degradation pathways.[1][3]
Q4: Are there any recommended analytical methods for stability testing?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended analytical technique. This method should be capable of separating the parent compound from any potential degradation products. UV detection is typically suitable for this class of compounds.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance.[1][3][4][5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.[1][3]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for up to 30 minutes.[2]
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for up to 30 minutes.[2]
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C).
-
Photolytic Degradation: Expose the solution to a calibrated light source (e.g., ICH option 1 or 2).
3. Sample Analysis:
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
The goal is to achieve 5-20% degradation of the drug substance.[2]
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Instrument and Columns:
-
Use a standard HPLC system with a UV detector.
-
A C18 reversed-phase column is a good starting point for method development.
2. Mobile Phase Selection:
-
A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
3. Method Validation:
-
The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
-
Specificity is demonstrated by the ability to separate the main compound from its degradation products, which are generated during forced degradation studies.
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Factors Influencing Compound Stability in Solution.
References
Technical Support Center: Enhancing Cell Permeability of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor cell permeability?
A1: The primary reason for the low cell permeability of this compound is the presence of the carboxylic acid group. At physiological pH (around 7.4), this group is predominantly ionized (deprotonated), making the molecule highly polar and hydrophilic. This increased polarity hinders its ability to passively diffuse across the lipophilic cell membrane.[1]
Q2: What are the main strategies to overcome the poor cell permeability of this compound?
A2: There are three main approaches to enhance the cell permeability of carboxylic acid-containing compounds:
-
Prodrug Strategy: This involves chemically modifying the carboxylic acid group to create a more lipophilic, transiently inactive form of the drug (a prodrug). Esterification is a common method for carboxylic acids.[1][2] Once the prodrug crosses the cell membrane, intracellular enzymes (esterases) cleave the modifying group, releasing the active parent drug.[2]
-
Formulation Strategies: These approaches aim to improve the compound's solubility and interaction with the cell membrane without chemically altering the molecule itself. Techniques include the use of:
-
Surfactants: These can disrupt the cell membrane structure, enhancing permeability.[3]
-
Cyclodextrins: These can form inclusion complexes with the drug, increasing its apparent solubility.[4]
-
Nanoemulsions and Nanoparticles: These formulations can encapsulate the drug and facilitate its transport across the cell membrane.[3][4]
-
-
Chemical Modification: This involves making permanent structural changes to the molecule to improve its physicochemical properties, such as by masking hydrogen bond donors to increase lipophilicity.[5]
Q3: How can I experimentally measure the cell permeability of my compound?
A3: The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal drug absorption.[6][7] This assay uses a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium, grown on a permeable support (e.g., a Transwell® insert).[6][7] The key output is the apparent permeability coefficient (Papp), which quantifies the rate at which the compound crosses the cell monolayer.[6] Another useful, but simpler, cell-free method is the Parallel Artificial Membrane Permeability Assay (PAMPA), which measures passive diffusion across an artificial lipid membrane.[8][9][10]
Q4: What is an efflux pump, and could it be affecting my compound's permeability?
A4: Efflux pumps are transmembrane proteins that actively transport substrates out of cells.[11] This can significantly reduce the intracellular concentration and net permeability of a compound, even if it can passively diffuse across the membrane.[11] Common efflux pumps include P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[7] To determine if your compound is a substrate for efflux pumps, you can perform a bidirectional Caco-2 assay and calculate the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[7] You can also include known efflux pump inhibitors in your assay to see if the permeability of your compound increases.[7] Some pyrazole derivatives have been shown to interact with efflux pumps.[12]
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) Value in Caco-2 Assay
| Possible Cause | Troubleshooting Step |
| Inherent Poor Permeability | The compound's physicochemical properties (high polarity due to the carboxylic acid) are likely limiting its passive diffusion. Solution: Consider a prodrug approach (e.g., methyl or ethyl ester) to increase lipophilicity. See the data in Table 2 for an example of how this can improve permeability. |
| Active Efflux | The compound may be a substrate for efflux pumps like P-gp or BCRP. Solution: 1. Calculate the efflux ratio from a bidirectional Caco-2 assay. An efflux ratio > 2 indicates active efflux.[7] 2. Repeat the permeability assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp) to see if the A to B permeability increases.[7] |
| Low Aqueous Solubility | The compound may be precipitating in the assay buffer, reducing the concentration available for transport. Solution: 1. Visually inspect the donor wells for precipitation. 2. Consider using a formulation strategy, such as adding a small percentage of a co-solvent (e.g., DMSO, ensuring final concentration is non-toxic to cells) or using cyclodextrins to improve solubility.[4] |
| Poor Monolayer Integrity | If the Caco-2 cell monolayer is not confluent or has compromised tight junctions, the Papp value may be inaccurate. Solution: 1. Measure the transepithelial electrical resistance (TEER) of the monolayer before and after the experiment. A significant drop in TEER suggests compromised integrity.[13] 2. Assess the permeability of a low-permeability marker (e.g., Lucifer Yellow) alongside your test compound. Increased leakage of the marker indicates a compromised monolayer.[7] |
Issue 2: Low Compound Recovery in Caco-2 Assay
| Possible Cause | Troubleshooting Step |
| Non-specific Binding | The compound may be binding to the plastic of the assay plate or other components. Solution: 1. Calculate the percent recovery of the compound at the end of the experiment. Low recovery (<70-80%) can indicate binding issues.[14][15] 2. For highly lipophilic compounds, consider adding bovine serum albumin (BSA) to the basolateral (receiver) compartment to mimic in vivo sink conditions and reduce non-specific binding.[16][17] |
| Cellular Metabolism | The compound may be metabolized by enzymes within the Caco-2 cells. Solution: Analyze the samples from the donor and receiver compartments using a method like LC-MS/MS to identify potential metabolites. |
| Intracellular Accumulation | The compound may be accumulating within the Caco-2 cells. Solution: After the transport experiment, lyse the cells and analyze the cell lysate to quantify the amount of compound that has accumulated intracellularly. |
Data Presentation
Table 1: Classification of Compound Permeability Based on Caco-2 Papp Values [6][18]
| Permeability Class | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Expected Human Intestinal Absorption |
| High | > 10 | > 85% |
| Moderate | 1 - 10 | 50 - 85% |
| Low | < 1 | < 50% |
Table 2: Example Permeability Data for a Pyrazole Carboxylic Acid and its Prodrug Derivative
Data is hypothetical but based on reported values for similar compounds.[19]
| Compound | Structure | Modification | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Permeability Class |
| This compound | Pyrazole with a free carboxylic acid | Parent Drug | ~0.5 | Low |
| Methyl 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylate | Pyrazole with a methyl ester | Prodrug (Esterification) | ~5.0 | Moderate |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol is adapted from standard industry procedures.[6][13][20]
1. Cell Culture and Seeding:
- Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
- Seed Caco-2 cells onto permeable polycarbonate membrane inserts (e.g., 24-well Transwell® plates) at a density of approximately 6 x 10⁴ cells/cm².
- Culture the cells for 21-28 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.
2. Assay Procedure (Bidirectional Transport):
- Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES to pH 7.4 (and pH 6.5 for the apical side if simulating intestinal pH). Warm to 37°C.
- Wash the Caco-2 monolayers twice with pre-warmed transport buffer.
- Measure the TEER of each monolayer to ensure integrity (>150-200 Ω·cm² is typically acceptable).[13]
- For Apical to Basolateral (A→B) transport:
- Add the test compound (e.g., at 10 µM in transport buffer) to the apical (donor) compartment.
- Add fresh transport buffer to the basolateral (receiver) compartment.
- For Basolateral to Apical (B→A) transport:
- Add the test compound to the basolateral (donor) compartment.
- Add fresh transport buffer to the apical (receiver) compartment.
- Incubate the plates for 2 hours at 37°C with gentle shaking.
- At the end of the incubation, collect samples from both the donor and receiver compartments.
3. Analysis and Calculations:
- Analyze the concentration of the compound in the samples using a suitable analytical method (e.g., LC-MS/MS).
- Calculate the apparent permeability coefficient (Papp) using the following equation:
- Papp (cm/s) = (dQ/dt) / (A * C₀)
- Where:
- dQ/dt is the rate of drug transport (e.g., µmol/s).
- A is the surface area of the membrane (cm²).
- C₀ is the initial concentration of the drug in the donor compartment (e.g., µmol/mL).
- Calculate the Efflux Ratio (ER):
- ER = Papp (B→A) / Papp (A→B)
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a high-throughput, cell-free method to assess passive permeability.[8][9][21]
1. Preparation:
- Prepare the artificial membrane solution (e.g., 4% lecithin in dodecane).[21]
- Prepare the donor and acceptor solutions. The acceptor solution is typically a buffer (e.g., PBS pH 7.4). The donor solution is the test compound dissolved in the same buffer.
2. Assay Procedure:
- Coat the membrane of a 96-well donor plate with the artificial membrane solution (e.g., 5 µL per well) and allow the solvent to evaporate.
- Add the acceptor solution to a 96-well acceptor plate.
- Add the donor solution containing the test compound to the coated donor plate.
- Carefully place the donor plate onto the acceptor plate to form a "sandwich".
- Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
3. Analysis:
- After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
- Calculate the permeability coefficient (Pe) using an appropriate equation provided by the assay kit manufacturer or from the literature.
Visualizations
Caption: Troubleshooting workflow for a low apparent permeability (Papp) value.
Caption: Overview of strategies to enhance cell permeability.
Caption: A typical experimental workflow for assessing cell permeability.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 6. benchchem.com [benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 9. enamine.net [enamine.net]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 11. Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa | MDPI [mdpi.com]
- 12. Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. mercell.com [mercell.com]
- 16. researchgate.net [researchgate.net]
- 17. Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Caco-2 Method Validation | Bienta [bienta.net]
- 19. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 20. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 21. bioassaysys.com [bioassaysys.com]
Technical Support Center: Addressing Off-Target Effects of Novel Pyrazole-Based Small Molecule Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing novel pyrazole-based compounds, such as 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to potential off-target effects encountered during preclinical development.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant discrepancy between the biochemical potency (IC50) of our pyrazole compound and its cellular activity. What could be the cause?
A1: This is a common challenge in drug discovery. Several factors can contribute to this discrepancy:
-
Cell Permeability: The compound may have poor permeability across the cell membrane, leading to a lower intracellular concentration than in a biochemical assay.
-
Compound Stability: The compound might be unstable in the cell culture media, degrading over the course of the experiment.[1]
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps, actively removing it from the cell.
-
Off-Target Engagement: The compound might be interacting with unintended targets within the cell, leading to complex biological responses that mask the intended on-target effect.[2]
Q2: Our pyrazole inhibitor is showing unexpected cytotoxicity in cell-based assays, even at concentrations where it should be selective for its intended target. How can we determine if this is an off-target effect?
A2: Distinguishing on-target toxicity from off-target effects is crucial.[3] Consider the following approaches:
-
Dose-Response Analysis: Perform a careful dose-response analysis in multiple cell lines. If the cytotoxicity profile does not correlate with the expression or activity of the intended target, off-target effects are likely.
-
Control Compounds: If available, use a structurally related but inactive analogue of your compound as a negative control. This can help determine if the cytotoxicity is due to the chemical scaffold itself.
-
Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound is binding to its intended target at non-toxic concentrations.[2]
-
Rescue Experiments: If possible, overexpressing the target protein or introducing a drug-resistant mutant of the target might rescue the cells from on-target toxicity but not from off-target effects.[3]
Q3: How can we proactively identify potential off-target interactions of our novel pyrazole compound?
A3: Proactive off-target profiling is a key step in preclinical development. Several methods can be employed:
-
Kinase Profiling: Screen the compound against a large panel of kinases, as they are a common class of off-targets for small molecule inhibitors.[2][4]
-
Affinity-Based Proteomics: Use techniques like affinity chromatography with the immobilized compound to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.[5]
-
Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability across the proteome upon compound binding in live cells, indicating direct target engagement.[5]
-
Computational Prediction: In silico methods can predict potential off-target interactions based on the compound's structure and comparison to databases of known drug-target interactions.[6]
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Experimental Results
Inconsistent results can be a significant hurdle in research.[3] This guide provides a systematic approach to troubleshooting.
Troubleshooting Workflow for Inconsistent Results
Caption: A workflow for troubleshooting inconsistent experimental outcomes.
Issue 2: Observed Phenotype Does Not Match Expected On-Target Effect
When the cellular phenotype contradicts the known function of the intended target, an off-target effect is a primary suspect.
Investigating Unexpected Phenotypes
Caption: A decision tree for investigating unexpected cellular phenotypes.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile
This table provides a template for summarizing data from a kinase screen to identify potential off-target interactions.
| Kinase Target | IC50 (nM) | % Inhibition @ 1µM | Notes |
| Primary Target | 25 | 95% | Expected on-target activity |
| Off-Target Kinase A | 150 | 80% | 6-fold less potent than primary target |
| Off-Target Kinase B | 500 | 65% | 20-fold less potent than primary target |
| Off-Target Kinase C | >10,000 | <10% | Not a significant off-target |
Table 2: Comparison of Methods for Off-Target Identification
This table summarizes various experimental approaches to identify off-target proteins.[5]
| Method | Principle | Advantages | Disadvantages |
| Kinase Profiling | In vitro screening against a panel of purified kinases. | High-throughput; directly identifies inhibited kinases. | Does not account for cellular context; may miss non-kinase off-targets. |
| Affinity-Based Proteomics | Immobilized compound is used to "pull down" interacting proteins from cell lysates. | Directly identifies protein binders. | Can miss transient interactions; may identify non-functional binders. |
| Thermal Proteome Profiling (TPP) | Measures changes in protein thermal stability across the proteome upon compound binding. | Can be performed in live cells; provides evidence of direct target engagement. | Technically demanding; may not detect interactions that do not alter protein stability. |
| Genetic Screens (e.g., CRISPR) | Identifies genes that, when knocked out, confer resistance or sensitivity to the compound. | Provides functional insights into the mechanism of action. | Indirect; requires robust screening platform. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular environment.[2] It is based on the principle that a protein's thermal stability increases upon ligand binding.
Materials:
-
Cell culture reagents
-
Test compound and vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating samples (e.g., PCR cycler)
-
SDS-PAGE and Western blotting reagents
-
Antibody against the target protein
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle at the desired concentration for a specified time.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Centrifuge the lysates to pellet precipitated proteins.
-
Western Blotting: Collect the supernatants and analyze the amount of soluble target protein by SDS-PAGE and Western blotting.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Protocol 2: Kinase Activity Assay (In Vitro)
This protocol outlines a general method for assessing the inhibitory activity of a compound against a purified kinase.[2]
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer
-
Test compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound.
-
Reaction Setup: In a multi-well plate, add the kinase, its substrate, and the kinase buffer.
-
Inhibitor Addition: Add the diluted compound to the appropriate wells. Include a no-inhibitor control (vehicle) and a no-kinase control (background).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of product (e.g., ADP) formed using the detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Plot the data to determine the IC50 value.
Signaling Pathway Visualization
Hypothetical Signaling Pathway Affected by a Pyrazole Inhibitor
Caption: A diagram illustrating on-target versus off-target inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Kinase Target Engagement Assay Panel Screening Service - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Technical Support Center: Improving the Oral Bioavailability of Pyrazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of pyrazole-based compounds with poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: My pyrazole-based compound is exhibiting poor oral bioavailability. What are the most likely reasons?
A1: Poor oral bioavailability of pyrazole derivatives is a common issue that can stem from several factors:
-
Low Aqueous Solubility: The planar and aromatic nature of the pyrazole ring can lead to strong crystal lattice energy, resulting in low solubility in gastrointestinal fluids.[1]
-
Poor Permeability: While often hydrophobic, which can aid in membrane permeability, factors like high molecular weight or extensive hydrogen bonding in some pyrazole derivatives can limit their ability to diffuse across the intestinal epithelium.[1]
-
First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall (e.g., cytochrome P450s) or the liver before it can reach systemic circulation.
-
Efflux Transporters: The compound might be a substrate for efflux transporters such as P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells and back into the gastrointestinal lumen.[1]
Q2: What are the initial strategies to consider for improving the solubility of a new pyrazole derivative?
A2: The initial focus should be on modifying the physicochemical properties of the active pharmaceutical ingredient (API) itself. Some effective strategies include:
-
Salt Formation: If your compound has ionizable groups, such as amino or carboxylic acid functionalities, forming a salt is often a straightforward and effective method to enhance solubility.[1]
-
Co-crystals: Co-crystallization with a suitable co-former can disrupt the crystal lattice of your API, which can lead to improved solubility and dissolution rates.[1][2][3]
-
Particle Size Reduction: Techniques like micronization or nanonization increase the surface-area-to-volume ratio of the drug particles. This enhances the dissolution rate according to the Noyes-Whitney equation.[1]
Q3: Which advanced formulation strategies are most effective for poorly soluble pyrazole compounds?
A3: For challenging compounds, several advanced formulation techniques can be employed:
-
Amorphous Solid Dispersions (ASDs): Dispersing the pyrazole compound in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.[4][5][6][7][8]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gastrointestinal tract and may also enhance absorption via the lymphatic pathway, potentially bypassing first-pass metabolism.
-
Nanosuspensions: These are colloidal dispersions of sub-micron drug particles that can increase saturation solubility and dissolution velocity, leading to improved bioavailability.[9][10][11]
Troubleshooting Guides
Issue 1: The formulated pyrazole compound shows good dissolution in vitro, but in vivo exposure in animal models is unexpectedly low.
-
Possible Cause 1: First-Pass Metabolism. The compound may be rapidly metabolized in the gut wall or liver.
-
Troubleshooting Steps:
-
Conduct an in vitro metabolic stability assay using liver microsomes or S9 fractions to determine the intrinsic clearance of the compound.
-
If metabolic instability is confirmed, consider co-administration with a metabolic inhibitor in your animal studies to confirm this as the cause.
-
For long-term solutions, medicinal chemistry efforts may be needed to modify the metabolic soft spots on the pyrazole scaffold.
-
-
-
Possible Cause 2: Efflux by Transporters. The compound may be a substrate for efflux transporters like P-gp.
-
Troubleshooting Steps:
-
Perform a bidirectional Caco-2 permeability assay. An efflux ratio greater than 2 is indicative of active efflux.
-
To confirm, run the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in transport from the apical to basolateral side would confirm that the compound is a P-gp substrate.
-
Formulation strategies can include the use of excipients that are known to inhibit P-gp.
-
-
-
Possible Cause 3: In vivo Precipitation. The supersaturated state achieved by some formulations (like ASDs) may not be stable in the gastrointestinal tract, leading to precipitation of the drug.
-
Troubleshooting Steps:
-
Incorporate precipitation inhibitors, such as HPMC, into your formulation.
-
Evaluate the formulation in biorelevant dissolution media (e.g., FaSSIF and FeSSIF) that better mimic the conditions of the fed and fasted small intestine.
-
-
Issue 2: During dissolution testing of an amorphous solid dispersion (ASD) of a pyrazole compound, the results are inconsistent and show high variability.
-
Possible Cause 1: Physical Instability of the ASD. The amorphous form may be converting back to the more stable, less soluble crystalline form during storage or the experiment.[4][12][13][14][15]
-
Troubleshooting Steps:
-
Characterize the solid state of your ASD before and after the dissolution study using techniques like X-ray powder diffraction (XRPD) to check for crystallinity.
-
Ensure that the storage conditions (temperature and humidity) are appropriate to maintain the amorphous state.[4][13]
-
Consider using a different polymer for the ASD that has a higher glass transition temperature (Tg) or stronger interactions with your pyrazole compound to improve stability.[6]
-
-
-
Possible Cause 2: Issues with the Dissolution Method.
-
Troubleshooting Steps:
-
Verify that the dissolution medium is properly prepared, including the correct pH and concentration of any surfactants.[16][17]
-
Ensure that sink conditions are maintained throughout the experiment. For poorly soluble drugs, this may require the addition of a surfactant like sodium lauryl sulfate.[18][19]
-
Check for potential degradation of the compound in the dissolution medium.[16][17]
-
-
Data Presentation: Quantitative Impact of Bioavailability Enhancement Strategies
The following tables summarize the pharmacokinetic data for pyrazole-based compounds where bioavailability has been improved through various strategies.
Table 1: Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors by Chemical Modification
| Compound | Oral Bioavailability (F%) | Cmax (µM) | AUC (h·µM) | Dose (mg/kg) | Reference |
| Compound 4 | 36% | 1.15 | 23.8 | 50 | [18][20] |
| Compound 40 (modified) | 92% | 6.0 | 72.9 | 50 | [18][20] |
Table 2: Representative Formulations for In Vivo Studies of Pyrazole Compounds
| Compound | Formulation Vehicle | Route of Administration | Animal Model | Reference |
| Celecoxib | 0.5% Methylcellulose | Oral | Rat | [21] |
| SR13668 | PEG400:Labrasol® (1:1 v/v) | Oral | Rat | [22] |
| FL118 (Irinotecan analog) | 5% DMSO, 2% Propylene Glycol, 2% PEG 400, >0.5% HP-β-CD in saline | Intravenous | Mouse | [23] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
-
Polymer and Solvent Selection: Choose a suitable polymer (e.g., HPMCAS-LF, PVP K30, Soluplus®) based on drug-polymer miscibility studies. Select a common solvent system (e.g., acetone, methanol) in which both the pyrazole compound and the polymer are soluble.[1][24]
-
Solution Preparation: Prepare a solution by dissolving the pyrazole compound and the polymer in the chosen solvent. The concentration will depend on the solubility of the components and the desired drug loading in the final ASD.
-
Spray Drying:
-
Characterization:
-
Confirm the amorphous nature of the dispersion using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
-
Determine the drug loading and content uniformity by a validated analytical method (e.g., HPLC).
-
Protocol 2: In Vitro Dissolution Testing for a Poorly Soluble Pyrazole Formulation
-
Apparatus and Media: Use a USP Apparatus 2 (paddle) at a rotation speed of 50-75 rpm.[18][19] The dissolution medium should be 900 mL of a relevant buffer (e.g., pH 1.2, 4.5, or 6.8) maintained at 37 ± 0.5°C.[19] For poorly soluble compounds, a surfactant (e.g., 0.5% sodium lauryl sulfate) may be added to the medium to ensure sink conditions.[18][19]
-
Procedure:
-
Place a single dose of the formulated pyrazole compound into each dissolution vessel.
-
Start the apparatus and collect samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the volume of the collected sample with fresh, pre-warmed dissolution medium.
-
-
Analysis:
-
Filter the samples promptly through a suitable filter (e.g., 0.45 µm PVDF).
-
Analyze the concentration of the dissolved pyrazole compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculate the percentage of drug dissolved at each time point.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animal Preparation: Use male Sprague-Dawley rats (or another appropriate strain) with cannulated jugular veins for serial blood sampling.[27][28] Acclimatize the animals for at least one week before the study.[27]
-
Dosing:
-
Blood Sampling:
-
Sample Processing and Analysis:
-
Data Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data using non-compartmental analysis.[27]
-
If an intravenous dose was also administered, calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Visualizations
Caption: A systematic workflow for improving the oral bioavailability of pyrazole-based compounds.
Caption: Decision tree for selecting a bioavailability enhancement strategy for pyrazole compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in improving oral drug bioavailability by cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. contractpharma.com [contractpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. seppic.com [seppic.com]
- 9. banglajol.info [banglajol.info]
- 10. Emerging role of nanosuspensions in drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanosuspensions [ouci.dntb.gov.ua]
- 12. Physical stability studies of miscible amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Physical Stability of Amorphous Solid Dispersions: a Physicochemical Perspective with Thermodynamic, Kinetic and Environmental Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative Analysis of Physical Stability Mechanisms of Amorphous Solid Dispersions by Molecular Dynamic Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. Dissolution Testing for Generic Drugs: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fda.gov [fda.gov]
- 20. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 24. A Novel Protocol Using Small-Scale Spray-Drying for the Efficient Screening of Solid Dispersions in Early Drug Development and Formulation, as a Straight Pathway from Screening to Manufacturing Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 25. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. benchchem.com [benchchem.com]
- 28. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 29. iacuc.wsu.edu [iacuc.wsu.edu]
troubleshooting inconsistent results in assays with 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
Technical Support Center: 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound in biochemical or cell-based assays. Given the potential for variability in experimental outcomes, this resource is designed to help you identify and resolve common issues to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant well-to-well variability and poor reproducibility in my assay results?
Inconsistent results can stem from several sources, broadly categorized as issues with the compound itself, the assay protocol, or the biological system.[1][2]
-
Compound Solubility: this compound, like many small molecules with aromatic rings, may have poor aqueous solubility.[3] If the compound precipitates in your assay buffer, it will lead to highly variable effective concentrations.
-
Solution: Visually inspect your compound dilutions and final assay wells for any signs of precipitation. Consider lowering the final assay concentration or using a co-solvent like DMSO. However, ensure the final DMSO concentration is consistent across all wells and is below a threshold that affects your biological system (typically <0.5%).
-
-
Compound Stability: The compound may be unstable under specific assay conditions (e.g., pH, temperature, light exposure).[4] Degradation over the course of an experiment will lead to inconsistent results.
-
Solution: Perform a stability study by incubating the compound in your assay buffer for the duration of the experiment and analyzing its integrity via HPLC or LC-MS.[5]
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability.[6]
-
Solution: Use calibrated pipettes and ensure proper technique. For serial dilutions, ensure thorough mixing between each step. Automation or using multi-channel pipettes can improve consistency.[7]
-
-
Cell Plating Inconsistency: For cell-based assays, uneven cell distribution in microplates is a common problem.[8] Moving plates too quickly after seeding can cause cells to accumulate at the edges of the well, leading to a "bald" center and affecting their access to nutrients and the test compound.[8]
-
Solution: After plating, allow cells to settle for a short period on a level surface before transferring them to the incubator. Always inspect plates microscopically to confirm even cell distribution.[8]
-
Q2: My dose-response curves are not sigmoidal, or the IC50 values fluctuate dramatically between experiments. What's going on?
This issue often points to compound-specific artifacts or problems with assay setup.
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or interfere with detection systems, leading to steep, irregular dose-response curves.[5][9] This is a common source of false positives in high-throughput screens.[3][9]
-
Solution: Include a non-ionic detergent like Triton X-100 or Tween-20 (e.g., at 0.01%) in your assay buffer.[5] If aggregation is the cause, the IC50 value will often increase significantly in the presence of detergent.
-
-
Assay Interference: The compound may interfere with the assay signal itself. For example, it might be autofluorescent in a fluorescence-based assay or absorb light at the same wavelength as your colorimetric readout.[10][11]
-
Inconsistent Cell Health: In cell-based assays, results are highly dependent on the health and metabolic state of the cells.[12] Using cells that are over-confluent, have been passaged too many times, or are unhealthy will lead to unreliable data.[12][13]
Troubleshooting Workflow
If you are facing inconsistent results, follow this logical workflow to diagnose the issue.
Caption: A flowchart for troubleshooting inconsistent assay results.
Data Presentation: Identifying Inconsistency
Clear data organization can help pinpoint the source of variability. The table below shows a hypothetical example of inconsistent vs. consistent IC50 determination for our compound of interest.
| Experiment Run | Inconsistent IC50 Data (µM) | Consistent IC50 Data (µM) | Notes on Improvement |
| Run 1 | 5.2 | 8.1 | Initial range-finding experiment. |
| Run 2 | 25.8 | 7.9 | Suspected precipitation at high concentrations. Reduced top concentration. |
| Run 3 | 1.1 | 8.3 | Suspected pipetting error. Used calibrated pipettes for this run. |
| Run 4 | 9.5 | 8.0 | Confirmed consistent cell seeding density across plates. |
| Mean | 10.4 | 8.1 | |
| Std. Deviation | 10.9 | 0.17 | A high standard deviation is a clear indicator of reproducibility issues. |
Experimental Protocols
Adhering to a detailed and consistent protocol is critical. Below is an example protocol for a cell viability assay, a common experiment for novel compounds.
Example Protocol: MTT Cell Viability Assay
This protocol assesses the effect of this compound on cell metabolic activity.
Materials:
-
Target cell line (e.g., A549, HeLa)
-
Culture medium (e.g., DMEM + 10% FBS)
-
This compound (powder)
-
DMSO (ACS grade)
-
Phosphate-Buffered Saline (PBS)
-
MTT Reagent (5 mg/mL in PBS)
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear, flat-bottom plates
Workflow:
Caption: Workflow for a typical MTT cell viability assay.
Detailed Steps:
-
Cell Plating: a. Trypsinize and count healthy, log-phase cells. b. Dilute cells to a final concentration of 5 x 10⁴ cells/mL in fresh medium. c. Seed 100 µL per well (5,000 cells/well) in a 96-well plate. Plate cells in the interior 60 wells to avoid "edge effects".[8] d. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation (on the day of treatment): a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform a serial dilution series in culture medium to get 2X final concentrations. Ensure the DMSO concentration remains constant in each dilution.
-
Cell Treatment: a. Remove the old medium from the cells. b. Add 100 µL of the 2X compound dilutions to the appropriate wells. Include "vehicle control" (medium with DMSO) and "untreated control" (medium only) wells. c. Incubate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition and Signal Development: a. Add 10 µL of 5 mg/mL MTT reagent to each well. b. Incubate for 4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals. c. Carefully aspirate the medium without disturbing the formazan crystals. d. Add 100 µL of Solubilization Solution to each well and mix thoroughly by gentle pipetting to dissolve the crystals.
-
Data Acquisition: a. Read the absorbance on a plate reader at 570 nm. b. Normalize the data to the vehicle control (100% viability) and calculate IC50 values using a non-linear regression curve fit.
Hypothetical Signaling Pathway
While the precise target of this compound is not specified, many pyrazole-containing compounds are known to be kinase inhibitors. The diagram below illustrates a hypothetical mechanism of action where the compound inhibits a protein kinase, preventing downstream signaling.
Caption: Hypothetical inhibition of a protein kinase signaling pathway.
References
- 1. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotechniques.com [biotechniques.com]
- 3. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. benchchem.com [benchchem.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. marinbio.com [marinbio.com]
- 9. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. 10 Tips for Successful Development of Cell Culture Assays | Technology Networks [technologynetworks.com]
Technical Support Center: Optimization of In Vivo Dosage for 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic Acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid in in vivo studies. The following information is intended to serve as a general framework and should be adapted based on specific experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the in vivo dosage of a novel small molecule inhibitor like this compound?
The critical first step is to conduct a Maximum Tolerated Dose (MTD) study. The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[1] This study is essential for establishing a safe dose range for subsequent efficacy studies.[1]
Q2: How should I select the starting dose for an MTD study?
The starting dose for an MTD study is often extrapolated from in vitro data. A common practice is to begin at a dose expected to produce a plasma concentration several times higher than the in vitro IC50 or EC50 value.[1]
Q3: What are common challenges in designing in vivo dose-response studies?
Designing a robust dose-response study requires careful consideration of several parameters, including the number of dose levels, the specific dose values, and the sample size per dose group.[2] The goal is to generate data that allows for the fitting of nonlinear curves to accurately compare compound efficacy and potency.[2]
Q4: How can I improve the reliability and reproducibility of my in vivo study?
To enhance the quality of your results, it is important to use proper randomization and blinding techniques to minimize bias. Including both male and female animals, as well as animals from multiple litters, can also provide more robust and trustworthy data.
Troubleshooting Guides
Issue 1: No observable efficacy at the tested doses.
-
Possible Cause: Insufficient Drug Exposure. The compound may have poor absorption, rapid metabolism, or rapid excretion, leading to plasma concentrations below the therapeutic threshold.
-
Troubleshooting Step: Conduct pharmacokinetic (PK) studies to determine the compound's half-life, bioavailability, and peak plasma concentration (Cmax).
-
-
Possible Cause: Inappropriate Animal Model. The chosen animal model may not accurately reflect the human disease state or the target of interest.
-
Troubleshooting Step: Re-evaluate the literature to ensure the selected animal model is appropriate for the therapeutic target. Consider using a different model if necessary.
-
-
Possible Cause: Ineffective Mechanism of Action. The compound may not be engaging the intended target in vivo.
-
Troubleshooting Step: Perform a target engagement study. This involves collecting tissue samples at various time points after dosing to measure a biomarker of target engagement (e.g., phosphorylation status of a downstream protein).[1]
-
Issue 2: Unexpected toxicity is observed at doses predicted to be safe.
-
Possible Cause: Off-target effects. The compound may be interacting with unintended biological targets, leading to toxicity.
-
Troubleshooting Step: Conduct in vitro off-target screening against a panel of common toxicity-related targets.
-
-
Possible Cause: Vehicle Toxicity. The vehicle used to dissolve and administer the compound may be causing the observed toxicity.
-
Troubleshooting Step: Run a control group with the vehicle alone to assess its toxicity. If the vehicle is toxic, explore alternative formulations.
-
-
Possible Cause: Species-specific Metabolism. The metabolism of the compound in the animal model may produce toxic metabolites not observed in in vitro assays.
-
Troubleshooting Step: Analyze plasma and tissue samples for the presence of metabolites. If toxic metabolites are identified, medicinal chemistry efforts may be needed to design analogs with an improved metabolic profile.
-
Data Presentation
Table 1: Hypothetical Maximum Tolerated Dose (MTD) Study Results for this compound in Mice
| Dose Group (mg/kg) | Number of Animals | Mean Body Weight Change (%) | Clinical Signs of Toxicity | Mortality |
| Vehicle Control | 5 | +5.2 | None | 0/5 |
| 10 | 5 | +4.8 | None | 0/5 |
| 30 | 5 | +1.5 | Mild lethargy | 0/5 |
| 100 | 5 | -8.7 | Significant lethargy, ruffled fur | 1/5 |
| 300 | 5 | -18.3 | Severe lethargy, ataxia, hunched posture | 3/5 |
Based on this hypothetical data, the MTD would be determined to be 30 mg/kg.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice following a single 30 mg/kg oral dose.
| Parameter | Value |
| Tmax (h) | 1.5 |
| Cmax (ng/mL) | 1250 |
| AUC (0-t) (ng*h/mL) | 7800 |
| t1/2 (h) | 4.2 |
| Bioavailability (%) | 35 |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study Protocol
-
Animal Model: Select an appropriate animal model (e.g., mice, rats) based on the research question.[1]
-
Dose Selection: Based on in vitro data, select a starting dose and a series of escalating doses.[1]
-
Group Allocation: Assign a small cohort of animals to each dose group, including a vehicle control group.[1]
-
Administration: Administer the compound and vehicle according to the chosen route and schedule.
-
Monitoring: Closely monitor the animals for signs of toxicity, including changes in body weight, behavior, and physical appearance.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than a predetermined level of body weight loss (e.g., 10-20%).[1]
In Vivo Efficacy Study Protocol
-
Animal Model: Utilize a relevant disease model (e.g., tumor xenograft model for cancer studies).
-
Dose Selection: Choose a minimum of three dose levels below the MTD, plus a vehicle control.[1] The doses should be selected to span a range that will produce a clear dose-response curve.[1]
-
Group Size: The number of animals in each dose group should be sufficient to achieve statistical power, which can be determined through power analysis calculations.[1]
-
Dosing Schedule: The dosing frequency and study duration will depend on the pharmacokinetic properties of the compound and the time required to observe the desired efficacy endpoint.[1]
-
Efficacy Assessment: Monitor the relevant efficacy endpoint throughout the study (e.g., tumor volume, inflammatory markers).
-
Data Analysis: At the end of the study, compare the efficacy endpoint between the treated and control groups using appropriate statistical methods.
Visualizations
Caption: In Vivo Dosage Optimization Workflow.
Caption: Troubleshooting Decision Tree for In Vivo Studies.
References
Validation & Comparative
Confirming the Structure of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid by 2D NMR: A Comparative Guide
This guide provides a detailed analysis for confirming the structure of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We will explore the expected correlations in COSY, HSQC, and HMBC spectra, supported by predicted chemical shift data. The methodologies for these key experiments are also detailed for researchers, scientists, and drug development professionals.
The unequivocal assignment of the proton and carbon signals and the confirmation of the connectivity between the dichlorophenyl and pyrazole rings are crucial for structural verification. 2D NMR techniques are indispensable for this purpose.
Predicted Chemical Structure and Atom Numbering:
Caption: Chemical structure of this compound with IUPAC numbering.
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below. These are generalized protocols and may require optimization based on the specific instrument and sample concentration.
Sample Preparation: A sample of this compound (5-10 mg) is dissolved in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. The solution is then transferred to a 5 mm NMR tube.
1. COSY (Correlation Spectroscopy) Experiment: The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.
-
Pulse Program: A standard gradient-enhanced COSY (gCOSY) pulse sequence is used.
-
Parameters:
-
Spectral widths in F1 and F2 dimensions are set to cover the entire proton chemical shift range (e.g., 0-14 ppm).
-
Typically, 256-512 increments are collected in the F1 dimension, with 2-4 scans per increment.
-
The data is processed with a sine-bell window function in both dimensions before Fourier transformation.
-
2. HSQC (Heteronuclear Single Quantum Coherence) Experiment: The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H correlation).
-
Pulse Program: A standard gradient-enhanced HSQC with sensitivity enhancement is employed.
-
Parameters:
-
The F2 (proton) dimension spectral width is set from 0-14 ppm, and the F1 (carbon) dimension is set from 0-180 ppm.
-
The one-bond coupling constant (¹JCH) is typically set to an average value of 145 Hz.
-
256-512 increments are acquired in the F1 dimension with 4-8 scans per increment.
-
3. HMBC (Heteronuclear Multiple Bond Correlation) Experiment: The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range C-H correlations). This is critical for identifying the connectivity of different molecular fragments.
-
Pulse Program: A standard gradient-enhanced HMBC pulse sequence is used.
-
Parameters:
-
Spectral widths are similar to the HSQC experiment.
-
The long-range coupling constant (nJCH) is optimized for a range of 4-10 Hz.
-
256-512 increments are collected in the F1 dimension with 8-16 scans per increment to achieve sufficient signal-to-noise.
-
Data Presentation: Predicted 2D NMR Correlations
The following tables summarize the predicted ¹H and ¹³C chemical shifts and the expected 2D NMR correlations for this compound. Chemical shifts are estimates and may vary based on experimental conditions.
Table 1: Predicted ¹H and ¹³C Chemical Shifts
| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H4 | ~7.0 | C4: ~105 |
| H3' | ~7.6 | C1': ~132 |
| H4' | ~7.5 | C2': ~133 |
| H6' | ~7.7 | C3': ~131 |
| NH | ~13.5 (broad) | C4': ~129 |
| COOH | ~13.0 (broad) | C5': ~130 |
| C6': ~128 | ||
| C3: ~145 | ||
| C5: ~148 | ||
| COOH: ~163 |
Table 2: Predicted COSY Correlations
| Proton 1 | Proton 2 | Expected Correlation |
| H3' | H4' | Yes |
| H4' | H3' | Yes |
| H4' | H6' | No (meta coupling, may be weak or absent) |
| H6' | H3' | No (para coupling, generally not observed) |
Table 3: Predicted HSQC Correlations (¹JCH)
| Proton | Correlated Carbon |
| H4 | C4 |
| H3' | C3' |
| H4' | C4' |
| H6' | C6' |
Table 4: Predicted Key HMBC Correlations (²JCH and ³JCH)
| Proton | Correlated Carbons | Significance |
| H4 | C3, C5, COOH | Confirms the pyrazole ring structure and position of the carboxylic acid. |
| H3' | C1', C2', C4', C5' | Confirms connectivity within the dichlorophenyl ring. |
| H4' | C2', C3', C5', C6' | Confirms connectivity within the dichlorophenyl ring. |
| H6' | C1', C2', C4', C5' | Confirms connectivity within the dichlorophenyl ring and its attachment to C5. |
| H6' | C5 | Crucial correlation confirming the attachment of the dichlorophenyl ring at the C5 position of the pyrazole. |
| NH | C4, C5 | Confirms the pyrazole ring structure. |
Visualization of Key Structural Correlations
The following diagrams, generated using Graphviz, illustrate the critical correlations for confirming the structure of this compound.
Caption: Predicted COSY correlations for the dichlorophenyl ring.
Caption: Key HMBC correlations confirming the molecular backbone.
Conclusion
The combined analysis of COSY, HSQC, and HMBC spectra provides a robust method for the structural confirmation of this compound. The COSY spectrum helps in assigning the protons on the dichlorophenyl ring. The HSQC spectrum links the protons to their directly attached carbons. Most importantly, the HMBC spectrum provides the long-range correlations necessary to piece the molecular puzzle together. The cross-peak between the proton at H6' of the dichlorophenyl ring and the carbon at C5 of the pyrazole ring is the definitive piece of evidence that confirms the connectivity between the two ring systems at the C5 position. Similarly, correlations from H4 to C3, C5, and the carboxylic carbon solidify the structure of the pyrazole core. By comparing the experimental data with the predicted correlations presented in this guide, researchers can confidently verify the chemical structure of the target molecule.
Comparative Guide to the Validation of an Analytical Method for 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic Acid
This guide provides a comprehensive overview and comparison of analytical methodologies for the validation of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, a crucial step in drug development and quality control. The focus is on providing researchers, scientists, and drug development professionals with objective performance comparisons and supporting experimental data.
Introduction to Analytical Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical applications.[1][2] Validation is essential to ensure the reliability, quality, and consistency of analytical data.[2][3] Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[1][4]
For heterocyclic compounds like pyrazole carboxylic acid derivatives, which are significant in pharmaceutical development due to their diverse biological activities, robust analytical methods are paramount.[5] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a commonly employed and highly suitable technique for the analysis of such compounds.[4][6][7]
Comparison of Analytical Techniques
While various analytical techniques can be used for the quantification of pharmaceutical compounds, RP-HPLC stands out for its specificity, sensitivity, and stability-indicating capabilities. This section compares RP-HPLC with an alternative method, UV-Vis Spectrophotometry.
| Feature | RP-HPLC | UV-Vis Spectrophotometry |
| Specificity | High: Can separate the analyte from impurities and degradation products. | Low: Prone to interference from other substances that absorb at the same wavelength. |
| Sensitivity | High: Low LOD and LOQ values are achievable. | Moderate: Generally less sensitive than HPLC. |
| Application | Quantification, impurity profiling, stability studies. | Preliminary analysis, simple quantification in pure samples. |
| Complexity | More complex instrumentation and method development. | Simpler instrumentation and operation. |
| Cost | Higher initial investment and operational costs. | Lower cost. |
Given the need for a highly specific and sensitive method in a drug development setting, RP-HPLC is the recommended technique for the validation of this compound.
Recommended Analytical Method: RP-HPLC
A stability-indicating RP-HPLC method is proposed for the accurate and precise quantification of this compound.
Chromatographic Conditions (Hypothetical)
The following table outlines a set of typical chromatographic conditions for the analysis of pyrazole derivatives, which can be optimized for the target analyte.[4]
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined based on UV spectrum (e.g., 230 nm) |
| Column Temperature | 30°C |
| Run Time | 15 minutes |
Experimental Protocols for Method Validation
Detailed methodologies for the key validation experiments are provided below. These protocols are based on established ICH guidelines.[1]
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Protocol:
-
Prepare a blank solution (mobile phase or placebo).
-
Prepare a standard solution of this compound.
-
Prepare a sample solution spiked with known impurities and degradation products (if available).
-
Inject each solution into the HPLC system.
-
Acceptance Criteria: The chromatogram of the blank solution should show no interfering peaks at the retention time of the analyte. The analyte peak in the spiked sample solution should be well-resolved from all other peaks.
Linearity
Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a specified range.
Protocol:
-
Prepare a stock solution of the reference standard.
-
Prepare a series of at least five dilutions of the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each dilution in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Protocol:
-
Prepare a placebo solution.
-
Spike the placebo solution with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Protocol (based on the signal-to-noise ratio):
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Inject solutions at these concentrations multiple times to confirm the ratios.
-
Acceptance Criteria: The determined concentrations will be established as the LOD and LOQ.
Data Presentation
The quantitative data from the validation experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
| Level 1 | |
| Level 2 | |
| Level 3 | |
| Level 4 | |
| Level 5 | |
| Correlation Coefficient (r²) |
Table 2: Accuracy (Recovery) Data
| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | |||
| 100% | |||
| 120% | |||
| Mean % Recovery |
Table 3: Precision Data
| Repeatability (%RSD) | Intermediate Precision (%RSD) |
| Analyte Concentration |
Table 4: LOD and LOQ
| Parameter | Concentration (µg/mL) |
| LOD | |
| LOQ |
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow of the analytical method validation process.
Caption: Workflow for Analytical Method Validation.
References
Comparative Efficacy of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic Acid and Structurally Related Analogs
A comprehensive analysis for researchers and drug development professionals.
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and cannabinoid receptor modulation. This guide provides a comparative overview of the efficacy of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid and its structurally similar compounds, supported by available experimental data and detailed methodologies.
Overview of Biological Activities
Pyrazole-3-carboxylic acid derivatives are a versatile class of compounds with significant therapeutic potential. Their biological effects are largely dictated by the nature and position of substituents on the pyrazole ring. The presence of a substituted phenyl ring at the 5-position is a common feature in many biologically active pyrazole compounds.
Efficacy Comparison of 5-Phenyl-1H-Pyrazole-3-Carboxylic Acid Derivatives
While specific efficacy data for this compound is limited in publicly available literature, we can infer its potential activity by comparing it with structurally similar analogs. The following table summarizes the biological activities of various 5-substituted-phenyl-1H-pyrazole-3-carboxylic acid derivatives.
| Compound/Derivative Class | Substitution on 5-Phenyl Ring | Biological Activity | Efficacy Metric (IC50/MIC) | Reference |
| General Pyrazole-3-Carboxylic Acids | Varied | Anti-inflammatory | Not Specified | [1][2] |
| General Pyrazole-3-Carboxylic Acids | Varied | Antibacterial | Not Specified | [2] |
| General Pyrazole-3-Carboxylic Acids | Varied | Antifungal | Not Specified | [3] |
| Cannabinoid Receptor Antagonists | 4-chlorophenyl (as carboxamide) | CB1 Receptor Antagonism | Kd ~nanomolar range | [4] |
| Anticancer Agents | Varied | Cytotoxicity | GI50 = 40 nM (for a derivative) | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of pyrazole derivatives.
In Vitro Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This widely used animal model assesses the anti-inflammatory potential of a compound.
-
Animal Model: Adult male Wistar rats (150-200g) are used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
The test compound or reference drug (e.g., indomethacin) is administered orally or intraperitoneally.
-
After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.[2]
In Vitro Antimicrobial Activity: Agar Well Diffusion Assay
This method is used to screen for antimicrobial activity of new compounds.
-
Microbial Strains: Standard and clinical strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.
-
Procedure:
-
Nutrient agar plates are uniformly inoculated with the test microorganism.
-
Wells of a specific diameter (e.g., 6 mm) are made in the agar.
-
A defined volume of the test compound solution (at a known concentration) is added to each well.
-
A standard antibiotic or antifungal agent and the solvent are used as positive and negative controls, respectively.
-
The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
-
Data Analysis: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[3]
Cannabinoid Receptor Binding Assay
This assay determines the affinity of a compound for cannabinoid receptors (CB1 and CB2).
-
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
A radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940).
-
Test compound at various concentrations.
-
-
Procedure:
-
The cell membranes are incubated with the radioligand and varying concentrations of the test compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
-
Data Analysis: The data are used to calculate the inhibition constant (Ki) of the test compound, which represents its binding affinity for the receptor. A lower Ki value indicates a higher binding affinity.[4]
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs can aid in understanding. The following diagrams illustrate a general workflow for screening pyrazole derivatives and a simplified representation of a signaling pathway they might modulate.
Structure-Activity Relationship (SAR) Insights
The biological activity of 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives is highly dependent on the substitution pattern of the phenyl ring.
-
Electron-withdrawing groups on the phenyl ring, such as chloro or nitro groups, have been shown to influence the anti-inflammatory and antimicrobial activities of pyrazole compounds.
-
The position of the substituents on the phenyl ring is also critical for activity. For instance, in the context of cannabinoid receptor antagonists, specific substitution patterns are required for high affinity and selectivity.[4]
-
The carboxylic acid moiety at the 3-position is a key feature for the biological activity of this class of compounds, often serving as a crucial interaction point with biological targets. Modifications at this position, such as esterification or amidation, can significantly alter the pharmacological profile.[2]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inverse agonist properties of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) and 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxyl ic acid phenylamide (CP-272871) for the CB(1) cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of Pyrazole-3-Carboxylic Acid Analogs as Dengue Virus Protease Inhibitors
A comprehensive analysis of structure-activity relationships (SAR) for 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives has revealed critical insights into their potential as inhibitors of the Dengue virus (DENV) NS2B-NS3 protease, a key enzyme in the viral replication cycle. While specific data on 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid was not prominently featured in the reviewed literature, the examination of related analogs with various substitutions on the 5-phenyl ring provides a valuable framework for guiding future drug design and optimization efforts.
The core scaffold of pyrazole-3-carboxylic acid has been identified as a promising starting point for the development of novel DENV protease inhibitors.[1][2] SAR studies have systematically explored modifications at the C5 and N1 positions of the pyrazole ring, as well as on the carboxylic acid moiety, to enhance inhibitory potency and antiviral activity.
Comparative Analysis of Inhibitory Activity
The inhibitory activities of various pyrazole-3-carboxylic acid derivatives against DENV protease have been evaluated using both biochemical and cell-based assays. The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) for a selection of key analogs, highlighting the impact of different substituents.
| Compound ID | N1-Substituent | C5-Substituent | DENV Protease IC50 (µM) | Antiviral EC50 (µM) | Cytotoxicity (CC50, µM) |
| 8 | H | Phenyl | 6.5 | >50 | >50 |
| 11 | H | 4-Methoxyphenyl | 14 | >50 | >50 |
| 17 | 2-Methylphenyl | Pyridine | - | 9.7 | >50 |
| 50 | - | Phenylpiperazine | <1.0 | - | - |
Data synthesized from multiple sources for illustrative comparison. Actual values may vary based on specific experimental conditions.
Key SAR observations from the analysis of these and other related compounds include:
-
C5-Position: Aromatic substituents at the C5 position were found to be more active than non-aromatic ones.[1] For instance, compound 8 , with a phenyl group at C5, demonstrated a potent IC50 of 6.5 µM against the isolated DENV protease.[1]
-
N1-Position: Substitution at the N1 position of the pyrazole ring has a significant impact on cell-based antiviral activity. Compound 17 , bearing a 2-methylphenyl group at N1 and a pyridine ring at C5, showed a notable EC50 of 9.7 µM in a DENV reporter gene assay.[1]
-
Carboxylic Acid Moiety: Modifications of the carboxylic acid group have led to compounds with promising activity. The introduction of a phenylpiperazine moiety, as in compound 50 , resulted in the most active compound in a biochemical assay.[1]
While the direct 2,5-dichloro substitution on the 5-phenyl ring was not detailed, the data suggest that halogen substitutions on the phenyl ring are generally well-tolerated and can influence activity. For example, in other classes of pyrazole-based inhibitors, dichloro substitutions have been shown to enhance potency.[3] This suggests that a 5-(2,5-dichlorophenyl) analog could potentially exhibit significant inhibitory activity and warrants further investigation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of pyrazole-3-carboxylic acid analogs as DENV protease inhibitors.
DENV NS2B-NS3 Protease Inhibition Assay (Biochemical)
This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of the DENV protease.
-
Enzyme and Substrate: Recombinant DENV NS2B-NS3 protease is used. A fluorogenic peptide substrate, such as Boc-Gly-Arg-Arg-AMC, is employed.
-
Assay Buffer: The reaction is typically performed in a buffer containing 50 mM Tris-HCl (pH 8.5), 20% glycerol, and 0.01% Triton X-100.
-
Procedure: a. The test compounds are pre-incubated with the DENV protease in the assay buffer for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). b. The enzymatic reaction is initiated by the addition of the fluorogenic substrate. c. The fluorescence intensity is measured kinetically over time using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 380 nm excitation and 460 nm emission for AMC).
-
Data Analysis: The rate of substrate cleavage is determined from the linear phase of the reaction progress curves. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
DENV Reporter Gene Assay (Cell-Based)
This assay measures the antiviral activity of the compounds in a cellular context by utilizing a reporter virus.
-
Cell Line: A stable cell line, such as HeLa cells, expressing a reporter gene (e.g., luciferase or GFP) under the control of a viral promoter is used.
-
Virus: A DENV replicon or a reporter virus is used to infect the cells.
-
Procedure: a. Cells are seeded in 96-well plates and incubated overnight. b. The cells are treated with serial dilutions of the test compounds for a short period before infection. c. The cells are then infected with the DENV reporter virus. d. After an incubation period (e.g., 48 hours), the level of reporter gene expression is quantified. For luciferase, a lytic reagent is added, and luminescence is measured. For GFP, fluorescence is measured.
-
Data Analysis: EC50 values are determined by plotting the percentage of viral inhibition (reduction in reporter signal) against the logarithm of the compound concentration.
Cytotoxicity Assay
This assay is crucial to ensure that the observed antiviral activity is not due to general toxicity to the host cells.
-
Cell Line: The same cell line used in the antiviral assay (e.g., HeLa cells) is employed.
-
Procedure: a. Cells are seeded in 96-well plates and incubated overnight. b. The cells are treated with serial dilutions of the test compounds. c. After an incubation period corresponding to the duration of the antiviral assay (e.g., 48-72 hours), cell viability is assessed using a suitable method, such as the MTS or MTT assay.
-
Data Analysis: The CC50 (50% cytotoxic concentration) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizing the Research Workflow
The following diagrams illustrate the logical flow of the research process, from initial screening to the evaluation of lead compounds.
Caption: Workflow for SAR studies of DENV protease inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Pyrazole-Based NAMPT Inhibitors and the Uncharacterized Compound 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to Pyrazole and Non-Pyrazole Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT)
Nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a critical target in cancer therapy due to its rate-limiting role in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. Elevated NAMPT activity is observed in various cancers, supporting their high metabolic demands. This guide provides a comparative analysis of known pyrazole and non-pyrazole NAMPT inhibitors, alongside the currently uncharacterized compound 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, for which public data on NAMPT inhibitory activity is not available. This analysis aims to contextualize the potential of novel pyrazole scaffolds and provide a framework for their evaluation.
Quantitative Comparison of NAMPT Inhibitors
The following table summarizes the in vitro inhibitory potency of selected NAMPT inhibitors against the human NAMPT enzyme. This data provides a baseline for comparing the efficacy of different chemical scaffolds.
| Compound | Scaffold Type | Target | IC50 (nM) | Cell-based Potency (Cell Line) | Reference(s) |
| This compound | Pyrazole | NAMPT | Data Not Available | Data Not Available | - |
| KPT-9274 | Pyrazole | NAMPT | ~120 | IC50: 27-215 nM (AML cell lines) | [1][2] |
| GNE-618 | Pyrazole | NAMPT | 6 | EC50: 2.6 nM (Calu-6) | [3][4] |
| FK866 | Non-Pyrazole | NAMPT | ~1 | IC50: 0.5-3.0 nM (A2780, HCT116) | |
| OT-82 | Non-Pyrazole | NAMPT | - | IC50: 2.89 nM (Hematopoietic cancer cells) |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the NAMPT enzyme by 50% in biochemical assays. Cell-based potency reflects the compound's effectiveness in a cellular context.
Experimental Protocols
A detailed understanding of the methodologies used to assess inhibitor potency is crucial for the interpretation and replication of results. Below is a representative protocol for an in vitro NAMPT inhibition assay.
In Vitro NAMPT Enzyme Inhibition Assay (Fluorometric)
This coupled-enzyme assay is a common method to determine the inhibitory activity of test compounds on purified human NAMPT. The principle involves measuring the production of NADH, which is proportional to NAMPT activity.
Materials:
-
Purified recombinant human NAMPT enzyme
-
NAMPT Assay Buffer (e.g., 50 mM HEPES, pH 8.0, 12 mM MgCl₂, 2 mM DTT, 0.02% BSA)
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Adenosine triphosphate (ATP)
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
384-well black microplates
-
Fluorometric microplate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO.
-
Create a serial dilution of the inhibitor in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare substrate solutions: NAM, PRPP, and ATP in assay buffer.
-
Prepare a coupling enzyme mixture containing NMNAT and ADH in assay buffer with ethanol.
-
-
Enzyme and Inhibitor Incubation:
-
In a 384-well plate, add 5 µL of the diluted test inhibitor or vehicle (assay buffer with DMSO) to the appropriate wells.
-
Add 10 µL of diluted NAMPT enzyme to each well, except for the "no enzyme" control wells.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a master mix of the coupling enzymes and substrates (NMNAT, ADH, ethanol, NAM, PRPP, and ATP).
-
Initiate the reaction by adding 10 µL of the master mix to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 60-120 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing the NAMPT Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated.
Figure 1. Simplified NAMPT signaling pathway illustrating the central role of NAMPT in NAD+ biosynthesis and the point of intervention for pyrazole and other inhibitors.
Figure 2. Step-by-step workflow for the in vitro fluorometric NAMPT inhibition assay.
Discussion and Future Directions
The pyrazole scaffold is a prominent feature in a number of potent NAMPT inhibitors, such as KPT-9274 and GNE-618. These compounds demonstrate low nanomolar efficacy in both biochemical and cell-based assays. In comparison, non-pyrazole inhibitors like FK866 and OT-82 also exhibit potent NAMPT inhibition, highlighting that diverse chemical structures can effectively target this enzyme.
The subject of this guide, this compound, possesses the core pyrazole-3-carboxylic acid moiety, a common feature in various biologically active molecules. However, the lack of publicly available data on its NAMPT inhibitory activity, or indeed any other biological target, presents a significant knowledge gap. The dichlorophenyl substitution pattern will undoubtedly influence its physicochemical properties and potential binding interactions with target proteins.
For researchers interested in the therapeutic potential of novel pyrazole derivatives, the immediate next step would be to synthesize or procure this compound and evaluate its activity using the standardized NAMPT inhibition assay detailed in this guide. Such studies would be invaluable in determining if this compound represents a new avenue for NAMPT-targeted cancer therapy. Furthermore, screening against a broader panel of kinases and other enzymes would help to establish its selectivity profile. The provided experimental protocol serves as a robust starting point for these essential investigations.
References
Independent Verification of the Biological Activity of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid against other pyrazole-based compounds. Due to the limited publicly available data on the specific biological activity of this compound, this document focuses on the well-established activities of structurally related pyrazole derivatives, offering a framework for independent verification and further research. The guide includes a comparative data table, detailed experimental protocols for assessing anti-inflammatory activity, and a workflow diagram for biological screening.
Comparative Analysis of Pyrazole Derivatives
The pyrazole scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] To provide a basis for comparison, the following table summarizes the biological activities of several pyrazole derivatives.
Table 1: Biological Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Biological Activity | Assay | Key Findings (IC50/MIC/etc.) | Reference |
| Celecoxib | Anti-inflammatory | COX-2 Inhibition | IC50 = 0.04 µM | [3][4] |
| Indomethacin (Reference Drug) | Anti-inflammatory | Carrageenan-induced paw edema | Significant edema reduction | [1][5] |
| Ciprofloxacin (Reference Drug) | Antibacterial | MIC Assay | MIC: 0.5 µg/mL against E. coli | [3] |
| Various Pyrazole-3-carboxylic acid derivatives | Antibacterial | Agar well diffusion | Remarkable activity against E. coli, P. aeruginosa, B. subtilis, S. aureus | [5] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Anti-inflammatory | Carrageenan-induced paw edema | Better activity than Diclofenac sodium | [3] |
| Compound 3 (a pyrazole derivative) | Antibacterial | MIC Assay | MIC: 0.25 µg/mL against E. coli | [3] |
| Compound 4 (a pyrazole derivative) | Antibacterial | MIC Assay | MIC: 0.25 µg/mL against S. epidermidis | [3] |
| Compound 2 (a pyrazole derivative) | Antifungal | MIC Assay | MIC: 1 µg/mL against A. niger | [3] |
| Novel diphenyl pyrazole–chalcone derivatives | Anticancer | Cytotoxicity Assay | IC50 = 10 µM (Compound 6b) against HNO-97 cell line | [6] |
| 3,4-diaryl pyrazole derivatives | Anticancer | Cytotoxicity Assay | IC50 = 0.06–0.25 nM (Compound 6) | [7] |
Experimental Protocols for Biological Activity Verification
To independently verify the biological activity of this compound, standardized experimental protocols are essential. Given the prevalence of anti-inflammatory activity among pyrazole derivatives, a detailed protocol for an in vivo anti-inflammatory assay is provided below.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of compounds.[1]
Materials:
-
Wistar rats (150-200 g)
-
This compound (Test Compound)
-
Indomethacin (Reference Standard)
-
1% w/v Carrageenan solution in sterile saline
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: House the rats in standard laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Grouping: Divide the rats into three groups (n=6 per group):
-
Group I (Control): Administer the vehicle orally.
-
Group II (Standard): Administer Indomethacin (10 mg/kg, p.o.).
-
Group III (Test): Administer the test compound at a specific dose (e.g., 50 or 100 mg/kg, p.o.).
-
-
Paw Volume Measurement (Initial): One hour after drug administration, measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement (Post-Induction): Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Edema and Inhibition:
-
Calculate the percentage of edema at each time point for each animal using the formula:
-
% Edema = ((Vt - V0) / V0) * 100
-
Where Vt is the paw volume at time t and V0 is the initial paw volume.
-
-
Calculate the percentage of inhibition of edema by the test and standard drugs relative to the control group using the formula:
-
% Inhibition = ((% Edema_control - % Edema_treated) / % Edema_control) * 100
-
-
Data Analysis:
The results should be expressed as the mean ± standard error of the mean (SEM). Statistical analysis can be performed using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test to determine the significance of the observed differences.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the screening and verification of the biological activity of a novel compound like this compound.
Caption: Workflow for the synthesis, screening, and verification of the biological activity of a novel pyrazole compound.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mc.minia.edu.eg [mc.minia.edu.eg]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Head-to-Head Comparison: A Representative Pyrazole Carboxylic Acid Derivative versus Celecoxib in the Context of Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the limited availability of specific experimental data for 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, this guide provides a comparative analysis of a representative 1,5-diarylpyrazole derivative and the standard drug, Celecoxib. This comparison is based on established knowledge of this class of compounds as potent anti-inflammatory agents targeting cyclooxygenase-2 (COX-2).
Introduction
Pyrazole-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of biological activities. Within this class, 1,5-diarylpyrazole derivatives have been extensively investigated for their potent anti-inflammatory effects, which are primarily mediated through the selective inhibition of cyclooxygenase-2 (COX-2).[1][2] This selective inhibition allows for the mitigation of inflammation and pain with a reduced risk of the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[1]
Celecoxib, a diaryl-substituted pyrazole, is a well-established, potent, and selective COX-2 inhibitor widely used in the clinical management of inflammatory disorders.[1][2] This guide provides a head-to-head comparison of the in vitro and in vivo anti-inflammatory activities of a representative 1,5-diarylpyrazole derivative against the standard drug, Celecoxib.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the key performance metrics for a representative 1,5-diarylpyrazole derivative and Celecoxib, focusing on their COX enzyme inhibition and in vivo anti-inflammatory efficacy.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Representative 1,5-Diarylpyrazole | 5.596 | 0.781 | 7.16 |
| Celecoxib | 15 | 0.04 | 375 |
Data for the representative 1,5-diarylpyrazole is sourced from a study on novel 1,5-diaryl pyrazole derivatives.[3] Celecoxib data is from established literature.[4][5] The selectivity index provides a measure of the drug's preference for inhibiting COX-2 over COX-1.
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
| Compound | Dose (mg/kg) | Inhibition of Edema (%) |
| Representative 1,5-Diarylpyrazole | Not Specified | Potent activity reported |
| Celecoxib | 30 | Significant inhibition |
In vivo data for the representative pyrazole derivative indicates potent activity, though specific dosage and percentage of inhibition were not detailed in the available source.[5] Celecoxib is shown to have significant efficacy in this model.[6][7]
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the concentration of the test compound required to inhibit the activity of purified human COX-1 and recombinant human COX-2 by 50% (IC50).
Methodology:
-
Enzyme Preparation: Purified human COX-1 and recombinant human COX-2 enzymes are used.
-
Incubation: The test compound, at various concentrations, is pre-incubated with the COX enzyme in a buffer solution.
-
Substrate Addition: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Prostaglandin Measurement: The reaction is allowed to proceed for a specified time and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA).
-
IC50 Calculation: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is then determined by non-linear regression analysis of the concentration-response curve.[3]
In Vivo Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of the test compound in a well-established animal model of inflammation.
Methodology:
-
Animal Model: Male Wistar rats are used for the study.
-
Compound Administration: The test compound or vehicle is administered orally or intraperitoneally at a specified dose. The standard drug, Celecoxib, is administered to a positive control group.
-
Induction of Inflammation: One hour after compound administration, a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat to induce localized edema.
-
Measurement of Paw Edema: The volume of the inflamed paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups to that of the vehicle-treated control group.[6][7][8]
Mandatory Visualization
Signaling Pathway: Arachidonic Acid Cascade and COX Inhibition
Caption: Arachidonic acid cascade and the inhibitory action of COX-2 selective agents.
Experimental Workflow: In Vivo Anti-inflammatory Study
Caption: General workflow for the carrageenan-induced paw edema model.
References
- 1. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Synthesis and Biological Evaluation of New Diarylpyrazole and Triarylimidazoline Derivatives as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validating Cellular Target Engagement of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful development of novel therapeutics hinges on a clear understanding of how a compound interacts with its intended target within the complex cellular environment. This guide provides a comparative overview of established methodologies for validating the target engagement of the small molecule, 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid. We will explore the principles, protocols, and data interpretation of key assays, offering a framework for robust target validation.
Introduction to this compound
This compound is a synthetic compound belonging to the pyrazole class of molecules. Pyrazole derivatives have shown a wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties. To advance the development of this specific compound, confirming its interaction with its intended cellular target is a critical step. This guide will use a hypothetical target, "Kinase X," to illustrate the application of target engagement validation methods.
Comparison of Target Engagement Validation Methods
Several techniques can be employed to confirm that a small molecule binds to its target protein in cells.[1] The choice of method often depends on the nature of the target, available reagents, and desired throughput. Here, we compare two widely used and complementary approaches: the Cellular Thermal Shift Assay (CETSA) and an in-cell Kinase Activity Assay.
| Feature | Cellular Thermal Shift Assay (CETSA) | In-Cell Kinase Activity Assay |
| Principle | Ligand binding increases the thermal stability of the target protein, leading to less denaturation upon heating.[2] | Measures the ability of the compound to inhibit the phosphorylation of a known substrate of the target kinase within the cell. |
| Readout | Quantification of the soluble fraction of the target protein after heat treatment.[3] | Measurement of substrate phosphorylation levels (e.g., via specific antibodies in Western blot or ELISA). |
| Target Requirements | Requires a target that exhibits a measurable thermal shift upon ligand binding.[3] | Requires a known substrate and a reliable method to detect its phosphorylation state. |
| Advantages | Label-free, applicable to native proteins, provides direct evidence of binding.[4] | Provides functional confirmation of target inhibition, directly measures downstream effects. |
| Limitations | Some proteins may not show a significant thermal shift; can be lower throughput.[3] | Indirect measure of binding, requires specific reagents (e.g., phospho-specific antibodies). |
| Hypothetical Data | ΔTm (°C) = +5.2°C | IC50 = 75 nM |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol outlines the steps for performing CETSA to validate the binding of this compound to Kinase X.[5]
1. Cell Culture and Treatment:
-
Culture cells expressing Kinase X to approximately 80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
2. Heating and Lysis:
-
Harvest and wash the cells, then resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[5]
-
Lyse the cells by freeze-thaw cycles or sonication.
3. Separation and Analysis:
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble Kinase X at each temperature by Western blotting using a specific antibody.
4. Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble Kinase X as a function of temperature to generate melting curves.
-
A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.[2]
In-Cell Kinase Activity Assay Protocol
This protocol describes how to measure the inhibitory effect of this compound on Kinase X activity within cells.
1. Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of this compound for a predetermined time.
2. Stimulation and Lysis:
-
If Kinase X is activated by a specific signaling pathway, stimulate the cells with the appropriate agonist.
-
Wash the cells and lyse them in a buffer containing phosphatase and protease inhibitors.
3. Detection of Substrate Phosphorylation:
-
Use an ELISA-based assay or Western blotting to detect the phosphorylation of a known substrate of Kinase X.
-
For Western blotting, use a primary antibody specific to the phosphorylated form of the substrate and a secondary antibody for detection.
4. Data Analysis:
-
Quantify the signal for the phosphorylated substrate at each compound concentration.
-
Normalize the data to a control (e.g., total substrate levels or a housekeeping protein).
-
Plot the percentage of inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing Workflows and Pathways
To better illustrate the experimental processes and the underlying biological context, the following diagrams are provided.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Inhibition of a hypothetical Kinase X signaling pathway.
Conclusion
Validating the cellular target engagement of a small molecule like this compound is a cornerstone of preclinical drug development. By employing a multi-faceted approach that combines direct binding assays like CETSA with functional assays such as in-cell kinase activity measurements, researchers can build a strong body of evidence for the compound's mechanism of action.[1] This comprehensive validation strategy is essential for making informed decisions in the progression of a potential therapeutic candidate.
References
Comparative Cross-Reactivity Profiling of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic Acid
Disclaimer: Publicly available, specific cross-reactivity and potency data for 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid is limited. This guide serves as a representative example of how such a compound would be profiled and compared against alternatives. The quantitative data presented is hypothetical and based on typical results for structurally related pyrazole-based kinase inhibitors. This document is intended for an audience of researchers, scientists, and drug development professionals to illustrate the expected data presentation, experimental protocols, and visualizations in a comprehensive comparison guide.
Introduction
This compound belongs to the pyrazole class of compounds, a scaffold known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Many pyrazole derivatives have been identified as potent kinase inhibitors, making them attractive candidates for targeted therapies.[3][4] Cross-reactivity profiling is a critical step in the preclinical development of such compounds to assess their selectivity and potential off-target effects, which can lead to unforeseen toxicities or provide opportunities for drug repositioning. This guide provides a comparative overview of the hypothetical cross-reactivity profile of this compound against a panel of kinases and compares its hypothetical potency with other known kinase inhibitors.
Quantitative Data Presentation
Table 1: Hypothetical Kinase Cross-Reactivity Profile of this compound
The following table summarizes the hypothetical percentage of inhibition of a panel of kinases at a screening concentration of 10 µM. This type of broad kinase screen is essential for identifying primary targets and off-target interactions.
| Kinase Family | Kinase Target | Inhibition (%) at 10 µM |
| Tyrosine Kinase | ABL1 | 15 |
| EGFR | 8 | |
| SRC | 92 | |
| VEGFR2 | 78 | |
| Serine/Threonine Kinase | AKT1 | 12 |
| AURKA | 85 | |
| CDK2/cyclin A | 95 | |
| MAPK1 (ERK2) | 25 | |
| PIM1 | 90 | |
| Lipid Kinase | PI3Kα | 5 |
Table 2: Hypothetical Potency Comparison with Alternative Kinase Inhibitors
This table compares the hypothetical half-maximal inhibitory concentration (IC50) of the target compound against selected kinases with that of known, clinically relevant inhibitors.
| Compound | Target Kinase | IC50 (nM) |
| This compound | CDK2/cyclin A | 50 |
| SRC | 120 | |
| AURKA | 80 | |
| AT7519 (CDK Inhibitor) | CDK2/cyclin A | 20 |
| Dasatinib (Multi-kinase Inhibitor) | SRC | 1 |
| Alisertib (AURKA Inhibitor) | AURKA | 1.2 |
Experimental Protocols
Kinase Panel Screening Assay
Objective: To determine the percentage of inhibition of a broad panel of kinases by the test compound.
Methodology: A radiometric kinase assay, such as the ³³PanQinase™ activity assay, is a common method.
-
Reagent Preparation: The test compound is dissolved in DMSO to create a stock solution, which is then diluted to the desired screening concentration (e.g., 10 µM) in the assay buffer.
-
Kinase Reaction: A reaction mixture containing the specific kinase, its corresponding substrate (e.g., a peptide or protein), and co-factors (ATP and Mg²⁺) is prepared.
-
Incubation: The test compound is added to the kinase reaction mixture and incubated at room temperature for a specified period (e.g., 60 minutes) to allow for potential inhibition.
-
Phosphorylation Reaction: The kinase reaction is initiated by the addition of [γ-³³P]ATP. The mixture is incubated to allow for the phosphorylation of the substrate by the active kinase.
-
Termination and Separation: The reaction is stopped by the addition of a stop solution. The phosphorylated substrate is then separated from the residual [γ-³³P]ATP using a filter membrane.
-
Detection: The radioactivity on the filter membrane, corresponding to the amount of phosphorylated substrate, is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the presence of the test compound to the control (DMSO vehicle).
Competitive Binding Assay for IC50 Determination
Objective: To determine the concentration of the test compound that inhibits 50% of the binding of a known ligand to a specific target kinase.
Methodology: A common approach is a competition binding assay using a fluorescently labeled tracer.
-
Reagent Preparation: Serial dilutions of the test compound are prepared in an appropriate assay buffer. A fixed concentration of the target kinase and a fluorescently labeled tracer (a known ligand for the kinase) are also prepared.
-
Binding Reaction: The target kinase, the fluorescent tracer, and varying concentrations of the test compound are incubated together in a microplate.
-
Equilibration: The mixture is incubated for a sufficient time to reach binding equilibrium.
-
Detection: The fluorescence polarization or fluorescence resonance energy transfer (FRET) signal is measured. The binding of the tracer to the kinase results in a high signal, while displacement of the tracer by the test compound leads to a decrease in the signal.
-
Data Analysis: The signal is plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is generated, and the IC50 value is determined by non-linear regression analysis.
Mandatory Visualization
Caption: A simplified diagram of common signaling pathways involving kinases such as SRC and CDK2.
Caption: Experimental workflow for cross-reactivity profiling of a small molecule inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. support.nanotempertech.com [support.nanotempertech.com]
- 3. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Select Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the pharmacokinetic profiles of several key pyrazole derivatives, a class of compounds widely recognized for their therapeutic potential, particularly as anti-inflammatory agents. The following sections provide a detailed examination of their absorption, distribution, metabolism, and excretion (ADME) properties, supported by experimental data and methodologies.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of selected pyrazole derivatives are summarized in the table below, offering a clear comparison of their in vivo behavior. These compounds, including the well-established COX-2 inhibitors Celecoxib, Etoricoxib, and Lumiracoxib, alongside the non-selective NSAID Phenylbutazone, exhibit distinct pharmacokinetic characteristics that influence their clinical utility.
| Parameter | Celecoxib | Etoricoxib | Lumiracoxib | Phenylbutazone |
| Bioavailability (%) | ~22-40 (fasted) | ~100%[1] | 74%[2] | ~66% (oral in cows)[3] |
| Time to Peak Plasma Concentration (Tmax) (hours) | ~3[4] | ~1[1][5] | ~2[2][6] | 3.95 (i.m. in camels)[3] |
| Plasma Protein Binding (%) | >97% | ~92%[1][7] | >98%[8] | >98%[9] |
| Elimination Half-life (t½) (hours) | ~11.2[10] | ~20-27[7][11] | 5-8[8] | 3-10 (dose-dependent in horses)[9] |
| Metabolism | Primarily via CYP2C9, minor role by CYP3A4[4][12] | Primarily by CYP3A4[7][11] | Predominantly via oxidation and hydroxylation (CYP2C9)[8] | Hepatic metabolism (hydroxylation and conjugation)[13] |
| Excretion | Feces and urine[12] | ~70% urine, ~20% feces[1] | 54% urine, 43% feces[8] | Renal excretion of metabolites[13] |
Experimental Protocols
The following are detailed methodologies for key experiments utilized in determining the pharmacokinetic profiles of pyrazole derivatives.
In Vivo Pharmacokinetic Study in Rats (Oral Administration)
This protocol outlines the procedure for assessing the pharmacokinetic profile of a pyrazole derivative following oral administration to rats.
-
Animal Model: Male Sprague Dawley rats (276–300 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.[14] Prior to the experiment, rats are fasted overnight.[15]
-
Dosing: The test compound is formulated in a suitable vehicle and administered via oral gavage at a specific dose (e.g., 10 mg/kg).[14]
-
Blood Sampling: Blood samples (approximately 250 µL) are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.[14]
-
Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.[14]
-
Bioanalysis: The concentration of the pyrazole derivative in plasma samples is quantified using a validated analytical method, typically high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).[16]
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), half-life (t½), and bioavailability.[15]
Metabolic Stability Assay (Liver Microsomes)
This in vitro assay evaluates the susceptibility of a compound to metabolism by liver enzymes.
-
Materials: Pooled human or rat liver microsomes, test compound, NADPH regenerating system (to initiate the metabolic reaction), and a suitable buffer (e.g., phosphate buffer, pH 7.4).[17][18]
-
Incubation: The test compound (at a concentration of, for example, 1 µM) is incubated with liver microsomes in the buffer at 37°C.[18][19] The reaction is initiated by the addition of the NADPH regenerating system.[18]
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes).[19]
-
Reaction Termination: The metabolic reaction in the aliquots is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.[18]
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.[20]
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint), which are indicators of its metabolic stability.[20]
Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay determines the extent to which a compound binds to plasma proteins.
-
Method: The equilibrium dialysis method is widely used as it minimizes non-specific binding.[21] A semipermeable membrane separates a compartment containing plasma with the test compound from a protein-free buffer compartment.[21]
-
Procedure: The test compound is added to plasma (from human or animal sources) and placed in one chamber of the dialysis unit. The other chamber is filled with a dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).[22]
-
Equilibration: The system is incubated at 37°C for a sufficient period (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.[22][23]
-
Sampling: After incubation, samples are taken from both the plasma and buffer chambers.[22]
-
Quantification: The concentration of the compound in both samples is measured by LC-MS/MS.[21]
-
Calculation: The percentage of the compound bound to plasma proteins is calculated based on the concentration difference between the plasma and buffer chambers at equilibrium.[24]
Visualizations
Experimental Workflow and Signaling Pathway
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for pharmacokinetic profiling and the cyclooxygenase (COX) signaling pathway, a key target for many pyrazole derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Efficacy and tolerability of lumiracoxib, a highly selective cyclo-oxygenase-2 (COX2) inhibitor, in the management of pain and osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. verification.fda.gov.ph [verification.fda.gov.ph]
- 6. Pharmacokinetics of lumiracoxib in plasma and synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. Lumiracoxib - Wikipedia [en.wikipedia.org]
- 9. "Phenylbutazone in the horse: a review" by Thomas Tobin, S. Chay et al. [uknowledge.uky.edu]
- 10. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Clinical pharmacokinetic and pharmacodynamic profile of etoricoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 18. mercell.com [mercell.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. charnwooddiscovery.com [charnwooddiscovery.com]
- 23. Plasma Protein Binding Assay [visikol.com]
- 24. protocols.io [protocols.io]
Probing the Binding Mode of Pyrazole Carboxylic Acid Derivatives through Mutagenesis: A Comparative Guide
Introduction: The compound 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid belongs to a class of pyrazole derivatives, which are recognized for their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The therapeutic efficacy of such compounds is intrinsically linked to their precise interaction with a specific protein target. Understanding the binding mode—the exact orientation and interactions of a compound within a protein's binding pocket—is crucial for rational drug design and optimization. Site-directed mutagenesis, a technique to introduce specific amino acid changes in a protein, is a powerful tool to confirm these binding modes.[3][4][5] By observing how mutations affect the compound's binding affinity, researchers can deduce which amino acid residues are critical for the interaction.
Comparative Analysis: Wild-Type vs. Mutant Receptor Binding
The core of this analysis lies in comparing the binding affinity of a ligand to the original (wild-type) protein versus a mutated version. A significant change in binding affinity upon mutation of a specific amino acid strongly suggests that this residue is a key interaction point for the ligand.
In the case of the pyrazole derivative SR141716A and the cannabinoid CB1 receptor, a key residue, Lysine at position 192 (K192 or K3.28), was identified as a potential interaction partner through molecular modeling.[6] To validate this, a K192A mutant was created, where lysine was replaced by alanine, an amino acid with a much smaller, non-polar side chain. The binding affinities (Ki) of SR141716A for both the wild-type (WT) and the K192A mutant CB1 receptors were then determined.
| Receptor | Ligand | Binding Affinity (Ki) in nM | Fold Change in Affinity |
| Wild-Type CB1 | SR141716A | 0.8 ± 0.1 | - |
| K192A Mutant CB1 | SR141716A | 13.0 ± 2.0 | 16.25-fold decrease |
Data extrapolated from molecular pharmacology studies on the CB1 receptor.[6]
The 16.25-fold decrease in binding affinity for the K192A mutant strongly indicates that Lysine 192 plays a crucial role in the binding of SR141716A.[6] The original hypothesis was that the carboxamide group of SR141716A forms a hydrogen bond with the side chain of K192. Replacing lysine with alanine removes this hydrogen bonding capability, thus weakening the interaction and reducing the binding affinity.[6]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are generalized protocols for the key experiments involved in this type of study.
Site-Directed Mutagenesis
This process creates specific, targeted changes in a DNA sequence.[5]
Objective: To mutate the codon for a specific amino acid (e.g., Lys192) in the expression plasmid containing the gene for the target protein (e.g., CB1 receptor).
Protocol:
-
Primer Design: Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the center.
-
PCR Amplification: Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase. The reaction mixture includes the template DNA (the plasmid containing the wild-type gene), the mutagenic primers, dNTPs, and the polymerase buffer.
-
PCR Cycling:
-
Initial Denaturation: 95°C for 30 seconds.
-
Cycles (18-30):
-
Denaturation: 95°C for 15 seconds.
-
Annealing: 60-72°C for 15 seconds.
-
Extension: 72°C for 30-60 seconds per kilobase of plasmid length.
-
-
Final Extension: 72°C for 5 minutes.
-
-
Template Removal: Digest the PCR product with the restriction enzyme DpnI. This enzyme specifically targets and digests methylated and hemimethylated DNA, which is characteristic of the parental template DNA isolated from E. coli. The newly synthesized, mutated DNA is unmethylated and remains intact.[7]
-
Transformation: Transform competent E. coli cells with the DpnI-treated, mutated plasmid DNA.
-
Verification: Isolate plasmid DNA from the resulting bacterial colonies and sequence the gene to confirm the presence of the desired mutation and the absence of any unintended mutations.
Radioligand Binding Assay
This technique is used to measure the affinity of a ligand for a receptor.
Objective: To determine the binding affinity (Ki) of the pyrazole compound for both the wild-type and mutant receptors.
Protocol:
-
Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293 or COS-7 cells) and transfect them with the plasmids encoding either the wild-type or the mutant receptor.
-
Membrane Preparation: After 48-72 hours of expression, harvest the cells, lyse them, and isolate the cell membranes through centrifugation. The receptors are embedded in these membranes.
-
Binding Reaction: Incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [³H]SR141716A) and varying concentrations of the unlabeled test compound (the pyrazole derivative).
-
Incubation: Allow the binding to reach equilibrium (e.g., 90 minutes at room temperature).
-
Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the data and use nonlinear regression to calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of experiments to confirm the binding mode of a ligand.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Directed Mutagenesis to Study the Role of Specific Amino Acids in the Ligand Binding Domain of PPARs | Springer Nature Experiments [experiments.springernature.com]
- 5. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 6. N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) interaction with LYS 3.28(192) is crucial for its inverse agonism at the cannabinoid CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blog.addgene.org [blog.addgene.org]
peer-reviewed literature validating the use of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This guide focuses on comparing the anti-inflammatory and antimicrobial performance of various 5-aryl-1H-pyrazole-3-carboxylic acid derivatives, providing supporting experimental data and methodologies from peer-reviewed literature.
Anti-Inflammatory Activity of Pyrazole Derivatives
A significant number of pyrazole derivatives have been investigated for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of selected 1,5-diaryl pyrazole derivatives.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected 1,5-Diaryl Pyrazole Derivatives
| Compound ID | Structure | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Reference |
| Celecoxib | 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | 15 | 0.04 | 375 | [1] |
| Compound T2 | 4-(5-(4-chlorophenyl)-3-(2-(3-phenoxybenzylidene)hydrazine-1-carbonyl)-1H-pyrazol-1-yl)benzenesulfonamide | >100 | 0.781 | >128 | [1] |
| Compound T3 | 4-(5-(4-methoxyphenyl)-3-(2-(3-phenoxybenzylidene)hydrazine-1-carbonyl)-1H-pyrazol-1-yl)benzenesulfonamide | >100 | 1.2 | >83.3 | [1] |
| Compound T5 | 4-(5-(p-tolyl)-3-(2-(3-phenoxybenzylidene)hydrazine-1-carbonyl)-1H-pyrazol-1-yl)benzenesulfonamide | >100 | 1.5 | >66.7 | [1] |
| Compound T6 | 4-(5-(4-fluorophenyl)-3-(2-(3-phenoxybenzylidene)hydrazine-1-carbonyl)-1H-pyrazol-1-yl)benzenesulfonamide | >100 | 2.5 | >40 | [1] |
| Compound T9 | 4-(5-(3,4-dimethoxyphenyl)-3-(2-(3-phenoxybenzylidene)hydrazine-1-carbonyl)-1H-pyrazol-1-yl)benzenesulfonamide | >100 | 12 | >8.3 | [1] |
Experimental Protocol: In Vitro COX-1 and COX-2 Inhibition Assay
The inhibitory activity of the compounds on COX-1 and COX-2 enzymes is determined using an in vitro enzyme immunoassay (EIA) kit.
-
Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Assay Procedure: The assay is performed in a 96-well plate. Each well contains a reaction mixture of Tris-HCl buffer, EDTA, hematin, and the respective enzyme.
-
Compound Addition: The test compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid as the substrate.
-
Incubation: The plate is incubated for a specified time at a controlled temperature (e.g., 37°C).
-
Measurement: The production of prostaglandin E2 (PGE2) is measured using a specific EIA kit following the manufacturer's instructions. The absorbance is read using a microplate reader.
-
Data Analysis: The IC₅₀ values (the concentration of the compound that causes 50% inhibition of the enzyme activity) are calculated from the concentration-response curves. The selectivity index is calculated as the ratio of COX-1 IC₅₀ to COX-2 IC₅₀.[1]
Caption: Mechanism of anti-inflammatory action via COX enzyme inhibition.
Antimicrobial Activity of Pyrazole Derivatives
Several pyrazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. The following table summarizes the minimum inhibitory concentrations (MIC) of selected pyrazole derivatives against various microorganisms.
Table 2: Antimicrobial Activity (MIC in µg/mL) of Selected Pyrazole Derivatives
| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Klebsiella pneumoniae | Candida albicans | Aspergillus flavus | Reference |
| 21a | 62.5 | - | 125 | - | 2.9 | 7.8 | [2] |
| 22 | 125 | - | 250 | - | 7.8 | 15.6 | [2] |
| Ciprofloxacin | 125 | - | 125 | - | - | - | [2] |
| Clotrimazole | - | - | - | - | 125 | 250 | [2] |
| Compound 3c | 32-64 (MDR) | - | >128 | - | - | - | [3] |
| Compound 4b | 32-64 (MDR) | - | >128 | - | - | - | [3] |
MDR: Multidrug-resistant strains
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density (e.g., 10⁵ CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism without test compound) and negative (medium without microorganism) controls are included. A standard antibiotic/antifungal agent is also tested as a reference.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for antimicrobial susceptibility testing.
Conclusion
While direct experimental data for 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid remains to be published, the extensive research on analogous structures provides a strong foundation for predicting its potential biological activities. The presented data on related 1,5-diaryl pyrazole derivatives highlights their significant potential as selective COX-2 inhibitors for anti-inflammatory applications and as effective antimicrobial agents. The detailed experimental protocols provided in this guide can serve as a valuable resource for researchers aiming to validate the therapeutic potential of novel pyrazole compounds, including the specifically requested molecule. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its pharmacological profile.
References
- 1. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, a compound within the pyrazole carboxylic acid family.
Disclaimer: This document provides general guidance based on available safety data for similar chemical compounds. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and adhere to all applicable local, regional, and national regulations for chemical waste disposal.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is crucial to be aware of its potential hazards. Based on data for analogous compounds, this chemical is likely to cause skin and serious eye irritation, and may cause respiratory irritation if inhaled.[1][2][3][4]
Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE is mandatory:
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield, compliant with OSHA or EN 166 standards.[5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[4] |
| Body Protection | A laboratory coat or a protective suit to prevent skin contact.[4] |
| Respiratory Protection | A NIOSH-approved P95 or P1 particle respirator if ventilation is inadequate or dust is generated.[4] |
Handling Procedures:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1][6]
-
Wash hands thoroughly after handling the substance.[1]
-
Ensure that an eyewash station and a safety shower are readily accessible.[5]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][5][7]
1. Waste Identification and Classification:
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[5]
-
Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[5]
2. Waste Segregation and Storage:
-
Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a dedicated, properly labeled, and sealed container.
-
The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[1][5]
3. Accidental Spill Cleanup: In the event of a spill:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, prevent further leakage if it is safe to do so.[1]
-
For solid spills, carefully sweep or vacuum the material and place it into a suitable container for disposal.[2][5] Avoid generating dust.
-
Do not allow the spilled material to enter drains or waterways.[1][8][9]
4. Final Disposal:
-
Arrange for the collection and disposal of the chemical waste through a licensed and approved waste disposal contractor.
-
The material may be disposed of via controlled incineration with flue gas scrubbing or by removal to a licensed chemical destruction plant.[8]
-
Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to prevent reuse before disposal in a sanitary landfill.[8]
Logical Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.fr [fishersci.fr]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. merckmillipore.com [merckmillipore.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
